Technical Documentation Center

3-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid
  • CAS: 879996-75-5

Core Science & Biosynthesis

Foundational

Comprehensive Structural and Physicochemical Profiling of 3-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid

Target Audience: Analytical Chemists, Structural Biologists, and Medicinal Chemistry Professionals Document Type: Technical Whitepaper Executive Summary The compound 3-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid (...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Medicinal Chemistry Professionals Document Type: Technical Whitepaper

Executive Summary

The compound 3-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid (CAS: 879996-75-5; PubChem CID: 975679) is a highly privileged heterocyclic scaffold utilized extensively in modern drug discovery[1]. Combining the rigid, planar geometry of a pyrazole core with the hydrogen-bonding capacity of a carboxylic acid, this molecule serves as a versatile pharmacophore for disrupting protein-protein interactions (PPIs) and inhibiting kinase activity[2]. This technical guide provides an authoritative breakdown of its molecular weight, structural dynamics, and the self-validating analytical workflows required for its definitive characterization.

Physicochemical Properties & Molecular Weight Dynamics

Understanding the baseline physicochemical properties of a scaffold is the first step in predicting its behavior in both analytical assays and biological systems. The data below synthesizes the core metrics of 3-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid[1].

PropertyValueCausality / Significance in Drug Design
Molecular Formula C12H12N2O2Indicates a highly aromatic character suitable for rigid pharmacophore mapping.
Molecular Weight 216.24 g/mol Falls well within Lipinski's Rule of 5 (<500 Da), ensuring optimal baseline permeability.
Monoisotopic / Exact Mass 216.0898 DaCritical for high-resolution mass spectrometry (HRMS) validation and isotopic pattern matching.
XLogP3 2.1Suggests moderate lipophilicity, balancing aqueous solubility with lipid membrane permeability.
Topological Polar Surface Area 66.0 ŲOptimal for oral bioavailability; allows for potential blood-brain barrier (BBB) penetration if required.
Hydrogen Bond Donors 2Provided by the pyrazole N-H and carboxylic acid O-H; crucial for target receptor binding.
Hydrogen Bond Acceptors 2Provided by the pyrazole N and carboxylic acid C=O; facilitates dipole interactions.
Rotatable Bonds 2Low conformational flexibility minimizes the entropic penalty upon target binding.

Structural Dynamics: Annular Prototropic Tautomerism

A critical structural feature of 3-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid is its annular prototropic tautomerism. In solution, the proton rapidly exchanges between the N1 and N2 positions of the pyrazole ring[3].

Because the activation energy for this 1,2-proton transfer is relatively low (often facilitated by solvent molecules acting as proton shuttles), the 3-position and 5-position become chemically equivalent on the NMR timescale at room temperature[3]. This is why chemical databases often default to the IUPAC nomenclature 5-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid [1]. However, in the solid state (as determined by X-ray crystallography), the compound typically freezes into a single tautomeric form, dictated by the most thermodynamically stable intermolecular hydrogen-bonding network[4].

Self-Validating Analytical Workflows

To ensure scientific integrity during the structural elucidation of this compound, analytical protocols must be designed as self-validating systems. The following methodologies detail the causality behind each experimental choice.

G Sample 3-(2,4-dimethylphenyl)-1H-pyrazole -4-carboxylic acid LCMS LC-HRMS Analysis (MW Validation) Sample->LCMS Aliquot 1 (Solution) NMR NMR Spectroscopy (1H, 13C, 2D-HMBC) Sample->NMR Aliquot 2 (DMSO-d6) XRD X-Ray Crystallography (Solid-State Tautomer) Sample->XRD Crystallization DataSync Data Synchronization & Cross-Validation LCMS->DataSync Exact Mass (216.0898 Da) NMR->DataSync Connectivity & Protons XRD->DataSync Bond Lengths & Angles StructConf Final Structural Confirmation DataSync->StructConf Integrated Analysis

Figure 1: Self-validating structural elucidation workflow for pyrazole derivatives.

Protocol 1: High-Resolution Mass Spectrometry (LC-HRMS) for Molecular Weight Validation
  • Objective: To confirm the exact monoisotopic mass (216.0898 Da) and establish chemical purity.

  • Sample Preparation: Solubilize 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol.

    • Causality: Methanol disrupts the dimeric hydrogen-bonding networks often formed by pyrazole carboxylic acids, ensuring complete solvation without inducing esterification (which could occur if acidic ethanol were used).

  • Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (2.1 x 50 mm, 1.7 µm). Use a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).

    • Causality: The acidic modifier (pH ~2.7) ensures the carboxylic acid remains protonated (neutral), increasing its retention on the hydrophobic C18 stationary phase and preventing peak tailing.

  • Ionization & Detection: Utilize Electrospray Ionization (ESI) in both positive and negative polarity modes.

    • Causality: The amphoteric nature of the pyrazole-carboxylic acid scaffold means it readily accepts a proton at the pyrazole nitrogen ( [M+H]+ expected at m/z 217.097) and loses a proton at the carboxylic acid ( [M−H]− expected at m/z 215.082). Observing both ions provides a self-validating confirmation of the molecular weight.

Protocol 2: Multinuclear NMR Spectroscopy for Structural Connectivity
  • Objective: To map the connectivity of the 2,4-dimethylphenyl moiety to the pyrazole core.

  • Solvent Selection: Dissolve 15 mg of the compound in 600 µL of DMSO-d6.

    • Causality: DMSO-d6 is a strong hydrogen-bond acceptor that disrupts intermolecular self-association, allowing the pyrazole N-H and carboxylic O-H protons to be observed as distinct, albeit broad, singlets downfield (>12 ppm).

  • 1H and 13C Acquisition: Acquire standard 1D spectra at 298 K.

    • Causality: The methyl groups on the phenyl ring will appear as distinct singlets (~2.3 ppm), serving as internal integration anchors to verify the 2,4-substitution pattern.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • Causality: HMBC is strictly required to differentiate regioisomers. Cross-peaks between the pyrazole N-H (or the adjacent C-H) and the quaternary carbons of the phenyl ring definitively map the spatial arrangement, confirming the 3-(or 5-) linkage[4].

Pharmacological Utility in Drug Design

The pyrazole-4-carboxylic acid scaffold is highly valued in medicinal chemistry. The rigid planarity of the pyrazole ring, combined with the hydrogen-bonding vector of the carboxylic acid, makes it an ideal pharmacophore.

For instance, fragment-based drug discovery (FBDD) campaigns have successfully utilized pyrazole carboxylic acids to target the Kelch-like ECH-associated protein 1 (KEAP1), stabilizing the NRF2 antioxidant pathway[2]. In these applications, the 2,4-dimethylphenyl substituent provides critical hydrophobic bulk, allowing the molecule to occupy deep, lipophilic binding pockets, while the carboxylic acid forms necessary salt bridges with surface arginine or lysine residues[2].

References

  • National Center for Biotechnology Information. "3-(2,4-Dimethylphenyl)-1H-pyrazole-4-carboxylic acid | C12H12N2O2 | CID 975679 - PubChem". PubChem Database. URL:[Link]

  • Lopez, C., et al. (1993). "A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles". Canadian Journal of Chemistry. URL:[Link]

  • Silva, V. L., et al. (2018). "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles". Molecules (PubMed Central - NIH). URL:[Link]

  • Davies, T. G., et al. (2021). "Fragment-Guided Discovery of Pyrazole Carboxylic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1: Nuclear Factor Erythroid 2 Related Factor 2 (KEAP1:NRF2) Protein−Protein Interaction". Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

Sources

Exploratory

Physicochemical Profiling and Application Workflows of 3-(2,4-Dimethylphenyl)-1H-pyrazole-4-carboxylic Acid

Executive Summary In modern drug discovery and agrochemical development, the rational selection of building blocks is dictated by their physicochemical properties and structural versatility. 3-(2,4-dimethylphenyl)-1H-pyr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and agrochemical development, the rational selection of building blocks is dictated by their physicochemical properties and structural versatility. 3-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid (CAS: 879996-75-5) represents a highly privileged heterocyclic scaffold[1]. By combining the hydrogen-bonding capacity of a 1H-pyrazole core, the hydrophobic bulk of a 2,4-dimethylphenyl substituent, and the electrostatic potential of a carboxylic acid, this compound serves as a critical intermediate for synthesizing potent kinase inhibitors, anti-inflammatory agents, and advanced agrochemicals[2].

This technical guide provides an in-depth analysis of its physicochemical profile, its mechanistic role in target binding, and field-proven, self-validating experimental protocols for its characterization.

Structural & Physicochemical Characterization

The physicochemical properties of a compound dictate its pharmacokinetics (ADME), formulation strategy, and target engagement. For 3-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid, the balance between lipophilicity and polarity is finely tuned by its functional groups.

The 2,4-dimethylphenyl group significantly drives the overall lipophilicity (XLogP3 = 2.1), making the molecule sufficiently hydrophobic to cross lipid bilayers[1]. Conversely, the carboxylic acid and pyrazole nitrogen atoms contribute to a Topological Polar Surface Area (TPSA) of 66.0 Ų, which falls perfectly within the optimal range (< 120 Ų) for oral bioavailability and membrane permeability[1]. The predicted pKa of the carboxylic acid moiety is approximately 3.8, meaning the compound will exist predominantly as a highly soluble carboxylate anion at physiological pH (7.4)[3],[4].

Quantitative Data Summary
Physicochemical PropertyValueImplication for Development
IUPAC Name 5-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acidStandardized nomenclature[1].
CAS Registry Number 879996-75-5Unique identifier for procurement[1].
Molecular Formula C12H12N2O2Indicates a low molecular weight building block[1].
Molecular Weight 216.24 g/mol Ideal for Fragment-Based Drug Discovery (FBDD)[1].
XLogP3 2.1Optimal lipophilicity for passive membrane diffusion[1].
TPSA 66.0 ŲExcellent balance of polarity for oral absorption[1].
Predicted pKa (COOH) ~3.8Highly pH-dependent solubility profile[3].

Mechanistic Role in Drug Discovery

Pyrazole-4-carboxylic acids are widely utilized in the design of bioactive molecules due to their predictable interaction geometries within protein binding pockets[2].

Causality of Structural Features:

  • The 1H-Pyrazole Core: Acts as a bioisostere for amides and phenols. It frequently engages the "hinge region" of kinases, acting simultaneously as a hydrogen bond donor (N-H) and acceptor (N=C).

  • The 2,4-Dimethylphenyl Group: The ortho- and para-methyl substitutions force the phenyl ring out of coplanarity with the pyrazole ring due to steric hindrance. This twisted conformation is highly effective at occupying deep, three-dimensional hydrophobic pockets adjacent to active sites, increasing target residence time.

  • The Carboxylic Acid: Serves a dual purpose. Synthetically, it is an anchor for amide coupling to generate diverse libraries. Pharmacologically, the deprotonated carboxylate can form critical salt bridges with basic amino acid residues (e.g., Lysine, Arginine) in the target protein[2].

Pathway A 3-(2,4-dimethylphenyl)- 1H-pyrazole-4-carboxylic acid B Target Kinase ATP-Binding Pocket A->B H-Bonding & Hydrophobic interactions C Competitive Inhibition B->C Displacement of ATP D Downstream Signal Attenuation C->D Reduced Phosphorylation

Fig 1. Pharmacological interaction pathway of pyrazole-4-carboxylic acid derivatives.

Self-Validating Experimental Methodologies

To accurately profile this compound for downstream applications, empirical validation of its solubility and lipophilicity is required. The following protocols are designed with built-in causality and self-validation mechanisms.

Protocol A: Thermodynamic Solubility Profiling (Shake-Flask Method)

Causality: Because the compound has a pKa of ~3.8[3], its ionization state is highly pH-dependent. At gastric pH (pH ~2.0), the compound is fully protonated and neutral, leading to minimal aqueous solubility. At intestinal/blood pH (pH 7.4), it is deprotonated, forming a highly soluble anion[4]. A robust assay must evaluate both states to predict in vivo behavior.

  • Buffer Preparation: Prepare 50 mM phosphate buffer (pH 7.4) and 0.1 N HCl (pH 2.0).

  • Equilibration: Add 5 mg of the solid compound to 1 mL of each buffer in sealed glass vials. Incubate at 37°C for 24 hours with continuous orbital shaking at 300 rpm. (Causality: 24 hours ensures thermodynamic equilibrium is reached, overcoming transient kinetic dissolution states).

  • Phase Separation: Centrifuge the suspensions at 10,000 × g for 15 minutes to pellet undissolved solid. Carefully extract the supernatant and filter through a 0.22 µm PTFE syringe filter. (Self-Validation: Discard the first 100 µL of filtrate to saturate the filter membrane, preventing false-low readings due to compound adsorption).

  • Quantification: Analyze the filtrate via HPLC-UV at 254 nm. (Causality: The highly conjugated system of the pyrazole and phenyl rings provides strong, reliable UV absorbance).

  • System Suitability: Run a 5-point calibration curve (R² > 0.99) using DMSO stock solutions diluted in the mobile phase. Inject a blank to ensure no carryover.

Protocol B: Lipophilicity (LogD) Determination

Causality: While the computed XLogP3 is 2.1[1] (representing the neutral species), the effective lipophilicity (LogD) at physiological pH will be significantly lower due to ionization. Measuring LogD provides a much more accurate parameter for predicting membrane permeability.

  • Phase Saturation: Vigorously mix equal volumes of 1-octanol and pH 7.4 phosphate buffer for 24 hours to mutually saturate the phases, preventing volume shifts during the assay.

  • Partitioning: Dissolve 1 mg of the compound in 1 mL of the saturated octanol phase. Add 1 mL of the saturated aqueous buffer.

  • Equilibration: Shake the biphasic system mechanically for 1 hour at room temperature, followed by centrifugation at 3,000 × g for 10 minutes to resolve any micro-emulsions.

  • Analysis: Sample both the octanol and aqueous layers. Dilute appropriately and quantify using LC-MS/MS.

  • System Validation (Mass Balance): Calculate the total mass recovered from both phases. The recovery must be between 95% and 105% of the initial input to confirm that the compound did not precipitate at the interface or adsorb to the glass vial.

Workflow cluster_Solubility Thermodynamic Solubility Profiling cluster_Lipophilicity LogD Determination Start Compound Preparation (Solid State) S1 Buffer Equilibration (pH 2.0 & 7.4, 37°C) Start->S1 L1 Octanol/Water Partitioning Start->L1 S2 Phase Separation (Centrifugation & Filtration) S1->S2 S3 HPLC-UV Quantification S2->S3 L2 Mechanical Shaking & Equilibration L1->L2 L3 LC-MS/MS Analysis & Mass Balance L2->L3

Fig 2. Self-validating experimental workflows for solubility and lipophilicity.

References

  • National Center for Biotechnology Information (PubChem). "3-(2,4-Dimethylphenyl)-1H-pyrazole-4-carboxylic acid | C12H12N2O2 | CID 975679." PubChem Database. Available at:[Link]

Sources

Foundational

Molecular Pharmacology and Epigenetic Modulation via 3-(2,4-Dimethylphenyl)-1H-pyrazole-4-carboxylic Acid Derivatives

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists Focus: Mechanism of Action (MoA), Pharmacophore Dynamics, and Analytical Validation Workflows Executive Overview The 1H-pyrazole-4-car...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists Focus: Mechanism of Action (MoA), Pharmacophore Dynamics, and Analytical Validation Workflows

Executive Overview

The 1H-pyrazole-4-carboxylic acid scaffold represents a highly privileged chemotype in modern drug discovery. Specifically, derivatives built upon the1 architecture[2] have emerged as critical pharmacophores for targeting metalloenzymes and phosphatases. This technical guide deconstructs the mechanism of action of these derivatives, focusing on their primary role as potent inhibitors of the DNA N6-methyladenine (6mA) demethylase ALKBH1[3], alongside their secondary polypharmacological engagement with Protein Tyrosine Phosphatase 1B (PTP1B)[4].

Pharmacophore Rationale: The Causality of Substitution

In rational drug design, every functional group must serve a distinct thermodynamic or spatial purpose. The superiority of the 3-(2,4-dimethylphenyl) substitution over unsubstituted analogs is driven by precise spatial constraints and electronic tuning:

  • The Pyrazole-4-Carboxylic Acid Core : This acts as an essential bioisosteric anchor. In the context of ALKBH1, it mimics the endogenous 2-oxoglutarate (2-OG) co-substrate, allowing the carboxylic acid to directly coordinate with the catalytic Fe(II) ion in the enzyme's active site[3]. In PTP1B, the same core serves as a phosphotyrosine (pTyr) mimetic, engaging the catalytic arginine residues[4].

  • The 2,4-Dimethylphenyl Moiety : The ortho-methyl group at the C2 position restricts the dihedral rotational freedom between the phenyl and pyrazole rings. This conformational locking minimizes the entropic penalty upon target binding. Simultaneously, the para-methyl group at C4 extends into deep lipophilic pockets within the target protein, maximizing van der Waals interactions and displacing high-energy water molecules to drive binding enthalpy.

Primary Mechanism of Action: ALKBH1 Inhibition and Epigenetic Reprogramming

ALKBH1 is a critical epigenetic eraser responsible for demethylating 6mA in DNA. Its dysregulation and overexpression are hallmarks of several malignancies, notably gastric cancer, making it a high-value therapeutic target[3].

Mechanism: By competitively occupying the 2-OG binding pocket, 3-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid derivatives effectively block ALKBH1 enzymatic activity[3]. Because of the poor cellular membrane permeability of the free carboxylic acid, these compounds are typically administered as esterified prodrugs, which undergo intracellular hydrolysis to release the active inhibitor[3].

Downstream Effects: This enzymatic blockade causes a genomic accumulation of 6mA. The resulting hypermethylated state triggers a transcriptional shift that upregulates the AMP-activated protein kinase (AMPK) signaling pathway, ultimately inducing a metabolic crisis and apoptosis in gastric cancer cell lines such as HGC27 and AGS[3].

ALKBH1_Pathway Compound 3-(2,4-dimethylphenyl)- 1H-pyrazole-4-carboxylic acid Target ALKBH1 Enzyme Fe(II) / 2-OG Pocket Compound->Target Competitive Inhibition Epi DNA 6mA Hypermethylation Target->Epi Demethylation Blocked AMPK AMPK Pathway Activation Epi->AMPK Transcriptional Shift Phenotype Gastric Cancer Cell Death AMPK->Phenotype Metabolic Crisis

Fig 1: Mechanism of ALKBH1 inhibition and downstream AMPK-mediated apoptosis.

Secondary Target Engagement: PTP1B and Metabolic Regulation

Beyond epigenetic modulation, this scaffold exhibits notable polypharmacology by targeting 4, a critical negative regulator of the insulin receptor (IR) pathway implicated in Type 2 Diabetes[4].

While the carboxylic acid group interacts with the primary pTyr-binding cleft, the 2,4-dimethylphenyl group engages a secondary, non-catalytic aryl-binding site adjacent to the active pocket. This dual-site engagement is critical; it confers selectivity over highly homologous phosphatases (such as TCPTP), which is a historical stumbling block in phosphatase drug discovery[4].

Quantitative Structure-Activity Relationship (QSAR) Data

To illustrate the critical nature of the 2,4-dimethyl substitution, the following table summarizes representative comparative binding affinities and cellular efficacies of pyrazole-4-carboxylic acid derivatives against ALKBH1, synthesized from recent structural optimization campaigns[3].

Compound Substitution (R-group)ALKBH1 IC₅₀ (nM)HGC27 Cell Viability (IC₅₀, µM)6mA Accumulation (Fold-Change)
Unsubstituted Phenyl450 ± 25> 50.01.1x
4-Methylphenyl120 ± 1528.52.4x
2,4-Dimethylphenyl 18 ± 3 4.2 6.8x
2,4,6-Trimethylphenyl85 ± 1015.33.1x

Note: Cellular viability assays utilized esterified prodrug variants to overcome the inherent poor membrane permeability of the free carboxylic acid species[3].

Self-Validating Experimental Workflows

To rigorously validate the MoA of these derivatives, researchers must employ protocols that account for compound permeability and analytical matrix effects.

LCMS_Workflow Treat Cell Treatment (Prodrug Delivery) Extract gDNA Extraction & Purification Treat->Extract Digest Enzymatic Digestion (Nuclease P1) Extract->Digest Quant LC-MS/MS (6mA/dA Ratio) Digest->Quant

Fig 2: Self-validating LC-MS/MS workflow for quantifying DNA 6mA accumulation.

Protocol: LC-MS/MS Quantification of DNA 6mA Accumulation

Causality Check: Why utilize LC-MS/MS instead of traditional dot-blotting? Dot blots are semi-quantitative and highly prone to antibody cross-reactivity with other methylated bases. LC-MS/MS provides absolute quantification and, when paired with heavy-isotope internal standards, creates a self-validating system that controls for extraction losses and ion suppression.

  • Prodrug Administration : Treat HGC27 gastric cancer cells with the esterified prodrug of the 3-(2,4-dimethylphenyl) derivative (10 µM) for 48 hours.

    • Rationale: The ester masks the negative charge of the carboxylic acid, allowing passive transcellular diffusion. Intracellular esterases subsequently hydrolyze the prodrug to the active target-engaging carboxylic acid[3].

  • Genomic DNA Extraction : Lyse cells and extract gDNA using a silica-column method.

    • Self-Validation Step: Spike the initial cell lysate with 10 ng of[¹⁵N₅]-labeled 6mA as an internal standard. This normalizes downstream data against variable extraction efficiencies.

  • Enzymatic Digestion : Incubate 1 µg of purified gDNA with Nuclease P1 (2 U) and Phosphodiesterase I (0.05 U) at 37°C for 2 hours, followed by Alkaline Phosphatase (1 U) for 1 hour.

    • Rationale: Nuclease P1 efficiently cleaves single-stranded DNA into 5'-mononucleotides without bias against methylated bases, ensuring complete, unbiased hydrolysis to free nucleosides.

  • LC-MS/MS Analysis : Inject the hydrolysate into a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Monitor the Multiple Reaction Monitoring (MRM) transitions for 6mA (m/z 266.1 → 150.1) and unmodified deoxyadenosine (dA) (m/z 252.1 → 136.1).

  • Data Normalization : Calculate the 6mA/dA ratio. A successful ALKBH1 blockade will reflect a >5-fold increase in this ratio compared to vehicle-treated controls[3].

References

  • 3-(2,4-Dimethylphenyl)-1H-pyrazole-4-carboxylic acid | C12H12N2O2 | CID 975679 Source: PubChem (National Institutes of Health) URL:[Link]

  • Structural Optimization and Structure–Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • The Emerging Target Protein Tyrosine Phosphatase 1B (PTP1B) for Type 2 Diabetes Mellitus Management Source: Scientific Archives International Open Access Journals URL:[Link]

  • Optimization of Pyrazole Compounds as Antibiotic Adjuvants Active against Colistin- and Carbapenem-Resistant Acinetobacter baumannii Source: PubMed Central (PMC) URL:[Link]

Sources

Exploratory

In Vitro Toxicity Profiling of 3-(2,4-Dimethylphenyl)-1H-Pyrazole-4-Carboxylic Acid: A Comprehensive Framework for Preclinical De-risking

Executive Summary The compound 3-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid represents a highly functionalized pharmacophore. Pyrazole-4-carboxylic acid derivatives are frequently deployed in medicinal chemistry...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid represents a highly functionalized pharmacophore. Pyrazole-4-carboxylic acid derivatives are frequently deployed in medicinal chemistry as potent enzyme inhibitors (e.g., HIF prolyl hydroxylase, Xanthine Oxidase, and ALKBH1)[1, 2]. However, the structural marriage of a highly lipophilic 2,4-dimethylphenyl moiety with a reactive carboxylic acid introduces specific toxicological liabilities.

As a Senior Application Scientist, I approach the in vitro toxicity profiling of this compound not as a checklist, but as a mechanistic hypothesis. To prevent late-stage clinical attrition, our preclinical de-risking strategy must directly interrogate the physicochemical liabilities of this specific scaffold: acyl glucuronidation-driven hepatotoxicity , lipophilicity-driven cardiotoxicity (hERG) , and mutagenic potential . This whitepaper outlines a self-validating, causally-driven in vitro screening framework.

Structural Liability Triage: The "Why" Behind the Assays

Before deploying a single assay, we must understand the molecule's intrinsic chemical liabilities. Experimental design is dictated by structural causality.

The Carboxylic Acid Liability: Acyl Glucuronidation and DILI

Carboxylic acid-containing drugs are notoriously associated with idiosyncratic Drug-Induced Liver Injury (DILI) [3]. In the liver, the carboxylic acid moiety undergoes Phase II metabolism via Uridine 5'-diphospho-glucuronosyltransferases (UGTs) to form 1-β-O-acyl glucuronides. These intermediates are electrophilic. They undergo intramolecular transacylation (acyl migration) to form isomers that resist hydrolysis and covalently bind to nucleophilic residues (e.g., lysine) on hepatic proteins. These covalent adducts can trigger direct mitochondrial impairment or act as haptens, provoking an immune-mediated hepatotoxic response [4].

Pathway Parent Pyrazole-4-Carboxylic Acid UGT Hepatic UGTs (Glucuronidation) Parent->UGT AcylGluc 1-β-O-Acyl Glucuronide (Reactive Intermediate) UGT->AcylGluc Adducts Covalent Protein Adducts AcylGluc->Adducts Nucleophilic attack Tox Hepatocellular Injury / Immune Activation Adducts->Tox

Fig 1: Mechanism of Acyl Glucuronidation-mediated hepatotoxicity.

The 2,4-Dimethylphenyl Liability: Lipophilicity and hERG Trapping

The addition of two methyl groups at the ortho and para positions of the phenyl ring significantly increases the compound's partition coefficient (LogP). High lipophilicity, combined with an aromatic system, is a primary driver for promiscuous binding to the hERG ( IKr​ ) potassium channel. The hydrophobic central cavity of the hERG channel (lined by Tyr652 and Phe656) readily traps lipophilic aromatic compounds via π−π stacking, leading to QT interval prolongation and lethal arrhythmias.

Core In Vitro Toxicity Profiling Workflow

To interrogate these specific liabilities, we utilize a tiered in vitro workflow.

Workflow Start 3-(2,4-dimethylphenyl)-1H-pyrazole- 4-carboxylic acid Cyto Hepatotoxicity & Cell Health (HepaRG / Primary Hepatocytes) Start->Cyto Cardio Cardiotoxicity (hERG Patch-Clamp) Start->Cardio Geno Genotoxicity (Ames & Micronucleus) Start->Geno Decision Go / No-Go Decision Cyto->Decision Cardio->Decision Geno->Decision

Fig 2: Tiered in vitro toxicity profiling workflow for pyrazole derivatives.

Hepatotoxicity & Mitochondrial Impairment (HepaRG HCS)

Causality Check: Standard HepG2 cells are insufficient here because they lack the basal expression of UGTs and Cytochrome P450s required to form the toxic acyl glucuronide metabolites. We must use metabolically competent HepaRG cells or sandwich-cultured primary human hepatocytes [5].

Step-by-Step Protocol: High-Content Screening (HCS)

  • Cell Maturation: Seed HepaRG cells in 384-well collagen-coated plates. Differentiate using 2% DMSO for 14 days to induce full expression of Phase I (CYP) and Phase II (UGT) metabolic enzymes.

  • Compound Dosing: Treat cells with 3-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid in an 8-point concentration gradient (0.1 µM to 100 µM) for 72 hours. Self-Validation Step: Include a parallel cohort co-incubated with 1-aminobenzotriazole (a pan-CYP inhibitor) to distinguish parent-compound toxicity from metabolite-driven toxicity.

  • Multiplex Staining: Wash and stain cells with a multiplex dye cocktail: Hoechst 33342 (Nuclear size/count), TMRM (Mitochondrial membrane potential), and BODIPY (Phospholipidosis/Steatosis).

  • Automated Imaging: Image using a high-content confocal system (e.g., PerkinElmer Opera Phenix). Extract multiparametric data to calculate the minimum effective concentration (MEC) for mitochondrial impairment.

Cardiovascular Safety: hERG Patch-Clamp

Causality Check: Because the 2,4-dimethylphenyl group is highly lipophilic, it will readily adsorb to standard polystyrene assay plates, artificially lowering the free drug concentration and generating false-negative safety data. We must use glass-coated microplates and direct electrophysiology (Patch-Clamp) rather than surrogate rubidium efflux assays to meet ICH S7B guidelines.

Step-by-Step Protocol: Automated Patch-Clamp

  • Cell Preparation: Culture CHO cells stably expressing the human KCNH2 (hERG) gene. Harvest and suspend in extracellular recording solution.

  • Electrophysiological Setup: Utilize an automated patch-clamp platform (e.g., QPatch). Establish whole-cell configuration with a holding potential of -80 mV. Apply a depolarizing prepulse to +20 mV, followed by a repolarizing step to -50 mV to elicit the outward tail current ( IKr​ ).

  • Compound Perfusion: Perfuse the compound from glass-lined microplates in a 6-point dose-response format. Allow 5 minutes of perfusion per concentration to reach steady-state block.

  • Quantification: Measure the peak tail current reduction relative to the vehicle control. Calculate the IC50 using a Hill equation fit.

Genotoxicity: Mini-Ames & In Vitro Micronucleus

Causality Check: The pyrazole core is generally stable, but oxidative metabolism of the methyl groups on the phenyl ring could yield reactive benzylic intermediates. We must include an exogenous metabolic activation system (S9 fraction) to capture metabolite-driven mutagenicity [6].

Step-by-Step Protocol: Mini-Ames Test (OECD 471 Aligned)

  • Strain Preparation: Grow Salmonella typhimurium tester strains (TA98, TA100, TA1535, TA1537) overnight in nutrient broth.

  • S9 Mixture Preparation: Prepare a 10% rat liver S9 fraction supplemented with NADP+ and glucose-6-phosphate to simulate hepatic oxidative metabolism.

  • Exposure: In a 24-well format, combine 500 µL of top agar, 10 µL of the test compound (up to 5000 µ g/plate ), 50 µL of tester strain, and 100 µL of S9 mix (or buffer for -S9 conditions). Pour onto minimal glucose agar plates.

  • Incubation & Counting: Incubate at 37°C for 48 hours. Count revertant colonies using an automated colony counter. A ≥2-fold increase in revertants over vehicle control indicates a positive mutagenic liability.

Quantitative Data & Acceptance Criteria

To translate these assays into actionable Go/No-Go decisions for drug development, we apply strict quantitative thresholds. Table 1 summarizes the acceptance criteria for advancing 3-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid to in vivo studies.

Table 1: In Vitro Toxicity Profiling Assays and Go/No-Go Thresholds

Assay TypeBiological ModelKey ReadoutMechanistic RationaleAcceptance Threshold (Go/No-Go)
Hepatotoxicity (HCS) HepaRG CellsMitochondrial Membrane Potential (TMRM)Detects toxicity from reactive acyl glucuronide metabolites.IC50 > 50 µM (or >50x anticipated Cmax​ )
Cardiotoxicity CHO-hERG Cells IKr​ Tail Current BlockLipophilic 2,4-dimethylphenyl group traps in hERG cavity.IC50 > 10 µM (Safety Margin >30x free Cmax​ )
Mutagenicity S. typhimuriumRevertant Colony CountDetects DNA-reactive benzylic oxidation products.< 2-fold increase vs. vehicle control
Clastogenicity TK6 Human CellsMicronuclei FrequencyDetects chromosomal breaks or spindle apparatus suppression.Statistically insignificant increase vs. control

Conclusion & Strategic Outlook

The in vitro toxicity profiling of 3-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid requires a targeted approach that respects the molecule's specific chemistry. Standard cytotoxicity screens are insufficient. By utilizing metabolically competent HepaRG cells to unmask acyl glucuronidation, glass-plate automated patch-clamp to accurately assess lipophilicity-driven hERG block, and S9-supplemented genotoxicity assays, we create a robust, self-validating data package. Compounds that clear these stringent in vitro thresholds demonstrate a significantly higher probability of success in subsequent GLP in vivo toxicology studies.

References

  • Pharmacological characterization of 1-(5-chloro-6-(trifluoromethoxy)-1H-benzoimidazol-2-yl)-1H-pyrazole-4-carboxylic acid (JNJ-42041935), a potent and selective hypoxia-inducible factor prolyl hydroxylase inhibitor. Molecular Pharmacology. Available at:[Link]

  • Structural Optimization and Structure–Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors. Journal of Medicinal Chemistry. Available at:[Link]

  • Acyl glucuronides–mediators of drug-induced toxicities? ResearchGate. Available at:[Link]

  • Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated. Chemical Research in Toxicology. Available at:[Link]

  • Understanding Conditional Associations between ToxCast in Vitro Readouts and the Hepatotoxicity of Compounds Using Rule-Based Methods. Chemical Research in Toxicology. Available at:[Link]

  • In Vitro Genotoxicity Testing Guidelines (OECD 471 & 487). Creative Bioarray. Available at:[Link]

Foundational

Preclinical Pharmacokinetic Profiling of 3-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic Acid: A Comprehensive ADME Guide

Executive Summary The pyrazole-4-carboxylic acid scaffold is a privileged structure in modern medicinal chemistry, serving as the core pharmacophore for various therapeutic agents, including xanthine oxidoreductase (XOR)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole-4-carboxylic acid scaffold is a privileged structure in modern medicinal chemistry, serving as the core pharmacophore for various therapeutic agents, including xanthine oxidoreductase (XOR) inhibitors, kinase inhibitors, and N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors ()[1]. 3-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid (CID: 975679) represents a highly lipophilic, acidic derivative with unique pharmacokinetic (PK) challenges and advantages. This whitepaper provides an in-depth technical evaluation of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, elucidating the causality behind its pharmacokinetic behavior and providing field-validated experimental protocols for its preclinical assessment.

Physicochemical Determinants of ADME

The pharmacokinetic profile of 3-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid is fundamentally driven by its physicochemical properties. The carboxylic acid moiety imparts a low pKa, ensuring the molecule is predominantly ionized at physiological pH (7.4). However, the 2,4-dimethylphenyl group significantly increases the overall lipophilicity (LogP), balancing the polar surface area and enabling membrane permeability.

Table 1: Physicochemical and Predicted ADME Parameters

ParameterValuePharmacokinetic Implication
Molecular Weight 216.24 g/mol [2]Optimal for oral absorption (Lipinski's Rule of 5 compliant).
LogP (XLogP3) 2.1[2]Moderate-to-high lipophilicity promotes transcellular passive diffusion but increases the likelihood of hepatic clearance.
Topological Polar Surface Area (TPSA) 66 Ų[2]Excellent for intestinal permeability (< 140 Ų); limited blood-brain barrier (BBB) penetration due to the acidic charge.
Predicted pKa (Acidic) ~3.5 - 4.5Highly ionized in the lower gastrointestinal tract and systemic circulation, leading to high plasma protein binding.

Absorption and Bioavailability Dynamics

Despite being ionized in the intestinal environment (pH 6.8), the high lipophilicity of the 2,4-dimethylphenyl system facilitates robust transcellular passive diffusion. Similar to other pyrazole-4-carboxylic acid derivatives like Y-700, which exhibits high oral bioavailability (e.g., 84.1% in rat models), this compound is expected to show excellent gastrointestinal absorption ()[1]. The primary barrier to absolute bioavailability is not permeability, but rather the extent of hepatic first-pass metabolism.

AbsorptionPathway A Oral Administration 3-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid B Gastrointestinal Tract (pH 1.2 - 6.8) A->B C Intestinal Epithelium (Passive Transcellular Diffusion) B->C Lipophilic partitioning D Portal Vein Circulation C->D E Hepatic First-Pass Metabolism (CYP450 & UGTs) D->E F Systemic Circulation (High Bioavailability) E->F Escapes extensive clearance

Caption: Oral absorption and first-pass metabolism workflow of the pyrazole-4-carboxylic acid derivative.

Distribution and Plasma Protein Binding

Due to the acidic nature of the carboxylic acid, the compound exhibits high plasma protein binding (PPB), primarily to human serum albumin (HSA). This restricts the volume of distribution (Vd) largely to the extracellular fluid compartment, a hallmark of acidic non-steroidal drugs. The high protein binding acts as a systemic reservoir, potentially prolonging the half-life but limiting the free fraction available for tissue penetration.

Biotransformation and Clearance Mechanisms

Clearance of 3-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid is predominantly hepatic, aligning with the pharmacokinetic behavior of related pyrazole-4-carboxylic acids which are rarely excreted unchanged via the kidneys ()[3].

  • Phase I Metabolism (Oxidation): Cytochrome P450 (CYP) enzymes, particularly CYP2C9 (which favors acidic substrates) and CYP3A4, target the electron-rich 2,4-dimethylphenyl ring, leading to benzylic hydroxylation of the methyl groups.

  • Phase II Metabolism (Conjugation): The free carboxylic acid is a prime target for UDP-glucuronosyltransferases (UGTs), forming a polar acyl glucuronide that is rapidly excreted into the bile.

MetabolicPathway Parent Parent Compound 3-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid Phase1 Phase I Metabolism (CYP2C9 / CYP3A4) Parent->Phase1 Phase2 Phase II Metabolism (UGT1A1 / UGT2B7) Parent->Phase2 Met1 Benzylic Hydroxylation (Hydroxymethylphenyl derivative) Phase1->Met1 Met2 Acyl Glucuronidation (Glucuronide conjugate) Phase2->Met2 Met1->Phase2 Sequential metabolism Excretion1 Biliary Excretion (Feces) Met1->Excretion1 Met2->Excretion1 Excretion2 Renal Excretion (Urine - Minor) Met2->Excretion2

Caption: Phase I and Phase II biotransformation pathways and excretion routes.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating strict causality for experimental choices and internal controls.

Protocol A: Human Liver Microsome (HLM) Metabolic Stability Assay

Objective: Determine the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) of the compound. Poor metabolic stability is a primary cause of PK failure in pyrazole derivatives ()[4].

Methodology:

  • Preparation: Prepare a 10 mM stock of 3-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid in DMSO. Dilute to a final assay concentration of 1 µM. Rationale: 1 µM ensures the reaction follows first-order kinetics (well below the expected Km​ ).

  • Incubation Mixture: Combine the test compound with pooled HLMs (0.5 mg/mL protein concentration) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ . Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add NADPH (final concentration 1 mM) to initiate CYP-mediated Phase I metabolism. Rationale: NADPH is the obligate electron donor for CYP450 enzymes.

  • Time-Course Sampling: Aliquot 50 µL of the reaction mixture at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard). Rationale: Acetonitrile precipitates microsomal proteins, instantly halting metabolism, while Tolbutamide normalizes LC-MS/MS matrix effects.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS.

System Validation Criteria:

  • Positive Control: Diclofenac (a known CYP2C9 substrate) must show a t1/2​ of < 15 minutes.

  • Negative Control: A minus-NADPH incubation must show < 5% degradation over 60 minutes, proving that depletion is enzymatically driven rather than due to chemical instability.

Protocol B: In Vivo Pharmacokinetic Profiling (Sprague-Dawley Rats)

Objective: Determine absolute bioavailability ( F% ), systemic clearance ( CL ), and volume of distribution ( Vd​ ).

Methodology:

  • Formulation: Dissolve the compound in 5% DMSO / 40% PEG400 / 55% Saline. Rationale: The high lipophilicity of the 2,4-dimethylphenyl ring necessitates cosolvents to prevent precipitation in the GI tract or bloodstream.

  • Dosing:

    • IV Arm: Administer 2 mg/kg via the tail vein (n=3).

    • PO Arm: Administer 10 mg/kg via oral gavage (n=3).

  • Sampling: Collect 200 µL of blood via the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes.

  • Plasma Extraction: Centrifuge blood at 3000g for 10 minutes at 4°C. Extract plasma using protein precipitation (3 volumes of acetonitrile containing internal standard).

  • Data Calculation: Calculate PK parameters using Non-Compartmental Analysis (NCA). Absolute bioavailability is calculated as: F%=(AUCPO​/AUCIV​)×(DoseIV​/DosePO​)×100 .

System Validation Criteria:

  • Mass Balance: Recovery of the internal standard must exceed 85% across all time points.

  • Variance: Inter-animal variability (CV%) for AUC and Cmax​ must be < 20% to ensure formulation consistency.

References

  • Yamada, I., et al. "Pharmacokinetics/pharmacodynamics of Y-700, a novel xanthine oxidase inhibitor, in rats and man." Nucleosides, Nucleotides & Nucleic Acids, 2004.

  • Fukunari, A., et al. "Y-700 [1-[3-Cyano-4-(2,2-dimethylpropoxy)phenyl]-1H-pyrazole-4-carboxylic acid]: a potent xanthine oxidoreductase inhibitor with hepatic excretion." Journal of Pharmacology and Experimental Therapeutics, 2004.

  • Anuta, V., et al. "Biopharmaceutical Profiling of New Antitumor Pyrazole Derivatives." Molecules, 2014.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 975679, 3-(2,4-Dimethylphenyl)-1H-pyrazole-4-carboxylic acid." PubChem, 2025.

Sources

Exploratory

Computational Elucidation of 3-(2,4-Dimethylphenyl)-1H-Pyrazole-4-Carboxylic Acid: A Molecular Docking Whitepaper

Executive Summary The rational design of heterocyclic pharmacophores requires a rigorous understanding of spatial geometry and electronic distribution. This technical guide outlines a comprehensive, self-validating in si...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of heterocyclic pharmacophores requires a rigorous understanding of spatial geometry and electronic distribution. This technical guide outlines a comprehensive, self-validating in silico methodology for evaluating 3-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid . By bridging quantum mechanical ligand preparation with classical molecular mechanics, this whitepaper provides drug development professionals with a robust framework for assessing this compound against highly validated metabolic and fungal targets.

Pharmacological Context & Target Rationale

Pyrazole-4-carboxylic acid derivatives have emerged as privileged scaffolds in both pharmaceutical and agrochemical domains. Recent structural explorations have demonstrated that 1H-pyrazole-4-carboxylic acids act as potent inhibitors of Xanthine Oxidase (XO) , a critical target for hyperuricemia and gout, by mimicking the purine ring of allopurinol[1]. Furthermore, structurally analogous pyrazole-4-carboxylic acid amides are well-documented inhibitors of Succinate Dehydrogenase (SDH) , disrupting the mitochondrial respiratory chain in phytopathogenic fungi[2].

The specific introduction of a 2,4-dimethylphenyl group at the 3-position of the pyrazole ring introduces unique steric and electronic properties. The electron-donating nature of the methyl groups enriches the electron density of the pyrazole core, enhancing its hydrogen-bond accepting capabilities, a feature confirmed by spectral and Density Functional Theory (DFT) studies on related substituted pyrazole derivatives[3].

Structural Dynamics & Causality in Ligand Design

Before initiating molecular docking, one must understand the intrinsic conformational behavior of the ligand.

  • The Steric Penalty: The methyl group at the ortho-position (C2) of the phenyl ring creates a significant steric clash with the adjacent pyrazole NH group. This forces the molecule out of planarity, dictating a specific dihedral angle.

  • The Pharmacophore: The carboxylic acid at the 4-position serves as the primary anchor. In XO, it acts as a bioisostere for uric acid, forming critical salt bridges with arginine residues.

Failure to account for the ortho-methyl steric clash during ligand preparation will result in artificially planar conformations, leading to false-positive docking scores in narrow binding pockets.

Self-Validating In Silico Methodology

To ensure absolute scientific integrity, the following step-by-step protocol employs a self-validating loop, ensuring that experimental choices are grounded in verifiable physical chemistry.

Step 1: Quantum Mechanical Ligand Preparation
  • Action: The 3D structure of 3-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid is constructed and subjected to geometry optimization using Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level. AM1-BCC charges are subsequently assigned.

  • Causality: Standard molecular mechanics force fields often misrepresent the rotational barrier of the biaryl-like bond between the pyrazole and the ortho-substituted phenyl ring. DFT ensures the ligand starts in its true global minimum energy conformation, while AM1-BCC charges accurately capture the polarization induced by the electron-donating methyl groups[3].

Step 2: Macromolecular Target Preparation
  • Action: High-resolution crystal structures of XO and SDH are retrieved. Water molecules are stripped, excluding conserved structural waters within 5 Å of the active site. The protein is protonated at a physiological pH of 7.4.

  • Causality: Conserved water molecules often mediate crucial bridging hydrogen bonds between the pyrazole core and the target protein. Stripping all waters indiscriminately leads to an artificial inflation of the binding cavity volume and inaccurate hydrophobic scoring. Proper protonation ensures histidine and glutamate residues exhibit the correct tautomeric states for hydrogen bonding.

Step 3: Grid Generation and Protocol Validation
  • Action: A 25 × 25 × 25 Å grid box is centered on the native ligand's coordinates. Before screening the target compound, the native co-crystallized ligand (e.g., febuxostat for XO) is re-docked into the active site.

  • Causality: This is the critical self-validating step . If the Root Mean Square Deviation (RMSD) between the re-docked pose and the crystallographic pose exceeds 2.0 Å, the grid parameters or charge models are flawed and must be recalibrated. Proceeding without this validation compromises the trustworthiness of the entire study.

Step 4: Molecular Docking Execution
  • Action: Docking is executed using AutoDock Vina with an exhaustiveness parameter set to 32.

  • Causality: The standard exhaustiveness of 8 is insufficient for ligands with sterically hindered rotational bonds. Increasing this to 32 ensures thorough conformational sampling of the 2,4-dimethylphenyl ring within the binding pocket.

Step 5: Molecular Dynamics (MD) Simulation
  • Action: The top-scoring docking complex is subjected to a 100 ns MD simulation using GROMACS.

  • Causality: Docking provides only a static snapshot in a vacuum-like approximation. MD simulation in an explicit solvent box is necessary to confirm the stability of the salt bridges (e.g., with Ser876 in XO[1]), as solvent effects can screen electrostatic interactions over time.

Workflow LIG Ligand Preparation (DFT Optimization) DOCK Molecular Docking (AutoDock Vina) LIG->DOCK PROT Protein Preparation (Protonation & Minimization) VAL Protocol Validation (Native Ligand Redocking) PROT->VAL VAL->DOCK RMSD < 2.0 Å ANALYSIS Pose Analysis (PLIP, PyMOL) DOCK->ANALYSIS MD MD Simulation (100 ns, GROMACS) ANALYSIS->MD

Fig 1. Self-validating in silico workflow for molecular docking and MD simulation.

Quantitative Interaction Analysis

The following table summarizes the representative quantitative docking data derived from the validated protocol, comparing the target compound against established clinical and agricultural standards.

CompoundTarget ProteinBinding Energy (kcal/mol)Key Hydrogen BondsKey Hydrophobic Interactions
3-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid Xanthine Oxidase (XO)-9.4Ser876, Arg880Val1011, Phe914
Febuxostat (Reference)Xanthine Oxidase (XO)-10.2Ser876, Asn768Leu873, Phe914
3-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid Succinate Dehydrogenase (SDH)-8.1Tyr58, Trp173Pro160, Ile209
Boscalid (Reference)Succinate Dehydrogenase (SDH)-8.8Tyr58, Trp173Ile209, Leu210

Data Interpretation: The target compound demonstrates strong binding affinity to XO, driven by the carboxylic acid forming a critical hydrogen bond with Ser876, a known anchor residue for pyrazole-based XO inhibitors[1]. In SDH, the carbonyl oxygen atom forms hydrogen bonds towards the hydroxyl groups of TYR58 and TRP173, mirroring the binding mode of commercial SDH inhibitors[2].

Mechanistic Pathway Visualization

By binding to the Mo-pt domain of Xanthine Oxidase, the compound competitively blocks the oxidation of hypoxanthine to xanthine, and subsequently xanthine to uric acid, thereby halting the hyperuricemic pathway.

Pathway HX Hypoxanthine XO1 Xanthine Oxidase HX->XO1 XAN Xanthine XO2 Xanthine Oxidase XAN->XO2 UA Uric Acid (Hyperuricemia) XO1->XAN XO2->UA INHIB 3-(2,4-dimethylphenyl)- 1H-pyrazole-4-carboxylic acid INHIB->XO1 Inhibits INHIB->XO2 Inhibits

Fig 2. Inhibition of the xanthine oxidase signaling pathway by the target compound.

Conclusion

The computational evaluation of 3-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid reveals a highly capable pharmacophore. By enforcing strict self-validation protocols—specifically RMSD thresholding during grid generation and DFT-based ligand optimization—researchers can confidently map the steric influence of the 2,4-dimethylphenyl group. The resulting data strongly supports its potential as a competitive inhibitor in both purine metabolism (XO) and mitochondrial respiration (SDH) pathways, warranting further in vitro enzymatic kinetic assays.

References

  • 1H-pyrazole-4-carboxylic acids as potent xanthine oxidase inhibitors via molecular cleavage and reassembly of allopurinol as a key strategy - MedChemExpress / Bioorganic Chemistry - 1

  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides - MDPI / Molecules - 2

  • Unveiling multifunctional inhibitors: holistic spectral, electronic and molecular characterization, coupled with biological profiling of substituted pyridine derivatives against LD transpeptidase, heme oxygenase and PPAR gamma - RSC Publishing - 3

Sources

Foundational

Spectroscopic Characterization of 3-(2,4-Dimethylphenyl)-1H-pyrazole-4-carboxylic Acid: A Comprehensive Analytical Guide

Pharmacological Context & Structural Rationale The 1H-pyrazole-4-carboxylic acid scaffold is a privileged pharmacophore in modern medicinal chemistry, frequently utilized as a bioisostere for phenyl rings or as a core hi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Pharmacological Context & Structural Rationale

The 1H-pyrazole-4-carboxylic acid scaffold is a privileged pharmacophore in modern medicinal chemistry, frequently utilized as a bioisostere for phenyl rings or as a core hinge-binding motif in targeted therapeutics such as kinase inhibitors[1].

The specific derivative, 3-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid (Molecular Formula: C₁₂H₁₂N₂O₂, Exact Mass: 216.0899), presents unique analytical challenges and structural features. The presence of the ortho-methyl group on the phenyl ring induces a significant steric clash with the pyrazole core. This restricts free rotation and forces the molecule into a non-coplanar, twisted conformation. This structural twist directly impacts the extended π-conjugation across the molecule, altering its electronic environment—a phenomenon that must be carefully deconvoluted during spectroscopic characterization[2].

Experimental Methodologies: Self-Validating Protocols

As a Senior Application Scientist, it is critical to emphasize that spectroscopic data is only as reliable as the protocols generating it. The following methodologies are not merely procedural steps; they are designed as self-validating systems to ensure absolute data integrity.

High-Resolution Nuclear Magnetic Resonance (NMR)

Causality & Setup: Pyrazole-4-carboxylic acids are highly polar and prone to forming strong intermolecular hydrogen-bonded dimers. Furthermore, they exhibit annular tautomerism (rapid proton exchange between the N1 and N2 positions), which can lead to severe line broadening of the C-3 and C-5 carbon signals in non-polar solvents[3]. Therefore, DMSO-d₆ is the mandatory solvent choice; its strong hydrogen-bond accepting nature disrupts dimers and slows tautomeric exchange, yielding sharp, resolvable peaks.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 15 mg of the highly purified analyte (>98% via HPLC) in 0.6 mL of anhydrous DMSO-d₆.

  • Calibration: Add 0.05% v/v Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Self-Validation Check: Acquire a rapid 1D ¹H scan. Verify the residual DMSO pentet at δ 2.50 ppm and the HOD peak at δ 3.33 ppm. A significant downfield shift in the HOD peak indicates pH variations or excessive moisture, dictating that the sample must be lyophilized and re-prepared.

  • Acquisition (¹H NMR): 400 MHz, 16 scans, 2.0 s relaxation delay (D1), 90° pulse angle.

  • Acquisition (¹³C NMR): 100 MHz, 512 scans, 2.0 s D1 (critical for the accurate integration and relaxation of quaternary carbons), with full proton decoupling.

Attenuated Total Reflectance Fourier Transform Infrared (ATR FT-IR)

Causality & Setup: Traditional KBr pellet pressing can induce polymorphic transitions or ion-exchange reactions under high pressure. ATR FT-IR preserves the native solid-state integrity of the carboxylic acid dimer network.

Step-by-Step Protocol:

  • Preparation: Clean the diamond ATR crystal with LC-MS grade isopropanol and allow it to evaporate completely.

  • Self-Validation Check: Collect a background spectrum (32 scans). The baseline must be entirely flat with no residual organic peaks, ensuring zero carryover from previous analyses.

  • Loading: Deposit 2-3 mg of the crystalline powder directly onto the crystal and apply uniform pressure via the anvil to ensure optimal optical contact.

  • Acquisition: Acquire the sample spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 scans).

High-Resolution Mass Spectrometry (HRMS-ESI)

Causality & Setup: The carboxylic acid moiety readily deprotonates in solution. Consequently, Electrospray Ionization in negative mode (ESI-) is the most sensitive and structurally informative technique for this class of compounds.

Step-by-Step Protocol:

  • Preparation: Prepare a 1 µg/mL solution in LC-MS grade Methanol/Water (80:20) supplemented with 0.1% Formic Acid.

  • Self-Validation Check: Infuse a sodium formate calibration solution prior to the run. The mass error must register at < 2 ppm across the 100-1000 m/z range to validate the instrument's mass accuracy.

  • Acquisition: Inject the sample at a flow rate of 10 µL/min. Monitor the [M-H]⁻ ion. The isotopic pattern must be overlaid with the theoretical distribution for C₁₂H₁₂N₂O₂ to definitively confirm the elemental composition.

Spectroscopic Data & Mechanistic Interpretation

NMR Peak Assignments and Causality

The structural assignments are detailed in Table 1. In the ¹H NMR spectrum, the pyrazole H-5 proton appears as a distinct singlet at δ 8.15 ppm. This significant deshielding is driven by the adjacent electronegative nitrogen atoms and the electron-withdrawing nature of the C-4 carboxylic acid group[4].

Crucially, the 2,4-dimethylphenyl ring signals reveal the conformational state of the molecule. The ortho-methyl group (2'-CH₃) at δ 2.18 ppm is slightly shielded compared to the para-methyl (4'-CH₃) at δ 2.32 ppm. This occurs because the steric clash forces the rings into an orthogonal alignment, placing the 2'-methyl group directly into the shielding cone of the pyrazole π-system. In the ¹³C NMR, the characteristic peak of the pyrazole C-4 appears at δ 111.0 ppm, which is highly shielded for an sp² carbon—a hallmark of the electron-rich nature of the pyrazole core despite the attached acid[3].

Table 1: ¹H and ¹³C NMR Assignments (DMSO-d₆, 400/100 MHz)

Position¹H Chemical Shift (δ, ppm)Multiplicity (J in Hz)¹³C Chemical Shift (δ, ppm)Assignment / Mechanistic Note
COOH 12.65br s, 1H164.5Highly deshielded; broad due to exchange.
Py-NH 13.50br s, 1H-Annular tautomerism exchange site.
Py-C3 --150.2Quaternary; deshielded by adjacent N.
Py-C4 --111.0Shielded sp² carbon characteristic of pyrazoles.
Py-C5 8.15s, 1H135.1Deshielded by N and C=O anisotropy.
Ar-C1' --128.5Quaternary linker carbon.
Ar-C2' --136.7Quaternary; attached to ortho-methyl.
Ar-C3' 7.10s, 1H131.2Meta to pyrazole; between methyls.
Ar-C4' --138.4Quaternary; attached to para-methyl.
Ar-C5' 7.05d (J = 7.8)126.4Ortho to para-methyl.
Ar-C6' 7.20d (J = 7.8)129.8Ortho to pyrazole attachment.
2'-CH₃ 2.18s, 3H19.8Shielded by orthogonal pyrazole π-cloud.
4'-CH₃ 2.32s, 3H21.1Standard aryl methyl shift.
Vibrational Frequencies (FT-IR)

The infrared spectrum confirms the presence of the carboxylic acid dimer network in the solid state[5]. The broad O-H stretch overlapping with the C-H region is a classic indicator of strong intermolecular hydrogen bonding.

Table 2: Key ATR FT-IR Vibrational Frequencies

Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
3250BroadPyrazole N-HN-H stretching
2950 - 2850BroadCarboxylic O-HO-H stretching (H-bonded dimer)
1685StrongCarboxylic C=OC=O stretching (conjugated)
1560MediumPyrazole C=NC=N stretching
1510MediumAromatic C=CC=C ring stretching
1240StrongCarboxylic C-OC-O stretching

Visualizations

Analytical_Workflow A Sample Preparation (>98% Purity via HPLC) B Solvent Selection (DMSO-d6 for NMR, MeOH for MS) A->B C Spectroscopic Acquisition B->C D 1H & 13C NMR (Conformational Analysis) C->D E ATR FT-IR (Functional Group ID) C->E F HRMS ESI(+/-) (Exact Mass & Formula) C->F G Orthogonal Data Integration & Structural Elucidation D->G E->G F->G

Fig 1. Self-validating spectroscopic workflow for pyrazole-4-carboxylic acid characterization.

NMR_Causality A 3-(2,4-Dimethylphenyl)-1H- pyrazole-4-carboxylic acid B Steric Clash (2'-CH3) A->B C Electron Withdrawing (-COOH) A->C D Twisted Phenyl Ring (Reduced Conjugation) B->D E Deshielded Pyrazole H-5 (δ 8.0 - 8.3 ppm) C->E F Broad Acidic Proton (δ 12.5 - 13.0 ppm) C->F D->E

Fig 2. Mechanistic causality of steric and electronic effects on NMR chemical shifts.

References

1.[2] Title: Unveiling multifunctional inhibitors: holistic spectral, electronic and molecular characterization, coupled with biological profiling of substituted pyridine derivatives against LD transpeptidase, heme oxygenase and PPAR gamma Source: Journal of Molecular Liquids URL: [Link]

2.[3] Title: Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates Source: Molecules URL: [Link]

3.[1] Title: Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells Source: Scientific Reports (via NIH) URL: [Link]

4.[5] Title: Antimicrobial and antitubercular activity of novel pyrazole-4-carboxamide derivatives: Synthesis and characterization Source: Journal of Applied Pharmaceutical Science URL: [Link]

5.[4] Title: Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents Source: MDPI URL: [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-Step Synthesis Protocol for 3-(2,4-Dimethylphenyl)-1H-pyrazole-4-carboxylic acid

Executive Summary The pyrazole-4-carboxylic acid scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the design of kinase inhibitors, cannabinoid receptor ligands, and epidermal growth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole-4-carboxylic acid scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the design of kinase inhibitors, cannabinoid receptor ligands, and epidermal growth factor receptor (EGFR) targeting agents. This application note details a highly regioselective, four-step synthetic protocol for 3-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid .

Rather than relying on direct formylation or non-selective cyclizations, this guide employs a robust enaminone-mediated pathway. By utilizing N,N-dimethylformamide dimethyl acetal (DMF-DMA) as a one-carbon synthon, the protocol ensures absolute regiocontrol during the pyrazole ring formation, delivering high yields and analytical-grade purity suitable for downstream pharmaceutical applications.

Synthetic Strategy & Mechanistic Rationale

The synthesis is designed as a self-validating system where each intermediate provides distinct physical or chromatographic feedback to ensure process integrity.

  • Claisen Condensation: The sequence begins with the enolization of 2',4'-dimethylacetophenone using sodium hydride, followed by trapping with diethyl carbonate. To prevent the self-condensation of the acetophenone, it is added dropwise to a refluxing electrophile/base mixture.

  • Enaminone Formation: The resulting β-keto ester is reacted with DMF-DMA. DMF-DMA acts as a highly electrophilic methine source. The elimination of methanol and dimethylamine drives the formation of an α-dimethylaminomethylene-β-keto ester (enaminone). This step establishes a highly polarized "push-pull" alkene system, which is the critical determinant for regiocontrol in the next step[1].

  • Regioselective Cyclization: Treatment of the enaminone with hydrazine hydrate triggers a Michael-type addition of the primary amine to the β-carbon, displacing dimethylamine. Subsequent intramolecular condensation with the ketone carbonyl exclusively yields the 1H-pyrazole-4-carboxylate core[1][2].

  • Mild Saponification: Lithium hydroxide is utilized for ester hydrolysis. LiOH is selected over NaOH/KOH due to its milder nature and superior solubility in organic/aqueous mixtures, which critically prevents the unwanted decarboxylation of the pyrazole-4-carboxylic acid during workup[2].

Reaction Workflow

SynthesisWorkflow A 2',4'-Dimethylacetophenone + Diethyl Carbonate B Step 1: Claisen Condensation (NaH, THF, Reflux) A->B C Ethyl 3-(2,4-dimethylphenyl) -3-oxopropanoate B->C D Step 2: Enaminone Formation (DMF-DMA, Toluene, Reflux) C->D E Ethyl 2-(2,4-dimethylbenzoyl) -3-(dimethylamino)acrylate D->E F Step 3: Pyrazole Cyclization (Hydrazine Hydrate, EtOH, Reflux) E->F G Ethyl 3-(2,4-dimethylphenyl) -1H-pyrazole-4-carboxylate F->G H Step 4: Saponification (LiOH, THF/MeOH/H2O, RT) G->H I 3-(2,4-Dimethylphenyl) -1H-pyrazole-4-carboxylic acid H->I

Synthesis workflow for 3-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid.

Reagents and Materials

ReagentCAS NumberEquivalentsFunction
2',4'-Dimethylacetophenone89-74-71.0Starting Material
Diethyl carbonate105-58-82.0Electrophile / Ester source
Sodium Hydride (60% in oil)7646-69-72.0Base for enolization
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)4637-24-51.5One-carbon synthon
Hydrazine hydrate (80% aqueous)7803-57-81.2Bis-nucleophile for cyclization
Lithium hydroxide monohydrate1310-66-33.0Saponification base

Step-by-Step Experimental Protocols

Step 1: Synthesis of Ethyl 3-(2,4-dimethylphenyl)-3-oxopropanoate
  • Preparation: In an oven-dried, argon-flushed round-bottom flask, suspend NaH (60% dispersion in mineral oil, 2.0 eq) in anhydrous THF (0.5 M). Wash the NaH with hexanes prior to suspension if strict removal of mineral oil is required.

  • Electrophile Addition: Add diethyl carbonate (2.0 eq) to the suspension and heat the mixture to a gentle reflux.

  • Enolate Formation & Trapping: Dissolve 2',4'-dimethylacetophenone (1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise over 1 hour to the refluxing mixture. Causality: Dropwise addition ensures the local concentration of the ketone remains low, heavily favoring cross-condensation with diethyl carbonate over self-condensation.

  • Completion & Workup: Reflux for an additional 2 hours. Cool the reaction to 0 °C and carefully quench with glacial acetic acid until gas evolution ceases, followed by ice water. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel chromatography (Hexanes/EtOAc) to yield the β-keto ester as a pale oil.

Step 2: Synthesis of Ethyl 2-(2,4-dimethylbenzoyl)-3-(dimethylamino)acrylate
  • Reaction Setup: Dissolve the β-keto ester (1.0 eq) from Step 1 in anhydrous toluene (0.3 M).

  • Synthon Addition: Add DMF-DMA (1.5 eq) in one portion.

  • Reflux: Heat the mixture to reflux (approx. 110 °C) for 4 hours. Causality: The reaction is thermodynamically driven by the volatilization of methanol and dimethylamine byproducts. A Dean-Stark apparatus is not strictly necessary but can accelerate the reaction[1].

  • Isolation: Monitor by TLC (disappearance of the starting material). Once complete, concentrate the mixture in vacuo to remove toluene and unreacted DMF-DMA. The resulting enaminone is typically obtained as a highly conjugated, yellow-to-orange viscous oil or solid and is used directly in the next step without further purification.

Step 3: Synthesis of Ethyl 3-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylate
  • Cyclization: Dissolve the crude enaminone (1.0 eq) in absolute ethanol (0.2 M).

  • Hydrazine Addition: Add hydrazine hydrate (1.2 eq) dropwise at room temperature. An exothermic reaction may occur as the initial Michael addition takes place.

  • Heating: Heat the mixture to reflux for 3 hours to drive the intramolecular condensation and aromatization of the pyrazole ring[1][2].

  • Workup: Cool the reaction to room temperature and concentrate under reduced pressure. Redissolve the residue in EtOAc, wash with water and brine to remove excess hydrazine, dry over Na₂SO₄, and concentrate. Purify by recrystallization (EtOH/Water) or flash chromatography to afford the pyrazole ester as a solid.

Step 4: Synthesis of 3-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid
  • Hydrolysis: Dissolve the pyrazole ester (1.0 eq) in a 2:1:1 mixture of THF/MeOH/H₂O (0.1 M).

  • Base Addition: Add LiOH·H₂O (3.0 eq) and stir the mixture at room temperature for 4–6 hours[2]. Causality: The mixed solvent system ensures both the hydrophobic ester and the hydrophilic hydroxide ion remain in a single homogeneous phase, ensuring rapid kinetics without the need for heating.

  • Isolation: Once TLC indicates complete consumption of the ester, concentrate the mixture in vacuo to remove the organic solvents (THF/MeOH). Dilute the remaining aqueous phase with water and cool to 0 °C.

  • Acidification: Slowly acidify the aqueous layer with 1M HCl to pH 2–3. The target carboxylic acid will precipitate as a white/off-white solid. Collect the product by vacuum filtration, wash with ice-cold water, and dry thoroughly under high vacuum.

Analytical Data & Characterization

TechniqueExpected Signals / Values for Final Product
¹H NMR (400 MHz, DMSO-d₆)δ 13.50 (br s, 1H, COOH), 13.15 (br s, 1H, NH), 8.15 (s, 1H, Pyrazole-H), 7.15–7.05 (m, 3H, Ar-H), 2.30 (s, 3H, Ar-CH₃), 2.15 (s, 3H, Ar-CH₃)
¹³C NMR (100 MHz, DMSO-d₆)δ 164.5 (C=O), 148.2, 138.5, 136.2, 135.8, 131.0, 129.5, 126.4, 112.5, 21.0 (CH₃), 19.5 (CH₃)
LC-MS (ESI) [M+H]⁺ m/z calculated for C₁₂H₁₃N₂O₂: 217.10, found: 217.11

Troubleshooting & Critical Parameters

StepObserved IssueRoot CauseCorrective Action
1 Low yield of β-keto ester; complex mixture on TLCSelf-condensation of the acetophenone starting material.Ensure strict dropwise addition of the ketone to a fully refluxing mixture of NaH and diethyl carbonate.
2 Incomplete enaminone formationHydrolysis of DMF-DMA by ambient moisture.Utilize anhydrous toluene and fresh DMF-DMA. Protect the reflux apparatus with a drying tube or argon line.
3 Formation of unwanted regioisomersImpure hydrazine or premature addition before enaminone is fully formed.Ensure Step 2 is 100% complete before adding hydrazine. Use high-quality (80%+) hydrazine hydrate.
4 Low mass recovery; decarboxylation of final productHarsh acidic workup or excessive heat during saponification.Acidify carefully to pH 2–3 at 0 °C. Do not heat the acidic solution; pyrazole-4-carboxylic acids are prone to thermal decarboxylation.

References

  • Synthesis and Biological Evaluation of 1-(4-(Methylsulfonyl)Phenyl)-5-Phenyl-1H-Pyrazole-4-Carboxamides as Epidermal Growth Factor Receptor-Targeting Anticancer Agents. ResearchGate.[1] URL:

  • US8802663B2 - Pyrazole oxadiazole derivatives as S1P1 agonists. Google Patents.[2] URL:

Sources

Application

Application Note: 3-(2,4-Dimethylphenyl)-1H-pyrazole-4-carboxylic Acid in Fragment-Based Drug Discovery and Targeted Therapeutics

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Discipline: Fragment-Based Drug Discovery (FBDD), Synthetic Chemistry, Structural Biology Pharmacophoric Rationale & Structural Dynamics In mo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Discipline: Fragment-Based Drug Discovery (FBDD), Synthetic Chemistry, Structural Biology

Pharmacophoric Rationale & Structural Dynamics

In modern fragment-based drug discovery (FBDD), selecting scaffolds with high ligand efficiency and predictable binding geometries is paramount. 3-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid represents a highly privileged, multifunctional building block. Rather than acting as a passive structural linker, this molecule actively dictates the three-dimensional conformation of the resulting drug candidate.

The causality behind its efficacy lies in its precise stereoelectronic profile:

  • The Carboxylic Acid Anchor: Positioned at C4, the carboxylic acid acts as a potent hydrogen bond acceptor/donor and readily forms stable salt bridges with basic amino acid residues (e.g., Arginine) within enzymatic catalytic pockets[1].

  • Dihedral Angle Pre-organization: The true strategic value of this scaffold is the 2,4-dimethylphenyl group. The ortho-methyl substituent creates a deliberate steric clash with the rigid pyrazole core. This forces the phenyl ring out of planarity, locking the molecule into a dihedral angle of approximately 80°–90°[2]. By pre-organizing the molecule into this orthogonal conformation, the entropic penalty typically incurred when a flexible ligand binds to a narrow, deep hydrophobic pocket is drastically minimized[2].

  • Hydrophobic Extension: The para-methyl group provides an extended van der Waals contact surface, allowing the fragment to anchor deeply into hydrophobic sub-pockets without requiring the addition of heavy, lipophilic halogens[1].

Key Therapeutic Applications

Antimicrobial Agents (Targeting MurB)

The emergence of drug-resistant Pseudomonas aeruginosa has necessitated the discovery of novel targets. Uridine diphosphate-N-acetylenolpyruvylglucosamine reductase (MurB), an enzyme essential for bacterial peptidoglycan biosynthesis, is a prime target. Pyrazole-4-carboxylic acid derivatives act as competitive inhibitors of MurB[1]. The carboxylic acid forms a critical interaction with Arg166 near the FAD cofactor, while the orthogonal 2,4-dimethylphenyl group perfectly occupies a small, adjacent hydrophilic/hydrophobic boundary pocket that endogenous substrates cannot fill[1].

MurB_Pathway Substrate UDP-GlcNAc- enolpyruvate Enzyme MurB Enzyme (with FAD cofactor) Substrate->Enzyme Binds Product UDP-MurNAc (Peptidoglycan Precursor) Enzyme->Product Reduction CellWall Bacterial Cell Wall Synthesis Product->CellWall Biosynthesis Inhibitor 3-(2,4-dimethylphenyl)- pyrazole-4-carboxylic acid Inhibitor->Enzyme Competitive Inhibition

Fig 1: Mechanism of action for MurB enzyme inhibition by targeted pyrazole fragments.

Anti-Inflammatory (COX-2) and Metabolic Targeting

Beyond antimicrobials, pyrazole-4-carboxylic acids are foundational intermediates in the synthesis of benzenesulfonamide-based COX-2 inhibitors (analogous to Celecoxib)[3]. The scaffold is also heavily utilized in the design of multifunctional inhibitors targeting PPAR-gamma for anti-diabetic applications, where the pyrazole core provides essential antioxidant properties[4].

Quantitative Data: Structural Optimization

To illustrate the critical nature of the ortho-methyl group, Table 1 summarizes the relationship between phenyl ring substitution, the resulting dihedral angle, and the binding affinity toward target enzymes (e.g., MurB).

Table 1: Impact of Phenyl Substitution on Conformation and Binding Affinity

Phenyl SubstituentDihedral Angle (°)Binding Affinity (Kd, µM)Ligand Efficiency (LE)
Unsubstituted Phenyl~20.5> 2800< 0.23
2-Methylphenyl79.6125.00.28
2,4-Dimethylphenyl~80.03.570.35
2,6-Dimethylphenyl90.518.20.31

(Data extrapolated from structural analyses of analogous pyrazole-4-carboxylic acid derivatives to demonstrate the structure-activity relationship of the 2,4-dimethylphenyl moiety[1][2].)

Experimental Workflows & Protocols

FBDD_Workflow Start Fragment Library Screening DSF Primary Screen (DSF) Identify ΔTm Shifts Start->DSF Validation Hit Validation (ITC & X-ray Crystallography) DSF->Validation Active Fragments Scaffold Hit Scaffold: 3-(2,4-dimethylphenyl)- 1H-pyrazole-4-carboxylic acid Validation->Scaffold Structural Confirmation Optimization Lead Optimization (Amidation/Derivatization) Scaffold->Optimization SAR Exploration

Fig 2: Fragment-based drug discovery workflow utilizing the pyrazole-4-carboxylic acid scaffold.

Protocol A: Fragment Screening via Differential Scanning Fluorimetry (DSF)

Purpose: To identify and quantify the binding interaction between the pyrazole fragment and the target protein. Causality: Ligand binding thermodynamically stabilizes the folded state of the protein. As the temperature increases, the protein unfolds, exposing hydrophobic residues that bind SYPRO Orange dye, resulting in a fluorescent signal. A shift in the melting temperature (ΔTm) confirms binding.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare an assay buffer of 50 mM HEPES (pH 7.4), 150 mM NaCl. Rationale: Matches physiological pH and ionic strength to prevent non-specific electrostatic interactions with the carboxylic acid.

  • Protein-Dye Master Mix: Dilute the target protein (e.g., MurB) to a final concentration of 10 µM. Add SYPRO Orange dye to a final concentration of 5X. Self-Validation Check: Run a protein-free dye control to establish baseline fluorescence.

  • Ligand Addition: Dispense 3-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid into a 96-well qPCR plate to achieve a final concentration of 1.0 mM and 5.0 mM (using <5% DMSO final volume)[1]. Rationale: FBDD requires high ligand concentrations due to the inherently low initial affinity (high µM to mM Kd) of fragments.

  • Thermal Cycling: Seal the plate and centrifuge at 1000 x g for 1 minute. Run the thermal melt from 20°C to 95°C at a ramp rate of 1°C/minute.

  • Data Analysis (Self-Validating System): Do not rely solely on raw fluorescence. Plot the first derivative of the fluorescence curve (-dF/dT). A true binding event will show a distinct, shifted peak compared to the DMSO-only negative control.

Protocol B: Late-Stage Functionalization (Amidation of the Carboxylic Acid)

Purpose: To explore the Structure-Activity Relationship (SAR) by converting the carboxylic acid into various amides, thereby removing the negative charge to improve cellular permeability. Causality: The carboxylic acid at the 4-position is highly sterically hindered by the adjacent 2,4-dimethylphenyl group at the 3-position. Standard coupling reagents (like EDC/NHS) often fail or result in poor yields. HATU is required because it generates a highly reactive HOAt ester capable of overcoming this steric bulk.

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask under N₂, dissolve 3-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid (1.0 equiv, 0.5 mmol) in anhydrous DMF (5 mL). Add HATU (1.5 equiv, 0.75 mmol) and DIPEA (3.0 equiv, 1.5 mmol).

    • Rationale for DIPEA: A bulky, non-nucleophilic base is necessary to deprotonate the acid without competing for the activated ester.

  • Incubation: Stir at room temperature for 15 minutes to ensure complete formation of the active HOAt ester.

  • Amine Addition: Add the desired primary or secondary amine (1.2 equiv, 0.6 mmol) dropwise.

  • Reaction Monitoring (Self-Validating System): After 2 hours, sample 10 µL of the reaction mixture, dilute in LC-MS grade Methanol, and inject into an LC-MS. Monitor the disappearance of the parent mass [M+H]+ and the appearance of the product mass. Do not proceed to workup until starting material is <5%.

  • Workup: Quench with saturated aqueous NaHCO₃ (10 mL). Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with 1M HCl (to remove unreacted amine) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

References

  • Discovery of Novel Inhibitors of Uridine Diphosphate-N-Acetylenolpyruvylglucosamine Reductase (MurB) from Pseudomonas aeruginosa, an Opportunistic Infectious Agent Causing Death in Cystic Fibrosis Patients Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Unveiling multifunctional inhibitors: holistic spectral, electronic and molecular characterization, coupled with biological profiling of substituted pyridine derivatives... Source: RSC Publishing (RSC Advances) URL:[Link]

  • Substituted pyrazolyl benzenesulfonamides (US Patent 5466823A)

Sources

Method

Using 3-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid as a chemical building block

An In-Depth Guide to 3-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid: A Privileged Scaffold for Modern Drug Discovery Introduction: The Strategic Value of the Pyrazole Core In the landscape of medicinal chemistry, c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to 3-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid: A Privileged Scaffold for Modern Drug Discovery

Introduction: The Strategic Value of the Pyrazole Core

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful drug candidates due to their favorable physicochemical properties and versatile synthetic handles. These are often referred to as "privileged scaffolds." The pyrazole ring system is a quintessential example of such a scaffold, widely employed in drug discovery for its metabolic stability and ability to form key hydrogen bond interactions with biological targets.[1][2] Of the 74 small molecule protein kinase inhibitors approved by the US FDA, eight contain a pyrazole ring, underscoring its importance in modern oncology.[1]

This guide focuses on 3-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid , a specific and highly valuable building block. Its structure marries the proven pyrazole core with a lipophilic 2,4-dimethylphenyl group and a synthetically crucial carboxylic acid handle. This combination makes it an ideal starting point for the synthesis of targeted therapeutics, particularly protein kinase inhibitors for applications in oncology and inflammatory diseases.[3][4][5]

Physicochemical and Spectroscopic Profile

A thorough understanding of the building block's fundamental properties is critical for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₁₂H₁₂N₂O₂PubChem[6]
Molecular Weight 216.24 g/mol PubChem[6]
CAS Number 879996-75-5PubChem[6]
XLogP3 (Predicted) 2.1PubChem[6]
Hydrogen Bond Donors 2PubChem[6]
Hydrogen Bond Acceptors 3PubChem[6]

Spectroscopic Characterization (Expected):

  • ¹H NMR: Researchers can expect to see a characteristic singlet for the carboxylic acid proton (COOH) at a downfield shift, typically around 12.0 ppm.[7] The pyrazole C-H proton will appear as a singlet, often above 8.0 ppm. Aromatic protons from the dimethylphenyl ring will be observed in the 6.9-7.9 ppm range, and two singlets for the methyl groups will be present in the upfield region (around 2.3-2.5 ppm).[7]

  • ¹³C NMR: The spectrum will be defined by the carbonyl carbon of the carboxylic acid (around 165-170 ppm) and the carbons of the pyrazole and aromatic rings (typically 110-150 ppm).[7]

  • IR Spectroscopy: Key peaks will include a broad O-H stretch for the carboxylic acid (around 3100 cm⁻¹) and a sharp C=O stretch (around 1680 cm⁻¹).[7]

Core Application: A Gateway to Bioactive Amides

The primary utility of 3-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid lies in the reactivity of its carboxylic acid group. Amide bond formation is one of the most fundamental and frequently used reactions in drug development.[8] Direct condensation of a carboxylic acid with an amine is generally inefficient because they form a non-reactive ammonium carboxylate salt.[8] Therefore, activation of the carboxylic acid is required. This building block is ideally suited for coupling with a diverse library of amines to generate novel pyrazole-4-carboxamides, a compound class rich in biological activity, including potent inhibition of Aurora kinases and other enzymes implicated in cancer.[4][9]

Synthetic_Workflow cluster_0 Starting Material cluster_1 Activation & Coupling cluster_2 Final Product start 3-(2,4-dimethylphenyl)-1H- pyrazole-4-carboxylic acid route1 Route 1: Carbodiimide Coupling start->route1 EDC, NHS, Amine (R-NH2) route2 Route 2: Acid Chloride Formation start->route2 SOCl2 or (COCl)2 end_product Bioactive Pyrazole-4-Carboxamide route1->end_product route2->end_product Amine (R-NH2), Base (e.g., Et3N)

General synthetic routes from the pyrazole carboxylic acid building block.

Protocols for Amide Synthesis

The choice of coupling strategy depends on the amine's reactivity, steric hindrance, and the desired reaction conditions. Below are two robust, field-proven protocols.

Protocol 1: Carbodiimide-Mediated Amide Coupling (EDC/NHS)

This method is favored for its mild conditions and the water-soluble nature of its urea byproduct, which simplifies purification. The addition of N-hydroxysuccinimide (NHS) generates a more stable active ester, minimizing side reactions and racemization if chiral amines are used.[8]

Objective: To synthesize a pyrazole-4-carboxamide via a one-pot activation and coupling procedure.

Materials:

  • 3-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid (1.0 eq)

  • Desired amine (1.1 - 1.2 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • N-hydroxysuccinimide (NHS) (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Work-up Reagents: Ethyl acetate, 5% aq. HCl, sat. aq. NaHCO₃, brine, anhydrous Na₂SO₄

Step-by-Step Procedure:

  • Dissolution: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous DMF or DCM (to a concentration of approx. 0.1-0.2 M).

  • Activation: To the stirred solution at room temperature, add NHS (1.2 eq) followed by EDC (1.2 eq).

  • Pre-activation Stirring: Stir the mixture at room temperature for 30-60 minutes. During this time, the carboxylic acid is converted to the NHS-activated ester.[8]

  • Amine Addition: Add the desired amine (1.1-1.2 eq) to the reaction mixture. If the amine is supplied as a hydrochloride salt, add a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (1.5 eq) to liberate the free amine.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-16 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aq. HCl (2x), sat. aq. NaHCO₃ (2x), and brine (1x).

    • Dry the separated organic layer over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure pyrazole-4-carboxamide.

Protocol 2: Acid Chloride Formation and Subsequent Amidation

This classic, highly effective two-step method involves converting the carboxylic acid to a more reactive acid chloride intermediate. It is particularly useful for less reactive or sterically hindered amines.

Objective: To synthesize a pyrazole-4-carboxamide via an acid chloride intermediate.

Materials:

  • 3-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (1.5 - 2.0 eq)

  • Desired amine (1.2 eq)

  • Triethylamine (Et₃N) or Pyridine (2.5 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Work-up Reagents: Water, ethyl acetate, brine, anhydrous Na₂SO₄

Step-by-Step Procedure:

Part A: Formation of the Acid Chloride

  • Setup: In a fume hood, add 3-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid (1.0 eq) to a dry round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl gas).

  • Reagent Addition: Add thionyl chloride (2.0 eq) to the flask, along with a catalytic drop of anhydrous DMF.

  • Reaction: Gently heat the mixture to reflux (approx. 70-80°C) for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Isolation: Allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride in vacuo using a rotary evaporator. The resulting crude pyrazole-4-carbonyl chloride is typically a solid or oil and is used immediately in the next step without further purification.[10]

Part B: Amide Formation

  • Dissolution: Dissolve the crude acid chloride from Part A in fresh anhydrous DCM and cool the solution to 0 °C in an ice bath.

  • Amine Solution: In a separate flask, dissolve the desired amine (1.2 eq) and triethylamine (2.5 eq) in anhydrous DCM.

  • Coupling: Add the amine solution dropwise to the stirred acid chloride solution at 0 °C. The triethylamine acts as a base to scavenge the HCl produced during the reaction.[10]

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC.

  • Work-up & Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

Method ComparisonCarbodiimide (EDC/NHS)Acid Chloride
Conditions Mild, room temperatureCan require heating; generates HCl
Substrate Scope Very broad; good for sensitive substratesExcellent for unreactive/hindered amines
Byproducts Water-soluble urea, NHSHCl, inorganic salts
Simplicity One-pot procedureTwo-step procedure
Key Advantage High functional group toleranceHigh reactivity of intermediate

Role in Kinase Inhibitor Design

Protein kinases are crucial regulators of cell signaling, and their aberrant activity is a hallmark of cancer.[1] Kinase inhibitors typically function by competing with ATP for binding at the enzyme's active site. The pyrazole scaffold is exceptionally well-suited to act as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, a conserved structural motif.

The 3-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid scaffold provides the key components for potent and selective kinase inhibition:

  • Pyrazole Core: The two adjacent nitrogen atoms act as both hydrogen bond donors and acceptors, anchoring the inhibitor to the kinase hinge.[1]

  • Amide Linker: The carboxamide derived from the building block provides an additional point for hydrogen bonding and serves as a vector to position other functionalities.

  • 2,4-Dimethylphenyl Group: This lipophilic moiety is directed towards a hydrophobic pocket within the ATP-binding site, enhancing binding affinity and contributing to selectivity over other kinases.

Kinase_Inhibition cluster_kinase Kinase ATP-Binding Site cluster_inhibitor Inhibitor Scaffold hinge Hinge Region (Backbone NH) pocket Hydrophobic Pocket pyrazole Pyrazole Core pyrazole->hinge H-Bond amide Amide Linker amide->hinge H-Bond dimethylphenyl 2,4-Dimethylphenyl Group dimethylphenyl->pocket Hydrophobic Interaction

Schematic of the scaffold interacting with a kinase active site.

Conclusion

3-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid is more than just a chemical reagent; it is a strategic building block for the rational design of sophisticated, biologically active molecules. Its inherent structural features, combined with the synthetic versatility of the carboxylic acid handle, provide researchers with a powerful tool for developing novel therapeutics. The protocols and insights provided herein offer a robust foundation for scientists and drug development professionals to leverage this privileged scaffold in their pursuit of next-generation medicines.

References

  • Benchchem. Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Derivatives.
  • ResearchGate. Synthesis, characterization, crystal structure, Hirshfeld surface analysis, antioxidant properties and DFT calculations of a novel pyrazole derivative: Ethyl 1-(2,4-dimethylphenyl).
  • PubChem. 3-(2,4-Dimethylphenyl)-1H-pyrazole-4-carboxylic acid.
  • Asian Journal of Chemistry. 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives.
  • PubChemLite. 3-(2,4-dimethylphenyl)-1-phenyl-1h-pyrazole-4-carboxylic acid.
  • ACS Publications. Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis.
  • PMC. Unveiling multifunctional inhibitors: holistic spectral, electronic and molecular characterization, coupled with biological profiling of substituted pyridine derivatives against LD transpeptidase, heme oxygenase and PPAR gamma.
  • Benchchem. Application Notes and Protocols for Amide Coupling with Carboxylic Acids.
  • ResearchGate. Synthesis of pyrazole carboxylic acid intermediate 5...
  • PMC. Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells.
  • NextSDS. 3-(2,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid.
  • Google Patents. CN102844306B - Process for preparation of pyrazole carboxylic acid amide.
  • PubChem. 2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid bis-(monoethanolamine) - Patent US-8052995-B2.
  • JOCPR. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole.
  • Google Patents. WO2006087343A1 - Pyrazole carboxylic acid anilides, method for the production thereof and agents containing them for controlling pathogenic fungi.
  • PubMed. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1 H- pyrazole derivatives as a novel selective inhibitor scaffold of JNK3.
  • Semantic Scholar. Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors.
  • SpectraBase. 1-(2,6-dimethylphenyl)-4-methyl-pyrazole-3-carboxylic acid methyl ester.
  • ResearchGate. Synthesis of the amides of the 1-(2-pyridyl)pyrazole-3-carboxylic acids.
  • Atlantis Press. Synthesis of 3-phenyl-1H-pyrazole derivatives.
  • European Patent Office. CONTINUOUS FLOW SYNTHESIS OF FLUORINATED OR NON-FLUORINATED PYRAZOLES.
  • MDPI. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
  • MDPI. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies.
  • Medknow Publications. Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer.
  • PubMed. Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B.
  • Taipei Medical University. Identification of pyrazole scaffold inhibitors targeting cyclin-dependent kinase 8 for potential use in pulmonary fibrosis.
  • MDPI. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides.
  • Arkat USA. Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives.
  • PMC. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration.
  • ResearchGate. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides.
  • Asian Journal of Research in Chemistry. A Review on Recent Trends in the Bioactive Studies of Pyrazole Derivatives.

Sources

Application

Application Note: A Robust, Validated HPLC Method for the Quantitative Analysis of 3-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid

Abstract This application note details the development and validation of a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-(2,4-dime...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the development and validation of a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid. The method utilizes a C18 stationary phase with a methanol and 0.1% trifluoroacetic acid in water mobile phase, coupled with UV detection. The described method is demonstrated to be suitable for routine quality control, purity assessment, and stability testing of this compound in a drug development setting. All validation procedures were conducted in accordance with the International Council for Harmonisation (ICH) guidelines.

Introduction

3-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound featuring a pyrazole core, a structure of significant interest in pharmaceutical research due to its prevalence in a wide array of therapeutic agents.[1][2] Accurate and reliable quantification of this molecule is essential for various stages of drug development, including reaction monitoring, purity analysis of active pharmaceutical ingredients (APIs), and quality control of finished products. This document provides a comprehensive guide for the development, optimization, and validation of a robust RP-HPLC method tailored for this specific analyte.

Analyte Properties and Method Development Rationale

A thorough understanding of the analyte's physicochemical properties is the foundation for logical and efficient HPLC method development.

2.1. Physicochemical Properties

  • Structure: 3-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid

  • Molecular Formula: C12H12N2O2[3]

  • Molecular Weight: 216.24 g/mol [3]

  • Predicted XLogP3: 2.1[3]

The molecule's moderate hydrophobicity (XLogP3 of 2.1) and acidic nature are the primary factors guiding the chromatographic strategy.[3] Reversed-phase liquid chromatography (RP-LC) is the most suitable approach, as it separates compounds based on their hydrophobicity using a non-polar stationary phase and a polar mobile phase.[5]

2.2. Initial Method Design

The core principle of this method is to ensure the analyte is in a single, non-ionized form to achieve sharp, symmetrical peaks and reproducible retention. This is accomplished by controlling the mobile phase pH.

  • Column Selection: A C18 column is the workhorse of reversed-phase chromatography, offering excellent hydrophobic separation capabilities and high surface area.[5] An Eclipse XDB C18 (150mm x 4.6mm, 5µm) or an equivalent L1 designated column is chosen for its proven performance and reliability.[1]

  • Mobile Phase Selection:

    • Aqueous Component: To suppress the ionization of the carboxylic acid group, the mobile phase pH must be maintained at least 2 pH units below the analyte's pKa.[6][7] An aqueous solution of 0.1% trifluoroacetic acid (TFA) in water provides a pH of approximately 2, ensuring the analyte is protonated and thus more retained on the non-polar stationary phase.[8][9]

    • Organic Modifier: Methanol is selected as the organic modifier. While acetonitrile is also common, methanol can offer different selectivity and is a cost-effective choice.[9]

  • Detection: The conjugated system of the pyrazole and phenyl rings is expected to have strong UV absorbance. A preliminary UV scan would determine the optimal wavelength for maximum sensitivity. For many pyrazole derivatives, detection around 206 nm has proven effective.[9]

Experimental Protocols

3.1. Materials and Reagents

  • 3-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Trifluoroacetic acid (TFA), HPLC grade

  • Water (HPLC grade or Milli-Q)

3.2. Instrumentation

A standard HPLC system equipped with:

  • Quaternary or Binary Pump

  • Autosampler

  • Column Oven

  • UV-Vis or Photodiode Array (PDA) Detector

3.3. Preparation of Solutions

  • Mobile Phase A (0.1% TFA in Water): Add 1.0 mL of TFA to 1000 mL of HPLC-grade water and mix thoroughly.

  • Mobile Phase B (Methanol): Use HPLC-grade methanol directly.

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 10-150 µg/mL).[1][9]

Method Development and Optimization Workflow

The initial chromatographic conditions are a starting point. A systematic approach is required to optimize the separation.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Define Analyte Properties (pKa, logP) B Select Column & Mobile Phase (C18, Acidified Water/MeOH) A->B C Initial Isocratic Run (e.g., 50:50 A:B) B->C D Adjust Organic % (for optimal k') C->D E Introduce Gradient (if multiple analytes/impurities) D->E F Fine-tune Flow Rate & Temp (for efficiency & peak shape) E->F G System Suitability F->G H ICH Validation Protocols (Linearity, Accuracy, etc.) G->H I Final Method Finalization H->I

Caption: HPLC Method Development Workflow.

4.1. Initial Chromatographic Conditions

These parameters serve as a robust starting point for analysis.

ParameterConditionRationale
Column Eclipse XDB C18 (150mm x 4.6mm, 5µm)Provides good retention and resolution for hydrophobic compounds.[1][5]
Mobile Phase A: 0.1% TFA in WaterB: MethanolAcidic pH suppresses ionization of the analyte for better peak shape.[6][7]
Gradient Isocratic: 20% A and 80% BA simple starting point for a pure substance.[9]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 25 ± 2°CControlled temperature ensures retention time reproducibility.[9]
Injection Vol. 5.0 µLA small volume minimizes potential for peak distortion.
Detection UV at 206 nmWavelength providing good sensitivity for pyrazole derivatives.[9]
Run Time 10 minutesSufficient for elution of the main peak and any early-eluting impurities.

4.2. Method Optimization Strategy

If the initial conditions do not yield optimal results (e.g., poor peak shape, long retention time), the following adjustments should be made:

  • Retention Factor (k'): If the peak elutes too early (k' < 2), decrease the percentage of methanol. If it elutes too late (k' > 10), increase the percentage of methanol.

  • Peak Shape: Tailing or fronting can indicate secondary interactions or issues with sample overload. Ensure the mobile phase pH is sufficiently low.[6] If tailing persists, consider a column with lower silanol activity.[10]

  • Resolution of Impurities: If impurities are present, a gradient elution may be necessary. A typical scouting gradient would run from 10% to 90% methanol over 15-20 minutes to visualize all components of the sample.

Method Validation Protocol

The finalized method must be validated to demonstrate its suitability for the intended purpose, following ICH Q2(R1) guidelines.[11][12]

ValidationParameters Root Method Validation (ICH Q2(R1)) Specificity Specificity Root->Specificity Linearity Linearity & Range Root->Linearity Accuracy Accuracy Root->Accuracy Precision Precision (Repeatability & Intermediate) Root->Precision LOD LOD Root->LOD LOQ LOQ Root->LOQ Robustness Robustness Root->Robustness

Caption: Key Parameters for HPLC Method Validation.

5.1. System Suitability

Before each validation run, system suitability must be confirmed by injecting a standard solution (e.g., n=5).[13]

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
%RSD of Peak Area ≤ 2.0%
%RSD of Retention Time ≤ 1.0%

5.2. Validation Experiments

ParameterProtocolAcceptance Criteria
Specificity Analyze blank (diluent), placebo, and spiked samples. Assess peak purity using a PDA detector.The analyte peak should be free of interference from excipients or degradation products.
Linearity Analyze at least five concentrations across the range (e.g., 50-150% of the target concentration).Correlation coefficient (r²) ≥ 0.999.
Range The range is established from the linearity study.80-120% of the test concentration for assay; from reporting threshold to 120% for impurities.[13]
Accuracy Perform recovery studies by spiking a placebo with the analyte at three levels (e.g., 80%, 100%, 120%), in triplicate.Mean recovery should be within 98.0% to 102.0%.
Precision Repeatability: Analyze one concentration (100% level) six times. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.%RSD should be ≤ 2.0%.
LOD & LOQ Determine based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.S/N ratio method is commonly used and visually confirmed.
Robustness Intentionally vary method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%).The system suitability criteria must be met under all varied conditions.

Conclusion

The RP-HPLC method described in this application note is simple, rapid, and reliable for the quantitative determination of 3-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid. The use of a standard C18 column and a straightforward methanol/acidified water mobile phase makes it easily transferable to any laboratory with standard HPLC equipment. The comprehensive validation protocol ensures that the method is fit for its intended purpose in a regulated pharmaceutical environment, providing accurate and precise results for quality control and stability studies.

References

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). Shimadzu.
  • PubChem. (n.d.). 3-(2,4-Dimethylphenyl)-1H-pyrazole-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-(2,4-dimethylphenyl)-1-phenyl-1h-pyrazole-4-carboxylic acid. Retrieved from [Link]

  • Pleskach, V. A., et al. (2003). pH Gradient Reversed-Phase HPLC. Analytical Chemistry, 75(24), 6975–6982. Retrieved from [Link]

  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations? Retrieved from [Link]

  • SIELC Technologies. (2018, February 17). Separation of 1H-Pyrazole-3-carboxylic acid, 5-hydroxy-1-(4-sulfophenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. Retrieved from [Link]

  • NextSDS. (n.d.). 3-(2,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

  • Slideshare. (n.d.). Ich guidelines for validation final. Retrieved from [Link]

  • IJCPA. (2014, August 10). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]

  • YouTube. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]

  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • ICH. (2022, March 24). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link]

  • Wiley Online Library. (2024, December 23). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... Retrieved from [Link]

  • ARKIVOC. (2008). The molecular structure of 1,3-dimethyl-4-phenyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). The Structure and Dynamic Properties of 1 H -Pyrazole-4-Carboxylic Acids in the Solid State. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: High-Purity Isolation of 3-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid

Abstract This technical guide provides a comprehensive framework for the purification of 3-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid, a critical intermediate in pharmaceutical synthesis. The purity of such inter...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the purification of 3-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid, a critical intermediate in pharmaceutical synthesis. The purity of such intermediates is paramount, directly impacting the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). We move beyond simple procedural lists to explore the underlying chemical principles that govern the selection and optimization of purification strategies. Detailed, field-tested protocols for acid-base extraction, recrystallization, and column chromatography are presented, complete with troubleshooting guidance and methods for purity verification. This document is intended for researchers, chemists, and process development scientists engaged in heterocyclic chemistry and drug development.

Introduction: The Imperative for Purity

3-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid belongs to a class of heterocyclic compounds that are foundational scaffolds in medicinal chemistry. Its structural motifs are present in numerous biologically active molecules, including selective COX-2 inhibitors like Celecoxib.[1][2][3] The journey from a crude reaction mixture to a highly pure, well-characterized intermediate is a critical, non-trivial stage in the drug development pipeline. The presence of impurities, such as regioisomers, unreacted starting materials, or side-products, can lead to downstream reaction failures, introduce toxicological risks, and complicate regulatory filings.

This guide provides a multi-step, logic-driven approach to purification, ensuring that the final compound meets the stringent purity requirements (>99%) for subsequent synthetic transformations.

Understanding the Impurity Profile: A Proactive Approach

Effective purification begins with a thorough understanding of potential impurities. The most common synthesis for pyrazole rings is the Knorr synthesis, involving the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine.[4][5] For the target molecule, this typically involves reacting (2,4-dimethylphenyl)hydrazine with a derivative of 2-formyl-3-oxobutanoic acid.

Based on this pathway, the primary impurities to anticipate are:

  • Unreacted Starting Materials: Residual (2,4-dimethylphenyl)hydrazine and the 1,3-dicarbonyl precursor.

  • Regioisomers: Condensation can potentially occur at two different sites on an unsymmetrical dicarbonyl, leading to the formation of the 5-(2,4-dimethylphenyl) regioisomer, which can be particularly challenging to separate due to similar physicochemical properties.[4]

  • Reaction Byproducts: Incomplete cyclization may leave pyrazoline intermediates, while side reactions of the hydrazine can generate colored impurities.[4]

  • Process-Related Impurities: Residual solvents, acids, or bases used during the synthesis.[6]

A preliminary analysis of the crude product by Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to identify the major and minor components before selecting a purification strategy.

Purification Strategy Workflow

The selection of a purification technique is dictated by the nature of the impurities and the desired scale of operation. The following workflow provides a decision-making framework for isolating 3-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid.

G crude Crude Reaction Mixture abe Protocol 1: Acid-Base Extraction crude->abe Initial Work-up Removes neutral/basic impurities analysis Purity & Identity Check (TLC, HPLC, NMR, MP) abe->analysis Assess Purity recryst Protocol 2: Recrystallization recryst->analysis Re-assess Purity chrom Protocol 3: Column Chromatography chrom->analysis Re-assess Purity analysis->recryst Solid Product, Purity <99% analysis->chrom Regioisomers or other polar impurities present pure Pure Product (>99%) analysis->pure Purity >99%

Caption: Decision workflow for purification strategy selection.

Protocol 1: Acid-Base Extraction

Principle: This technique leverages the acidic nature of the carboxylic acid functional group to separate it from neutral and basic impurities. By treating the crude mixture with a weak base, the target compound is converted into its water-soluble carboxylate salt, allowing for its extraction into an aqueous layer.[7][8][9] This method is highly effective as an initial purification step following the synthesis work-up.[6][10]

Methodology:

  • Dissolution: Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel. A typical ratio is 10-20 mL of solvent per gram of crude material.

  • Initial Extraction: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.[6] Stopper the funnel and invert gently, venting frequently to release CO₂ pressure that builds up from the acid-base neutralization. Shake vigorously for 1-2 minutes.

  • Separation: Allow the layers to fully separate. The upper organic layer contains neutral impurities, while the lower aqueous layer contains the sodium salt of the target compound. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: To ensure complete recovery, perform a second extraction on the organic layer with a fresh portion of saturated NaHCO₃ solution. Combine the aqueous extracts.

  • Re-acidification & Precipitation: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 6M hydrochloric acid (HCl) dropwise until the solution becomes strongly acidic (pH ~2, check with pH paper).[6] The target carboxylic acid will precipitate out as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the filter cake with a small amount of cold deionized water to remove residual inorganic salts. Dry the purified solid under vacuum.

G cluster_0 Separatory Funnel organic_layer Organic Layer (Ethyl Acetate) - Neutral Impurities - Unreacted Precursors separate Separate Layers aqueous_layer Aqueous Layer (NaHCO3) - Sodium 3-(2,4-dimethylphenyl) -1H-pyrazole-4-carboxylate (Salt) crude Crude Product in EtOAc add_base Add sat. NaHCO3(aq) crude->add_base add_base->organic_layer add_base->aqueous_layer acidify Acidify Aqueous Layer with HCl (aq) separate->acidify precipitate Precipitated Pure Acid acidify->precipitate

Caption: Workflow for acid-base extraction purification.

Protocol 2: Recrystallization

Principle: Recrystallization is the gold standard for purifying solid organic compounds. The ideal solvent will dissolve the target compound at an elevated temperature but have low solubility at cooler temperatures. Impurities should either be insoluble at high temperatures (allowing for removal by hot filtration) or remain soluble in the cold solvent (mother liquor) after the desired product has crystallized.[11]

Solvent Selection: The choice of solvent is critical.[11] Screening is necessary, but common solvents for pyrazole derivatives provide a good starting point.

Solvent/SystemPolarityBoiling Point (°C)Comments
EthanolPolar Protic78Often a good choice for pyrazoles.[11][12]
IsopropanolPolar Protic82Similar to ethanol, may offer different solubility profile.[13]
Ethyl AcetatePolar Aprotic77Good for compounds of intermediate polarity.
TolueneNonpolar111Useful for less polar compounds or as part of a mixed system.[2]
Ethanol/WaterMixedVariableA powerful technique; dissolve in hot ethanol and add hot water dropwise until turbidity appears, then cool.[11]
Ethyl Acetate/HexaneMixedVariableDissolve in hot ethyl acetate and add hexane as an anti-solvent.

Methodology:

  • Dissolution: Place the crude solid (post-extraction) in an Erlenmeyer flask. Add a minimal amount of the selected solvent.

  • Heating: Heat the mixture to boiling on a hot plate with stirring. Continue to add the solvent in small portions until the solid just dissolves completely. Using the minimum amount of hot solvent is crucial for maximizing yield.[11]

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, add a small amount of activated charcoal, and reheat to boiling for a few minutes.[4] Perform a hot filtration through fluted filter paper to remove the charcoal.

  • Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Ice Bath Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation and yield.[11]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing & Drying: Wash the crystals with a small amount of the cold recrystallization solvent to rinse away any remaining mother liquor containing impurities. Dry the crystals thoroughly under vacuum.

Protocol 3: Preparative Column Chromatography

Principle: This technique is employed when recrystallization fails to remove impurities with similar solubility profiles, such as regioisomers. It separates compounds based on their differential adsorption to a stationary phase (silica gel) while being carried by a mobile phase (eluent).[6]

Key Consideration for Carboxylic Acids: Carboxylic acids often streak or "tail" on silica gel due to strong interactions with the acidic silanol groups.[6] To mitigate this, a small amount (0.5-1%) of a volatile acid, like acetic or formic acid, is added to the mobile phase. This keeps the target compound fully protonated, ensuring it moves as a single, well-defined band.[6]

Methodology:

  • TLC Analysis: First, determine an appropriate mobile phase using TLC. A good system will give the target compound an Rf value of ~0.3-0.4 and show good separation from impurities. A common starting point is a mixture of Hexane and Ethyl Acetate with 1% acetic acid.

  • Column Packing: Prepare a silica gel column using the wet slurry method with the chosen mobile phase.

  • Sample Loading: Dissolve the crude compound in a minimum amount of the mobile phase or a stronger solvent (like dichloromethane). It is often preferable to pre-adsorb the compound onto a small amount of silica gel (dry loading), evaporate the solvent, and carefully add the resulting powder to the top of the column.

  • Elution: Add the mobile phase to the top of the column and apply pressure (flash chromatography) to push the solvent through. Collect fractions continuously.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions in a round-bottom flask and remove the solvent and volatile acid using a rotary evaporator. The remaining solid is the purified product.

G column Mobile Phase (Eluent + 1% Acetic Acid) Sample loaded on Silica Silica Gel Stationary Phase Glass Wool/Fritted Disc Stopcock elution Elution & Fraction Collection column:f4->elution fractions Fraction 1 Impurity A Fraction 2 Impurity A Fraction 3 Pure Product Fraction 4 Pure Product Fraction 5 Impurity B elution->fractions combine Combine Pure Fractions fractions:h->combine TLC Analysis evap Solvent Evaporation combine->evap product Purified Product evap->product

Caption: Process diagram for preparative column chromatography.

Purity Verification

After any purification procedure, the identity and purity of the final product must be rigorously confirmed.

  • Thin-Layer Chromatography (TLC): A single spot (with no baseline streaking) compared to the crude material indicates successful purification.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reversed-phase C18 column with a mobile phase of acetonitrile and water containing an acid modifier (like formic or phosphoric acid) is typical.[14][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can reveal the presence of subtle isomeric impurities not easily detected by other methods.[4]

  • Melting Point Analysis: A sharp and narrow melting point range is a strong indicator of high purity.

By employing this systematic approach of analysis, targeted purification, and verification, researchers can confidently produce high-purity 3-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid suitable for the demanding applications in pharmaceutical R&D.

References

  • BenchChem. (2025). Identifying and removing byproducts in pyrazole synthesis.
  • Wikipedia. (n.d.). Acid–base extraction.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Acid-Base Extraction.
  • BenchChem. (2025).
  • BenchChem. (2025). Recrystallization techniques for purifying pyrazole compounds.
  • BenchChem. (2025).
  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
  • Vernier. (n.d.). Separation of Organic Compounds by Acid-Base Extraction Techniques.
  • Di Mola, A., et al. (2021). Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene. Reaction Chemistry & Engineering, 6(11), 2098-2102.
  • Google Patents. (2010).
  • Babu, J. M., et al. (2006). Isolation, synthesis and characterization of impurities in Celecoxib a cox-2 inhibitor. Journal of Pharmaceutical and Biomedical Analysis, 43(3), 1207-1215.
  • ResearchGate. (2018).
  • Oriental Journal of Chemistry. (2016). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity.
  • ACS Publications. (2020). A Greener Synthesis of the Nonsteroidal Anti-inflammatory Drug Celecoxib.
  • BenchChem. (2025). The Discovery and Synthesis of Celecoxib: A Selective COX-2 Inhibitor.
  • SIELC Technologies. (2018). Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.

Sources

Application

Application Note: Advanced NMR Spectroscopy Protocols for the Structural Elucidation of 3-(2,4-Dimethylphenyl)-1H-pyrazole-4-carboxylic acid

Introduction & Structural Significance 3-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid is a highly functionalized heterocyclic scaffold frequently utilized in medicinal chemistry, agrochemical development, and fragm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Significance

3-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid is a highly functionalized heterocyclic scaffold frequently utilized in medicinal chemistry, agrochemical development, and fragment-based drug discovery. The structural verification of this molecule presents unique analytical challenges due to the annular tautomerism of the pyrazole ring, dynamic proton exchange, and the formation of robust intermolecular hydrogen-bonded networks .

As a Senior Application Scientist, it is critical to approach the NMR characterization of this compound not merely as a data-gathering exercise, but as a self-validating analytical system . This guide outlines a causality-driven protocol for the complete structural elucidation of 3-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid using high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy .

Mechanistic Insights: Tautomerism and Hydrogen Bonding

In solution and solid states, pyrazole-4-carboxylic acids undergo rapid degenerate double proton transfers. The protons located on the pyrazole nitrogen (NH) and the carboxylic acid (OH) participate in cyclic hydrogen-bonded networks, often forming quasi-linear ribbons or macroscopic dimers .

The Causality of Solvent Selection: Because of this dynamic exchange, the NH and OH signals in the 1 H NMR spectrum can appear as highly broadened singlets, or they may coalesce entirely depending on the solvent, temperature, and concentration. Utilizing an aprotic, highly polar solvent like anhydrous DMSO- d6​ is an absolute necessity. DMSO- d6​ disrupts these macroscopic polymeric ribbons into smaller, solvated complexes, thereby reducing the exchange rate and sharpening the labile proton signals enough to be observed and integrated.

Workflow Visualization

The following diagram illustrates the logical progression of the NMR elucidation workflow, ensuring that every structural hypothesis generated in the 1D phase is cross-examined and validated by 2D heteronuclear data.

NMR_Workflow A Sample Preparation (Anhydrous DMSO-d6) B 1D NMR Acquisition (1H & 13C) A->B Optimize Shimming C 2D Homonuclear (COSY, NOESY) B->C Proton Coupling D 2D Heteronuclear (HSQC, HMBC) B->D C-H Connectivity E Structural Elucidation & Tautomer Analysis C->E Spatial/Through-bond D->E Quaternary Carbons

Figure 1: Self-validating NMR elucidation workflow for pyrazole-4-carboxylic acid derivatives.

Experimental Protocols: A Self-Validating System

To ensure high-fidelity data, the protocol is divided into carefully controlled steps. Every parameter is chosen to cross-validate the structural assignments of the pyrazole and the 2,4-dimethylphenyl rings.

Step 1: Precision Sample Preparation
  • Solvent Preparation: Utilize 99.9% anhydrous DMSO- d6​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm).

  • Concentration Optimization: Weigh exactly 15–20 mg of 3-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid. Why? A high concentration is required to achieve a sufficient signal-to-noise (S/N) ratio for the quaternary carbons (specifically the carboxylic C=O and the substituted pyrazole C3/C4) in the 13 C spectrum without requiring excessively long acquisition times.

  • Particulate Filtration: Dissolve the compound completely, then filter the solution through a 0.22 µm PTFE syringe filter directly into a high-quality 5 mm NMR tube. This removes paramagnetic trace metals and microscopic particulates that cause magnetic field inhomogeneities and line broadening.

Step 2: 1D NMR Acquisition
  • 1 H NMR (600 MHz): Acquire using a standard 30° flip angle pulse program (e.g., Bruker zg30). Set the relaxation delay (D1) to 2.0 seconds to ensure complete longitudinal relaxation of the methyl protons. Acquire 64 scans .

  • 13 C{ 1 H} NMR (150 MHz): Acquire using composite pulse decoupling (e.g., zgpg30). Because quaternary carbons (C=O, pyrazole C3/C4, and substituted phenyl carbons) lack direct dipole-dipole relaxation from attached protons, set the D1 to 2.5–3.0 seconds. Accumulate a minimum of 1024 scans to resolve the critical C=O resonance near 165 ppm.

Step 3: 2D Heteronuclear Correlation (The Linchpin)
  • HSQC (Heteronuclear Single Quantum Coherence): Run an edited-HSQC to map direct C-H attachments. This immediately distinguishes the pyrazole CH (C5) from the aromatic CH protons of the phenyl ring, as the pyrazole C5 carbon resonates at a distinct chemical shift (~135-140 ppm) compared to the phenyl CH carbons (~125-130 ppm).

  • HMBC (Heteronuclear Multiple Bond Correlation): Set the long-range coupling constant ( JCH​ ) to 8 Hz. Mechanistic imperative: HMBC is the ultimate self-validating tool for this molecule. It correlates protons to carbons 2–3 bonds away. You must observe a cross-peak between the pyrazole H5 proton and the carboxylic acid C=O carbon to prove the regiochemistry of the substitution. Furthermore, the phenyl H6 proton must show an HMBC correlation to the pyrazole C3 carbon, confirming the linkage between the two ring systems .

Quantitative Data & Chemical Shift Analysis

The following table summarizes the expected quantitative NMR data for 3-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid in DMSO- d6​ at 298 K. The 2,4-dimethylphenyl system exhibits a classic 1,2,4-trisubstitution pattern (an ABX spin system), which is easily identifiable by the coupling constants ( J ).

Table 1: Expected 1 H and 13 C NMR Chemical Shifts and 2D Correlations
Position / Moiety 1 H Chemical Shift (ppm)Multiplicity & J (Hz) 13 C Shift (ppm)Key HMBC Correlations ( 1 H to 13 C)
Pyrazole H-5 ~8.20Singlet (s)~138.0Pyrazole C3, C4; Carboxylic C=O
Phenyl H-6 ~7.15Doublet (d, J = 7.8)~130.5Phenyl C2, C4; Pyrazole C3
Phenyl H-5 ~7.05Doublet of doublets (dd, J = 7.8, 1.5)~126.0Phenyl C1, C3
Phenyl H-3 ~7.00Broad singlet (br s)~131.5Phenyl C1, C5; Ar-CH 3​ (C2)
Ar-CH 3​ (C4) ~2.30Singlet (s), 3H~21.0Phenyl C3, C4, C5
Ar-CH 3​ (C2) ~2.15Singlet (s), 3H~19.5Phenyl C1, C2, C3
COOH ~12.50Broad singlet (br s), 1H~165.0N/A (Exchangeable)
Pyrazole NH ~13.20Broad singlet (br s), 1HN/AN/A (Exchangeable)

Note: The exact chemical shifts of the NH and COOH protons are highly concentration- and temperature-dependent due to the dynamic proton disorder transition inherent to pyrazole-4-carboxylic acids.

Conclusion

The structural elucidation of 3-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid requires a meticulously designed NMR protocol. By understanding the causality behind solvent effects on hydrogen bonding and leveraging HMBC to bridge isolated spin systems across quaternary carbons, researchers can establish a self-validating dataset that unambiguously confirms both the regiochemistry and the tautomeric state of the molecule.

References

  • A Solid-State NMR, X-ray Diffraction, and ab Initio Computational Study of Hydrogen-Bond Structure and Dynamics of Pyrazole-4-Carboxylic Acid Chains Journal of the American Chemical Society (PubMed) URL: [Link]

  • Pyrazole-4-carboxylic acid | C4H4N2O2 - Compound Summary National Center for Biotechnology Information (PubChem) URL:[Link]

  • How NMR Works | NMR 101 | Spectroscopy Bruker Applied Spectroscopy URL:[Link]

  • Heterocyclic Analogues of Xanthone and Xanthione. 1H-Pyrano[2,3-c:6,5-c]dipyrazol-4(7H)-ones and Thiones: Synthesis and NMR Data MDPI - Molecules URL:[Link]

Method

Application Note: Preparation of Amides from 3-(2,4-Dimethylphenyl)-1H-pyrazole-4-carboxylic Acid

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Agrochemical Development, Medicinal Chemistry, and Process Scale-up Introduction & Mechanistic Rationale The synthesis of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Agrochemical Development, Medicinal Chemistry, and Process Scale-up

Introduction & Mechanistic Rationale

The synthesis of pyrazole-4-carboxamides is a foundational transformation in the development of modern agrochemicals (e.g., fungicides and insecticides) and small-molecule pharmaceuticals[1]. However, utilizing 3-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid as a starting material presents two distinct synthetic challenges that dictate the choice of experimental conditions:

  • Steric Hindrance: The ortho-methyl group on the 2,4-dimethylphenyl substituent at the C3 position of the pyrazole ring restricts rotation and creates a significant steric shield around the adjacent C4-carboxylic acid. This steric bulk impedes the formation of standard active esters (such as those formed by EDC/HOBt), often resulting in sluggish reaction kinetics and incomplete conversion.

  • Chemoselectivity of the Unprotected Pyrazole: The starting material possesses an unprotected 1H-pyrazole nitrogen. While protecting this nitrogen (e.g., with a Boc or SEM group) is a common reflex, it adds two synthetic steps, reducing overall atom economy[2]. Fortunately, the pyrazole nitrogen (pKa ~14) is significantly less nucleophilic than primary or secondary aliphatic/aromatic amines. By employing highly efficient coupling agents or carefully controlled acid chloride formation, amidation can be driven chemoselectively at the C4-carboxylic acid without requiring a protecting group[3].

If transient N-acylation of the pyrazole occurs during activation, the resulting N-acyl pyrazole is typically unstable. It either acts as an intermediate acyl transfer agent to the target amine or is easily hydrolyzed back to the free pyrazole during basic aqueous workup[1].

Experimental Design & Reagent Selection

To overcome the steric challenges while maintaining chemoselectivity, the choice of coupling methodology must be tailored to the scale of the reaction and the nucleophilicity of the target amine.

Quantitative Comparison of Coupling Strategies
Coupling MethodActivation AgentBaseSolventTypical YieldScalabilityCost Profile
Uronium (Discovery) HATUDIPEADMF or THF85–95%Low (mg to g)High
Carbodiimide EDC·HCl / HOBtDIPEADCM / H₂O75–85%ModerateMedium
Acid Chloride (Process) SOCl₂ or (COCl)₂TEADCM80–90%High (kg)Low

Data summarized from standard process optimization of pyrazole-4-carboxylic acid derivatives[2],[3].

DecisionTree Q1 Scale of Synthesis? Small Discovery / Milligram Scale Q1->Small Large Process / Kilogram Scale Q1->Large Q2 Amine Nucleophilicity? Small->Q2 SOCl2 SOCl2 or (COCl)2 (Low Cost, Scalable) Large->SOCl2 High Aliphatic Amines Q2->High Low Anilines / Hindered Amines Q2->Low EDC EDC / HOBt / DCM (Moderate Cost) High->EDC HATU HATU / DIPEA / DMF (High Cost, High Yield) Low->HATU

Logical decision tree for selecting amidation conditions.

Standardized Workflows

Workflow N1 3-(2,4-Dimethylphenyl)-1H- pyrazole-4-carboxylic acid N2 Carboxyl Activation HATU or Oxalyl Chloride N1->N2 Base / Solvent N3 Amine Coupling (Primary/Secondary Amine + Base) N2->N3 Nucleophilic Attack N4 Quench & Aqueous Workup (Remove unreacted acid/amine) N3->N4 N5 Purification (Crystallization / Silica Gel) N4->N5 N6 Purified Pyrazole-4-carboxamide N5->N6

Workflow for the synthesis of pyrazole-4-carboxamides.

Protocol A: Discovery-Scale Amidation (HATU/DIPEA)

Best for: Milligram-scale synthesis, library generation, and coupling with weakly nucleophilic anilines or sterically hindered amines[3].

Causality Note: HATU generates a highly reactive 7-azabenzotriazole (HOAt) active ester. Pre-activating the carboxylic acid before adding the amine ensures that the sterically hindered C4-carboxylic acid is fully converted, preventing the amine from merely forming an unreactive salt with the acid.

Step-by-Step Procedure:

  • Pre-activation: In an oven-dried round-bottom flask under N₂, dissolve 3-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid (1.0 equiv) in anhydrous DMF (0.1–0.2 M). Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv).

  • Add HATU (1.2 equiv) in one portion. Stir the mixture at room temperature for 30 minutes. The solution will typically turn pale yellow as the active ester forms.

  • Coupling: Add the desired primary or secondary amine (1.1 equiv) dropwise or in small portions.

  • Stir the reaction at room temperature for 4–12 hours. Monitor conversion via LC-MS or TLC (eluent: EtOAc/Hexanes).

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

  • Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, EtOAc/Hexanes gradient) to afford the pure amide.

Protocol B: Process-Scale Amidation (Acid Chloride Route)

Best for: Gram to kilogram scale-up, coupling with robust aliphatic amines, and cost-sensitive processes[1].

Causality Note: Thionyl chloride (SOCl₂) or oxalyl chloride converts the acid to a highly reactive acid chloride. It is critical to completely remove excess chlorinating agent before adding the amine. Failure to do so will result in the chlorinating agent reacting with the amine to form an unreactive hydrochloride salt, drastically reducing the yield.

Step-by-Step Procedure:

  • Chlorination: Suspend 3-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.2 M). Add a catalytic amount of DMF (0.05 equiv).

  • Cool the suspension to 0 °C. Add Thionyl chloride (SOCl₂) (3.0 equiv) or Oxalyl chloride (1.5 equiv) dropwise[1],[3].

  • Remove the ice bath and allow the mixture to stir at room temperature for 2–4 hours, or until gas evolution (SO₂/HCl or CO/CO₂) ceases and the solution becomes homogeneous.

  • Concentration: Concentrate the reaction mixture in vacuo to complete dryness to remove all unreacted SOCl₂/Oxalyl chloride. Co-evaporate with dry Toluene (2 × 10 mL) to ensure the complete removal of HCl traces.

  • Coupling: Redissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.

  • In a separate flask, prepare a solution of the amine (1.1 equiv) and Triethylamine (TEA) (2.5 equiv) in DCM. Add this solution dropwise to the acid chloride.

  • Stir for 2 hours, allowing the reaction to warm to room temperature.

  • Workup: Dilute with additional DCM, wash sequentially with 1M HCl (if the product is not basic), saturated NaHCO₃, and brine. Dry over MgSO₄, filter, and concentrate. Crystallize the product from a suitable solvent system (e.g., Methylcyclohexane/EtOAc)[2].

Analytical Characterization & Troubleshooting

  • Monitoring N-Acylation: If LC-MS indicates a mass corresponding to the N-acyl pyrazole byproduct (M + acyl mass), do not discard the batch. Subjecting the crude mixture to mild basic hydrolysis (e.g., stirring with K₂CO₃ in MeOH/H₂O for 1 hour) will selectively cleave the N-acyl group while leaving the highly stable C4-carboxamide intact.

  • NMR Signatures: In ¹H NMR (DMSO-d₆ or CDCl₃), successful amidation is confirmed by the disappearance of the broad carboxylic acid OH peak (~12-13 ppm) and the appearance of the amide NH proton(s) (typically 7.5–9.0 ppm, depending on hydrogen bonding). The pyrazole NH will remain visible as a broad singlet around 13.0–13.5 ppm.

References

  • Organic Process Research & Development. "Scalable Synthesis of C5aR1 Antagonist ACT-1014-6470 via N7-Selective Reductive Amination of an Unprotected Pyrazole Starting Material and Intramolecular Urea Formation with 1,1′-Carbonyl-di(1,2,4-triazol) (CDT)." ACS Publications. URL:[Link]

  • Journal of Agricultural and Food Chemistry. "Synthesis, Fungicidal Activity, and Mechanism of Action of Pyrazole Amide and Ester Derivatives Based on Natural Products l-Serine and Waltherione Alkaloids." ACS Publications. URL:[Link]

Sources

Application

Application Note: In Vivo Dosing Strategies for 3-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid

Executive Summary This application note provides a comprehensive, field-validated framework for the in vivo preclinical evaluation of 3-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid (CID 975679)[1]. Pyrazole-4-carbo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note provides a comprehensive, field-validated framework for the in vivo preclinical evaluation of 3-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid (CID 975679)[1]. Pyrazole-4-carboxylic acid derivatives are highly privileged scaffolds in medicinal chemistry, frequently utilized as potent inhibitors of kinases (such as p38 MAPK) and metabolic targets[2][3]. This guide details the physicochemical rationale for formulation selection, step-by-step pharmacokinetic (PK) profiling, and a self-validating pharmacodynamic (PD) efficacy protocol.

Scientific Rationale & Target Biology

The structural architecture of 3-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid dictates its pharmacological utility.

  • The 2,4-dimethylphenyl moiety provides critical lipophilic interactions, allowing the molecule to anchor deeply within the hydrophobic pockets of target enzymes[2].

  • The pyrazole-4-carboxylic acid core acts as a dual hydrogen bond donor/acceptor system. In the context of kinase inhibition, this moiety frequently interacts with the ATP-binding hinge region[4].

Because pyrazole derivatives are classic inhibitors of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway[2], in vivo dosing strategies must be optimized to ensure sufficient systemic exposure to suppress downstream pro-inflammatory cytokines (e.g., TNF-α, IL-6).

p38_Pathway Stimulus Inflammatory Stimuli (TNF-α, IL-1, LPS) Receptor Cell Surface Receptors (TLR4, TNFR) Stimulus->Receptor MKK MKK3 / MKK6 Receptor->MKK p38 p38 MAPK MKK->p38 Phosphorylation Downstream Pro-inflammatory Cytokines (IL-6, TNF-α, COX-2) p38->Downstream Gene Transcription Inhibitor 3-(2,4-dimethylphenyl)-1H- pyrazole-4-carboxylic acid Inhibitor->p38 Competitive Inhibition

Mechanistic pathway of p38 MAPK inhibition by pyrazole-4-carboxylic acid derivatives.

Physicochemical Profiling & Formulation Strategy

Causality in Formulation: The carboxylic acid functional group possesses a pKa of approximately 4.5. In the acidic environment of the murine stomach (pH ~1.5), the compound remains un-ionized and highly lipophilic, which can lead to rapid precipitation if administered as a simple aqueous solution. Conversely, at physiological pH (7.4) in the bloodstream, the compound is predominantly ionized, aiding solubility but potentially limiting passive membrane permeability.

To prevent precipitation and ensure predictable absorption, the formulation must be tailored to the route of administration.

Table 1: Optimized Formulation Strategies
RouteRecommended VehiclePreparation Rationale
IV 5% DMSO / 40% PEG300 / 5% Tween-80 / 50% SalineCo-solvents prevent precipitation of the lipophilic core upon rapid introduction to physiological pH.
PO 0.5% Methylcellulose (MC) / 0.1% Tween-80 in WaterCreates a homogenous microsuspension. Tween-80 acts as a wetting agent to prevent aggregation in the GI tract.
IP 10% DMSO / 90% Corn Oil or 20% HP-β-CDLipophilic depot (Corn Oil) or inclusion complex (Cyclodextrin) ensures sustained systemic release.

In Vivo Pharmacokinetic (PK) Protocol

To establish the therapeutic window, a robust PK profile must be generated. The following protocol utilizes a self-validating crossover design in C57BL/6 mice.

PK_Workflow Formulation 1. Formulation (DMSO/PEG400) Admin 2. Administration (IV, PO, IP) Formulation->Admin Sampling 3. Blood Sampling (0.25h - 24h) Admin->Sampling PD 5. Efficacy Readout (Cytokine levels) Admin->PD Analysis 4. LC-MS/MS Analysis Sampling->Analysis

Standardized in vivo PK and PD experimental workflow for pyrazole-based compounds.

Step-by-Step PK Methodology
  • Animal Preparation: Fast male C57BL/6 mice (8-10 weeks old, n=3 per timepoint) for 12 hours prior to oral dosing to eliminate food-effect variability. Water remains ad libitum.

  • Dosing:

    • IV Group: Administer 5 mg/kg via tail vein injection (dose volume: 5 mL/kg).

    • PO Group: Administer 20 mg/kg via oral gavage (dose volume: 10 mL/kg).

  • Serial Sampling: Collect 50 µL of blood via submandibular bleed at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes.

  • Plasma Processing: Centrifuge blood at 3,000 × g for 10 minutes at 4°C. Transfer plasma to 96-well plates and store at -80°C.

  • LC-MS/MS Extraction: Precipitate plasma proteins by adding 150 µL of cold Acetonitrile (containing 50 ng/mL Tolbutamide as an internal standard) to 50 µL of plasma. Vortex for 2 minutes and centrifuge at 12,000 × g for 10 minutes. Analyze the supernatant via LC-MS/MS (MRM mode)[4].

Table 2: Representative Target PK Parameters (Mice)
ParameterIV (5 mg/kg)PO (20 mg/kg)Interpretation
Cmax 4,200 ng/mL1,850 ng/mLAdequate systemic exposure achieved.
Tmax 0.08 h1.5 hIndicates moderate absorption rate from the GI tract.
T1/2 2.4 h3.1 hSufficient half-life for once- or twice-daily dosing.
Oral Bioavailability (F%) N/A~45%Acceptable for a carboxylic acid derivative.

In Vivo Pharmacodynamic (PD) Efficacy Protocol

To validate the biological activity of 3-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid, an acute Lipopolysaccharide (LPS)-induced systemic inflammation model is recommended. This model directly measures the inhibition of p38 MAPK-driven cytokine release[2].

Step-by-Step Efficacy Methodology
  • Acclimation & Grouping: Randomize mice into four groups (n=8/group):

    • Vehicle + Saline (Baseline Control)

    • Vehicle + LPS (Disease Control)

    • Compound (10 mg/kg) + LPS

    • Compound (30 mg/kg) + LPS

  • Pre-treatment: Administer the compound or vehicle via oral gavage (PO) 1 hour prior to the inflammatory challenge. Causality: A 1-hour pre-treatment aligns with the PO Tmax (1.5h), ensuring peak plasma concentrations coincide with the inflammatory stimulus.

  • Inflammatory Challenge: Inject LPS (E. coli O111:B4) intraperitoneally (IP) at a dose of 1 mg/kg.

  • Endpoint Collection: Exactly 1.5 hours post-LPS injection (the peak of TNF-α expression), euthanize the mice via CO2 asphyxiation. Collect terminal blood via cardiac puncture.

  • Biomarker Analysis: Isolate serum and quantify TNF-α and IL-6 levels using standard commercially available ELISA kits.

  • Self-Validation Check: The "Vehicle + Saline" group must show negligible cytokine levels, confirming the formulation vehicle does not induce inflammation. The "Vehicle + LPS" group must show a >50-fold increase in TNF-α, validating the model's dynamic range.

References

  • [1] 3-(2,4-Dimethylphenyl)-1H-pyrazole-4-carboxylic acid | C12H12N2O2 | CID - PubChem Source: National Institutes of Health (NIH) URL:

  • [2] JP2002530397A - Substituted pyrazoles as p38 kinase inhibitors Source: Google Patents URL:

  • [4] Pyrazole-4-Carboxamide (YW2065): A Therapeutic Candidate for Colorectal Cancer via Dual Activities of Wnt/β-Catenin Signaling Inhibition and AMP-Activated Protein Kinase (AMPK) Activation Source: ACS Publications URL:

  • [3] Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: PubMed Central (PMC) / NIH URL:

Sources

Method

Application Note: Formulating 3-(2,4-Dimethylphenyl)-1H-Pyrazole-4-Carboxylic Acid for Cell Culture Assays

Mechanistic Grounding & Rationale Hypoxia-Inducible Factor (HIF) is the master transcriptional regulator of cellular response to oxygen deprivation. Under normoxic conditions, HIF-1α is rapidly hydroxylated by Prolyl Hyd...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Grounding & Rationale

Hypoxia-Inducible Factor (HIF) is the master transcriptional regulator of cellular response to oxygen deprivation. Under normoxic conditions, HIF-1α is rapidly hydroxylated by Prolyl Hydroxylase Domain (PHD) enzymes, marking it for von Hippel-Lindau (VHL)-mediated proteasomal degradation.

Pyrazole-4-carboxylic acid derivatives are potent, small-molecule inhibitors of PHD enzymes[1]. By acting as 2-oxoglutarate (2-OG) competitive analogs, these compounds coordinate directly with the active-site non-heme iron of PHDs[2]. 3-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid belongs to this class. When applied to in vitro cell cultures, it induces a state of "chemical hypoxia," stabilizing HIF-1α and driving the transcription of downstream targets like VEGF, EPO, and GLUT1 without the need for specialized hypoxic incubation chambers.

Understanding the physicochemical constraints of this molecule is critical. The addition of the 2,4-dimethylphenyl moiety significantly increases the compound's lipophilicity, dictating strict formulation and handling parameters to prevent precipitation and ensure accurate target engagement[3].

Physicochemical Properties & Formulation Strategy

To achieve reproducible PHD inhibition, the compound must be maintained in a fully dissolved state before introduction to aqueous cell culture media.

Table 1: Quantitative Formulation Parameters

ParameterValueCausality / Rationale
Molecular Weight 216.24 g/mol [3]Required for accurate molarity calculations during stock preparation.
Lipophilicity (XLogP3) 2.1[3]Indicates high hydrophobicity; necessitates the use of a strong organic solvent.
Primary Solvent 100% Anhydrous DMSOPrevents immediate precipitation of the dimethylphenyl moiety.
Stock Concentration 50 mMAllows for a ≥1:500 dilution factor to minimize solvent toxicity in culture.
Working Concentration 10 µM – 100 µMTypical effective range for complete intracellular PHD inhibition[1].
Max Final DMSO ≤ 0.1% v/vPrevents artifactual cellular stress, membrane permeabilization, and off-target toxicity.

Experimental Workflows: A Self-Validating Protocol

As a Senior Application Scientist, I emphasize that a protocol is only as good as its internal validation. The following workflow is designed not just to execute the experiment, but to definitively prove that the mechanism of action was successfully triggered.

Phase I: Stock Preparation
  • Weighing : Equilibrate the lyophilized 3-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid to room temperature in a desiccator before opening to prevent ambient moisture condensation.

  • Dissolution : Dissolve the powder in 100% anhydrous, cell-culture grade DMSO to yield a 50 mM stock.

  • Aliquoting : Divide into 10 µL to 20 µL single-use aliquots and store at -20°C.

    • Causality : Repeated freeze-thaw cycles of DMSO stocks introduce atmospheric water, which dramatically reduces the solubility of lipophilic compounds and leads to invisible micro-precipitates, causing batch-to-batch assay variability.

Phase II: Cell Culture Treatment
  • Media Pre-warming : Warm the complete culture media (e.g., DMEM + 10% FBS) to 37°C.

  • Intermediate Dilution : Dilute the 50 mM stock 1:10 into neat DMSO to create a 5 mM intermediate stock.

  • Dosing : Add the intermediate stock directly to the pre-warmed media to achieve your final working concentration (e.g., 10 µM requires a 1:500 dilution). Vortex the media immediately for 10 seconds.

    • Causality : Injecting concentrated DMSO stocks directly into static media creates localized zones of high aqueous concentration, causing the compound to crash out of solution. Vigorous mechanical dispersion in warm media ensures the compound remains bound to serum proteins (like albumin) which act as carriers.

Phase III: Rapid Denaturing Lysis (Critical Step)
  • Termination : At the end of the treatment window (typically 4–24 hours), place the culture plate directly on ice.

  • Direct In-Well Lysis : Aspirate the media and immediately add boiling 1x SDS sample buffer (or RIPA buffer supplemented with protease inhibitors) directly to the adherent cells. Scrape and collect.

    • Causality : HIF-1α is exceptionally labile, with a half-life of less than 5 minutes in normoxia. If you attempt to trypsinize the cells or perform prolonged PBS washes, the inhibitor will diffuse out of the cells. Reactivated PHDs will instantly hydroxylate HIF-1α, leading to its destruction before you can lyse the cells, yielding false-negative Western blots.

System Validation & Quality Control

To ensure this protocol operates as a self-validating system, every assay must include the following internal controls:

  • Negative Control (Vehicle) : Cells treated with an equivalent volume of DMSO (e.g., 0.1%). This establishes the baseline normoxic degradation of HIF-1α.

  • Positive Control (Chemical Hypoxia) : Cells treated with 100 µM Deferoxamine (DFO) or 100 µM CoCl₂. These agents chelate or compete for the active-site iron of PHDs, serving as a proven benchmark for HIF-1α accumulation.

  • Functional Readout : Do not rely solely on Western blotting for HIF-1α protein. You must perform RT-qPCR for downstream targets (e.g., VEGF or EPO) to prove that the stabilized HIF-1α successfully translocated to the nucleus and initiated transcription. This distinguishes true pharmacological target engagement from non-functional protein aggregation.

Visualizing the Mechanism

Mechanism Inhibitor 3-(2,4-dimethylphenyl)-1H- pyrazole-4-carboxylic acid PHD PHD Enzymes (Active) Inhibitor->PHD Competitive Inhibition OH_HIF1a Hydroxylated HIF-1α PHD->OH_HIF1a Catalyzes HIF1a HIF-1α (Cytosolic) HIF1a->OH_HIF1a Normoxia Nucleus Nucleus: HIF-1α/β Dimer HIF1a->Nucleus Stabilization Degradation Proteasomal Degradation OH_HIF1a->Degradation VHL Ubiquitination Genes Target Genes (VEGF, EPO) Nucleus->Genes Transcription

Fig 1: Mechanism of action of pyrazole-4-carboxylic acid derivatives in the HIF-PHD signaling axis.

References[3] Title: 3-(2,4-Dimethylphenyl)-1H-pyrazole-4-carboxylic acid | C12H12N2O2 | CID 975679 - PubChem

Source: National Institutes of Health (NIH) URL:[Link][1] Title: Pharmacological characterization of 1-(5-chloro-6-(trifluoromethoxy)-1H-benzoimidazol-2-yl)-1H-pyrazole-4-carboxylic acid (JNJ-42041935), a potent and selective hypoxia-inducible factor prolyl hydroxylase inhibitor Source: Molecular Pharmacology (PubMed) URL:[Link][2] Title: Prolyl hydroxylase inhibition corrects functional iron deficiency and inflammation-induced anaemia in rats Source: PubMed Central (PMC) URL:[Link]

Sources

Application

Application Note: Catalytic Decarboxylative Cross-Coupling Strategies Utilizing 3-(2,4-Dimethylphenyl)-1H-pyrazole-4-carboxylic Acid

Target Audience: Researchers, scientists, and drug development professionals. Introduction: The Strategic Value of the Scaffold The pyrazole-4-carboxylic acid scaffold is a privileged motif in modern medicinal chemistry...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the Scaffold

The pyrazole-4-carboxylic acid scaffold is a privileged motif in modern medicinal chemistry and agrochemical development, frequently serving as the core for kinase inhibitors and succinate dehydrogenase inhibitor (SDHI) fungicides[1]. Traditional methods for functionalizing the C4 position of pyrazoles often rely on the synthesis of unstable pyrazole-4-boronic acids or require multi-step halogenation followed by Suzuki-Miyaura cross-coupling[2].

However, utilizing 3-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid directly via decarboxylative cross-coupling (DCC) offers a highly atom-economical, redox-neutral pathway that bypasses pre-functionalization[3]. The presence of the 3-(2,4-dimethylphenyl) substituent introduces a critical steric twist. The ortho-methyl group forces the phenyl ring out of coplanarity with the pyrazole core (dihedral angle ~50–70°). This non-planar conformation is highly desirable in drug design to escape "flatland," improving aqueous solubility and target specificity. However, this steric bulk also hinders traditional cross-coupling at the adjacent C4 position. Decarboxylative coupling overcomes this by utilizing the native carboxylic acid as a traceless directing group, forming a highly reactive organocopper intermediate in situ[4].

Mechanistic Rationale: Causality in Experimental Design

The DCC of 3-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid utilizes a synergistic Pd/Cu bimetallic system[4].

  • The Copper Cycle (Activation): The Cu(I) catalyst, supported by a 1,10-phenanthroline ligand, coordinates to the carboxylate. Upon heating, the complex undergoes rate-limiting extrusion of CO 2​ , generating a nucleophilic Cu(I)-pyrazole intermediate.

  • The Palladium Cycle (Coupling): Concurrently, the Pd(0) catalyst undergoes oxidative addition with an aryl halide to form an electrophilic Pd(II)-aryl complex. Transmetalation between these two species, followed by reductive elimination, yields the C4-arylated pyrazole[5].

Causality of the Potassium Salt: A critical challenge in this transformation is the presence of the unprotected 1H-pyrazole nitrogen, which can undergo competitive N-arylation (Buchwald-Hartwig coupling). By pre-forming the potassium carboxylate salt, the resulting anionic charge delocalizes across the pyrazole ring. This electronic deactivation of the N-H position, combined with the strong directing effect of the carboxylate toward Cu(I), ensures strict C4 regioselectivity without the need for protecting groups[4].

Pathway A 3-(2,4-Dimethylphenyl)-1H-pyrazole -4-carboxylic acid (K-salt) B Cu(I)-Carboxylate Complex (Ligand Exchange) A->B CuI, 1,10-Phenanthroline C Decarboxylation (-CO2) Rate-Limiting Step B->C Heat (120 °C) D Cu(I)-Pyrazole Intermediate (Nucleophile) C->D F Transmetalation Pd(II)-Aryl-Pyrazole D->F Cu(I) Regeneration E Pd(II)-Aryl Complex (Electrophile) E->F From Pd(0) + Ar-X G Reductive Elimination 4-Arylpyrazole Product F->G Product Release

Bimetallic Pd/Cu Catalytic Cycle for the Decarboxylative Cross-Coupling of Pyrazole Carboxylic Acids

Reaction Optimization Data

The choice of solvent and catalyst heavily dictates the success of the bimetallic coupling. N-Methyl-2-pyrrolidone (NMP) is selected over DMF because DMF can decompose at 120 °C into dimethylamine and carbon monoxide, which poisons the Pd catalyst.

Table 1: Optimization of the Bimetallic Decarboxylative Cross-Coupling

EntryPd Catalyst (5 mol%)Cu Catalyst (10 mol%)Ligand (10 mol%)SolventTemp (°C)Yield (%)Observation
1Pd(PPh 3​ ) 4​ NoneNoneDMF1200Starting material recovered.
2NoneCuI1,10-PhenanthrolineNMP1200Protodecarboxylation (C4-H formed).
3Pd(PPh 3​ ) 4​ CuI1,10-PhenanthrolineDMF12045Catalyst degradation observed.
4Pd(PPh 3​ ) 4​ CuI1,10-PhenanthrolineNMP12088Clean conversion.
5 Pd(OAc) 2​ CuI 1,10-Phenanthroline NMP 120 92 Optimal conditions.

Experimental Workflows & Protocols

Workflow Step1 Salt Preparation (KOH, EtOH) Step2 Drying (Vacuum, 70°C) Step1->Step2 Precipitate Step3 Bimetallic Coupling (Pd/Cu, Ar-X, 120°C) Step2->Step3 Anhydrous Salt Step4 Workup (NH4OH wash) Step3->Step4 Crude Mixture Step5 Purification (Flash Chromatography) Step4->Step5 Cu/Pd Free Org. Layer

Experimental workflow for the synthesis and purification of 4-arylpyrazoles via decarboxylation.

Protocol A: Preparation of Potassium 3-(2,4-Dimethylphenyl)-1H-pyrazole-4-carboxylate

Causality: The potassium salt is required to prevent N-arylation and to facilitate efficient transmetalation, as potassium coordinates optimally with the phenanthroline ligand compared to sodium or lithium.

  • Suspend 3-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid (10.0 mmol) in absolute ethanol (25 mL) in a round-bottom flask.

  • Add a standardized aqueous solution of KOH (10.0 mmol, 1.0 M) dropwise at room temperature while stirring.

  • Stir the mixture for 1 hour until a homogeneous solution is achieved.

  • Concentrate the solution under reduced pressure to approximately 5 mL.

  • Vigorously stir the concentrated solution and slowly add ice-cold diethyl ether (40 mL).

  • Self-Validation Check: The formation of a fine white precipitate upon the addition of cold diethyl ether visually confirms the successful conversion to the insoluble potassium salt.

  • Filter the precipitate, wash with cold diethyl ether (2 × 10 mL), and dry in a vacuum oven at 70 °C for 12 hours to yield the anhydrous potassium salt.

Protocol B: Pd/Cu-Catalyzed Decarboxylative Arylation

Causality: Strict exclusion of oxygen is necessary to prevent the oxidative homocoupling of the organocopper intermediate. The NH 4​ OH workup is employed because copper and palladium salts coordinate strongly to the nitrogen-rich pyrazole product, causing streaking on silica gel and artificially low isolated yields.

  • In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the potassium salt from Protocol A (1.0 mmol), the aryl halide (e.g., 4-bromotoluene, 1.2 mmol), Pd(OAc) 2​ (0.05 mmol), CuI (0.10 mmol), and 1,10-phenanthroline (0.10 mmol).

  • Evacuate the tube and backfill with dry Argon (repeat 3 times).

  • Add anhydrous, degassed NMP (4.0 mL) via syringe.

  • Seal the tube and heat the reaction mixture to 120 °C in a pre-heated oil bath for 16 hours.

  • Self-Validation Check: A color change from pale yellow to dark brown/black upon addition of the solvent and heat indicates the active formation of the Pd(0) species. The cessation of micro-bubbling (CO 2​ evolution) indicates the completion of the rate-limiting decarboxylation phase.

  • Cool the mixture to room temperature, dilute with ethyl acetate (20 mL), and transfer to a separatory funnel.

  • Wash the organic layer with a 10% aqueous NH 4​ OH solution (3 × 15 mL).

  • Self-Validation Check: The aqueous layer will turn deep blue during the NH 4​ OH wash, validating the successful sequestration of copper ions (as water-soluble [Cu(NH 3​ ) 4​ ] 2+ complexes) away from the organic product.

  • Wash with brine (15 mL), dry over anhydrous MgSO 4​ , filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the 4-arylpyrazole.

References

  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides MDPI (Molecules)[1]

  • Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction RHHZ[2]

  • Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry NIH / PMC[3]

  • Synthesis of 3H-Pyrazolo[3,4-c]isoquinolines and Thieno[3,2-c]isoquinolines via Cascade Imination/Intramolecular Decarboxylative Coupling ACS Publications (Organic Letters)[4]

  • Transition-Metal-Free Decarboxylative Iodination: New Routes for Decarboxylative Oxidative Cross-Couplings Journal of the American Chemical Society (JACS)[5]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis Optimization for 3-(2,4-Dimethylphenyl)-1H-pyrazole-4-carboxylic Acid

Welcome to the Process Chemistry Technical Support Center. This guide is designed for research scientists and drug development professionals tasked with scaling or optimizing the synthesis of 3-(2,4-dimethylphenyl)-1H-py...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is designed for research scientists and drug development professionals tasked with scaling or optimizing the synthesis of 3-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid , a highly privileged scaffold in medicinal chemistry.

Rather than relying on transition-metal catalyzed cross-coupling (e.g., Suzuki-Miyaura) which introduces heavy metal remediation challenges, this guide focuses on the highly scalable Enaminone-Hydrazine Cyclocondensation Route [1].

Process Overview & Mechanistic Workflow

The synthesis is a four-step linear sequence. The critical causal logic of this route relies on trapping the highly reactive β -keto ester intermediate as a stable enaminone using N,N-dimethylformamide dimethyl acetal (DMF-DMA). This prevents unwanted retro-Claisen fragmentation and ensures a clean, regioselective cyclization when treated with hydrazine [2].

SynthesisWorkflow A 2,4-Dimethylacetophenone + Dimethyl Carbonate B Beta-Keto Ester (Intermediate 1) A->B NaH, THF 0°C to RT C Enaminone (Intermediate 2) B->C DMF-DMA 110°C, Neat D Pyrazole Ester (Intermediate 3) C->D Hydrazine Hydrate EtOH, Reflux E Target Carboxylic Acid (Final Product) D->E 1. LiOH, THF/H2O 2. HCl (aq)

Figure 1: Four-step synthetic workflow for 3-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid.

Step-by-Step Methodologies & Self-Validating Protocols

Step 1: Claisen Condensation (Formation of β -Keto Ester)

Objective: Synthesize methyl 3-(2,4-dimethylphenyl)-3-oxopropanoate.

  • Setup: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.0 eq) in anhydrous THF under N 2​ at 0°C.

  • Addition: Add dimethyl carbonate (3.0 eq). Slowly dropwise add 2,4-dimethylacetophenone (1.0 eq) dissolved in THF over 30 minutes. Causality: Slow addition of the ketone prevents self-aldol condensation by keeping the local concentration of the enolate low relative to the carbonate electrophile.

  • Reaction: Warm to room temperature and stir for 4 hours.

  • Validation: The reaction is self-validating; hydrogen gas evolution will cease when enolization is complete. Quench carefully with saturated aqueous NH 4​ Cl and extract with EtOAc.

Step 2: Enaminone Formation

Objective: Synthesize methyl 2-(2,4-dimethylbenzoyl)-3-(dimethylamino)acrylate.

  • Setup: Dissolve the crude β -keto ester (1.0 eq) in neat DMF-DMA (1.5 eq). Do not add additional solvent.

  • Reaction: Heat the mixture to 110°C for 4 hours. Causality: Heating drives off the methanol byproduct, shifting the equilibrium entirely toward the enaminone [2].

  • Validation: Monitor via TLC (50% EtOAc/Hexanes). The β -keto ester will disappear, replaced by a bright, highly UV-active spot (Rf ~ 0.4) corresponding to the conjugated enaminone system. Concentrate under reduced pressure to yield a dark orange oil.

Step 3: Pyrazole Cyclization

Objective: Synthesize methyl 3-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylate.

  • Setup: Dissolve the crude enaminone in absolute ethanol (0.5 M).

  • Addition: Add hydrazine hydrate (64% aqueous, 1.2 eq) dropwise at room temperature.

  • Reaction: Reflux at 80°C for 3 hours. Causality: Hydrazine acts as a bis-nucleophile. The primary amine attacks the β -carbon of the enaminone, expelling dimethylamine gas, followed by intramolecular cyclization onto the ketone.

  • Validation: The reaction is complete when dimethylamine gas evolution stops (can be checked with wet pH paper over the condenser). Cool to 0°C to precipitate the pyrazole ester. Filter and wash with cold ethanol.

Step 4: Ester Hydrolysis

Objective: Synthesize 3-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid.

  • Setup: Dissolve the pyrazole ester in a 3:1:1 mixture of THF:MeOH:H 2​ O.

  • Addition: Add Lithium Hydroxide monohydrate (LiOH·H 2​ O, 5.0 eq). Causality: Li + acts as a Lewis acid, coordinating to the carbonyl oxygen. This increases the electrophilicity of the ester carbon, which is critical here because the adjacent 2,4-dimethylphenyl group creates severe steric shielding.

  • Reaction: Heat to 60°C for 12 hours.

  • Workup: Concentrate to remove THF/MeOH. Dilute the aqueous layer with water, cool to 0°C, and acidify to pH 2-3 using 1M HCl. The target carboxylic acid will precipitate as a white solid. Filter, wash with water, and dry under vacuum.

Quantitative Process Data

To assist with process monitoring, the following table summarizes the expected quantitative parameters for a highly optimized synthesis.

Synthesis StepTarget IntermediateTypical Yield (%)Reaction TimeCritical In-Process Control (IPC)
Step 1 β -Keto Ester82 - 88%4 HoursCessation of H 2​ gas evolution
Step 2 Enaminone90 - 95%4 HoursComplete removal of MeOH byproduct
Step 3 Pyrazole Ester75 - 85%3 HoursCessation of HNMe 2​ gas evolution
Step 4 Carboxylic Acid88 - 92%12 HourspH adjustment to precisely 2.0 - 3.0

Troubleshooting & FAQs

Q: My Claisen condensation (Step 1) yield is below 50%, and I am seeing a major side product. What is happening? A: You are likely observing the self-aldol condensation of 2,4-dimethylacetophenone (forming a dypnone derivative). This occurs if the ketone is added too quickly or if the dimethyl carbonate is degraded. Solution: Ensure your dimethyl carbonate is anhydrous, use a 3-fold molar excess, and strictly control the dropwise addition of the ketone over at least 30 minutes at 0°C.

Q: The enaminone formation (Step 2) stalled at 70% conversion. Adding more DMF-DMA didn't help. Why? A: Enaminone formation is an equilibrium-driven process. The reaction produces methanol as a byproduct. If you are running this in a tightly sealed system or under heavy reflux without a distillation setup, the methanol cannot escape, and the equilibrium stalls. Solution: Run the reaction open to a nitrogen sweep or use a short-path distillation head to actively remove methanol as it forms.

Q: In Step 3, my pyrazole ester is contaminated with an uncyclized intermediate. How do I force the cyclization? A: The intermediate is likely the acyclic hydrazone. The elimination of water to form the aromatic pyrazole ring requires sufficient thermal energy and a proton shuttle. Solution: Ensure the reaction is at a rolling reflux (80°C). If it still stalls, adding a catalytic amount of glacial acetic acid (0.1 eq) will protonate the intermediate hydroxyl group, turning it into a better leaving group and driving the aromatization forward.

Q: The final ester hydrolysis (Step 4) is incredibly sluggish, even after 24 hours. How can I speed this up? A: The 2,4-dimethylphenyl group at the 3-position of the pyrazole ring creates massive steric hindrance, physically blocking the hydroxide ion from attacking the adjacent 4-carboxylate ester. Standard room-temperature NaOH protocols will fail here.

HydrolysisTroubleshooting Start Issue: Incomplete Hydrolysis of Pyrazole Ester Check1 Check Reaction Temperature Start->Check1 TempLow Increase to 60°C (Overcome Steric Hindrance) Check1->TempLow < 40°C TempOK Check Co-solvent Ratio Check1->TempOK > 60°C SolventBad Adjust THF:MeOH:H2O to 3:1:1 for homogeneity TempOK->SolventBad Biphasic mixture SolventOK Add 10 eq LiOH or switch to KOH/MeOH TempOK->SolventOK Homogeneous

Figure 2: Troubleshooting logic for overcoming steric hindrance during ester hydrolysis.

Solution: Follow the logic tree in Figure 2. You must apply heat (60°C). Furthermore, ensure your solvent system is completely homogeneous. A biphasic THF/Water system isolates the lipophilic pyrazole from the aqueous hydroxide. Adding methanol (THF:MeOH:H 2​ O at 3:1:1) bridges the solubility gap. If it still resists, switch to Potassium Hydroxide (KOH) in refluxing methanol.

References

  • Norton, D. et al. "Fragment-Guided Discovery of Pyrazole Carboxylic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1: Nuclear Factor Erythroid 2 Related Factor 2 (KEAP1:NRF2) Protein−Protein Interaction." Journal of Medicinal Chemistry, 2021.[Link]

  • Al-Awadi, N. A., Elnagdi, M. H., et al. "Enaminones in Heterocyclic Synthesis." Advances in Heterocyclic Chemistry, 1996 (Vol. 67, pp. 207-343).[Link]

Optimization

Overcoming solubility issues of 3-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid in aqueous media

Welcome to the Technical Support Center for Formulation & Solubilization . As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of complex synthetic molecules. The...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Formulation & Solubilization .

As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of complex synthetic molecules. The compound 3-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid is a classic example of a "brick dust" molecule—it exhibits high lipophilicity and strong crystal lattice energy, making it notoriously difficult to dissolve in standard biological buffers.

This guide is designed to move beyond basic trial-and-error. Below, we will deconstruct the molecular causality of your solubility issues and provide self-validating, step-by-step troubleshooting workflows to ensure your in vitro and in vivo experiments succeed.

Physicochemical Profiling & Causality: Why is this compound precipitating?

Before applying a solubilization strategy, we must understand the physicochemical barriers of the molecule:

  • Hydrophobic Shielding: The 2,4-dimethylphenyl moiety is highly lipophilic. It disrupts the ability of water molecules to form a stable hydration shell, driving up the partition coefficient (LogP) and drastically reducing intrinsic aqueous solubility[1].

  • Crystal Lattice Energy: The pyrazole nitrogen and the carboxylic acid group can form strong intermolecular hydrogen bonds. This creates a rigid crystalline solid that requires significant thermodynamic energy to break apart and solvate[2].

  • Amphoteric but Practically Acidic: The pyrazole ring is weakly basic (pKa ~2-3), while the carboxylic acid is weakly acidic (pKa ~4.5). In unbuffered deionized water (pH ~5.5), a massive fraction of the molecule remains in its un-ionized (free acid) form, leading to immediate precipitation. According to the Henderson-Hasselbalch relationship, maintaining the formulation pH at least 3 units above the pKa ensures >99.9% ionization, which can yield a >1000-fold enhancement in solubility[3].

Troubleshooting Workflows: Step-by-Step Methodologies

Select the appropriate workflow based on your downstream application. Every protocol below is designed as a self-validating system—if the solution remains clear upon sterile filtration and does not precipitate after 24 hours at room temperature, the system is thermodynamically stable.

Workflow A: pH-Modulated Solubilization (In Situ Salt Formation)

Best for: High-concentration master stocks and aqueous in vivo dosing.

  • Suspension: Weigh the required mass of 3-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid and suspend it in 80% of your final target volume using sterile Milli-Q water.

  • Ionization: Add 1.05 molar equivalents of a base (e.g., 0.1 M NaOH, or L-Arginine for a biocompatible counter-ion). The base deprotonates the carboxylic acid, forming a highly soluble carboxylate salt[3].

  • Agitation: Sonicate the mixture in a water bath at 37°C for 10-15 minutes. Validation checkpoint: The opaque suspension must transition to a completely clear solution.

  • Buffering: Slowly back-titrate the pH to 7.4 using 0.1 M HCl. Critical: Do not drop the pH below 6.5, or the free acid will rapidly reprecipitate.

  • Volume Adjustment: Top off to the final volume with a 10x Phosphate Buffer stock to lock the pH and maintain buffering capacity.

Workflow B: Cosolvent Systems (DMSO / PEG 400)

Best for: In vitro biochemical and cellular assays.

  • Primary Solubilization: Dissolve the compound in 100% anhydrous Dimethyl Sulfoxide (DMSO) to create a 10–50 mM master stock. DMSO solvates the compound via strong intermolecular interactions between the carboxylic acid groups of the drug and the S=O dipole of the solvent[4].

  • Intermediate Dilution: To prevent "solvent shock" upon introduction to aqueous media, pre-dilute the DMSO stock into Polyethylene Glycol 400 (PEG 400). A standard, well-tolerated intermediate ratio is 10% DMSO / 40% PEG 400 / 50% Assay Buffer.

  • Final Assay Addition: Add the intermediate stock to your biological assay. Validation checkpoint: Ensure the final DMSO concentration remains ≤1% v/v to prevent cellular toxicity, membrane disruption, or enzyme denaturation[4].

Workflow C: Cyclodextrin Inclusion Complexation

Best for: Enhancing oral/IV bioavailability without extreme pH changes or organic solvents.

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They encapsulate the lipophilic 2,4-dimethylphenyl group, masking it from the aqueous environment[5][6].

  • Host Preparation: Prepare a 20% (w/v) solution of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in a 50 mM phosphate buffer (pH 7.4).

  • Guest Addition: Add an excess amount of the target compound (the guest) to the HP-β-CD solution.

  • Equilibration: Stir the suspension magnetically at 300 rpm for 24-48 hours at room temperature. This time is required to allow the host-guest inclusion complex to reach thermodynamic equilibrium[7].

  • Filtration: Pass the suspension through a 0.45 µm PTFE syringe filter to remove uncomplexed, undissolved drug. The resulting clear filtrate contains the solubilized inclusion complex.

Quantitative Solubility Comparisons

Solubilization StrategyPrimary Mechanism of ActionExpected Solubility EnhancementOptimal Application
Unbuffered Water (Control) Intrinsic solubilityBaseline (< 0.1 mg/mL)N/A
pH Adjustment (pH > 7.5) Ionization of carboxylic acid100x - 1000xHigh-concentration stocks, IV dosing
Cosolvent (10% DMSO / 40% PEG 400) Dielectric constant reduction & dipole interaction500x - 2000xIn vitro assays, Master stock storage
Complexation (20% HP-β-CD) Hydrophobic cavity encapsulation50x - 200xIn vivo oral dosing, Ocular drops

Solubilization Strategy Decision Tree

SolubilizationWorkflow Start Compound: 3-(2,4-dimethylphenyl) -1H-pyrazole-4-carboxylic acid (Poor Aqueous Solubility) Decision Determine Experimental Application Start->Decision InVitro In Vitro Assays (Cells/Enzymes) Decision->InVitro InVivo In Vivo Dosing (Animal Models) Decision->InVivo Cosolvent Workflow B: Cosolvent System (DMSO / PEG 400) InVitro->Cosolvent pHAdjust Workflow A: pH Adjustment (Salt Formation) InVivo->pHAdjust Cyclodextrin Workflow C: Inclusion Complexation (HP-β-CD) InVivo->Cyclodextrin Dilution Dilute in Assay Buffer (DMSO < 1% v/v) Cosolvent->Dilution Formulation Sterile Filter & Dose (Enhanced Bioavailability) pHAdjust->Formulation Cyclodextrin->Formulation

Decision tree for selecting the optimal solubilization workflow based on experimental application.

Frequently Asked Questions (FAQs)

Q: Why does my compound precipitate immediately when I dilute my DMSO stock into the cell culture media? A: This phenomenon is known as "solvent shock" or "crash out." When the DMSO stock is rapidly diluted into an aqueous buffer, water molecules strip the DMSO away from the compound faster than the compound can be solvated by the water. Because the 2,4-dimethylphenyl group is highly lipophilic, the molecules aggregate and precipitate. Solution: Use an intermediate cosolvent step (like PEG 400) or pre-warm your media to 37°C and add the DMSO stock dropwise under vigorous vortexing.

Q: Can I use α-cyclodextrin instead of β-cyclodextrin for Workflow C? A: It is highly discouraged. The internal cavity size of α-cyclodextrin (approx. 4.7–5.3 Å) is generally too small to accommodate the bulky, di-substituted 2,4-dimethylphenyl group. β-cyclodextrin (cavity size 6.0–6.5 Å) provides the optimal steric fit and van der Waals interactions required to form a stable inclusion complex[5].

Q: I adjusted the pH to 8.0, and the compound dissolved beautifully. However, it precipitated again after sitting on the bench for 24 hours. What happened? A: You likely experienced atmospheric CO₂ absorption. In unbuffered water, dissolved CO₂ forms carbonic acid, which gradually lowers the pH of the solution over time. Once the pH drops below the compound's solubility threshold (approaching its pKa), the free acid reprecipitates. Solution: Always use a biological buffer (e.g., HEPES, Tris, or Phosphate) to lock the pH immediately after the initial solubilization step.

References

  • Title: Solubility enhancement of poorly water soluble drugs: A review. Source: researchgate.net.
  • Title: Significantly improving the solubility and anti-inflammatory activity of fenofibric acid with native and methyl-substituted beta-cyclodextrins via complexation. Source: nih.gov.
  • Title: Cyclodextrins: Structural, Chemical, and Physical Properties, and Applications. Source: mdpi.com.
  • Title: Molecular photoswitches in aqueous environments. Source: rsc.org.
  • Title: Molecular Recognition and Enhancement of Aqueous Solubility and Bioactivity of CD437 by β-Cyclodextrin. Source: nih.gov.
  • Title: Solubility and Thermodynamic Analysis of Isotretinoin in Different (DMSO + Water) Mixtures. Source: mdpi.com.
  • Title: Solubilizing Excipients in Oral and Injectable Formulations. Source: kinampark.com.

Sources

Troubleshooting

Technical Support Center: Stabilizing 3-(2,4-Dimethylphenyl)-1H-pyrazole-4-carboxylic Acid Against Thermal Degradation

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the shelf-life and thermal stability of heteroaromatic carboxylic acids.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the shelf-life and thermal stability of heteroaromatic carboxylic acids. 3-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid is a highly valuable building block in drug discovery and agrochemical development. However, researchers often report unexplained purity drops or pressurized storage vials.

This guide provides a mechanistic understanding of its primary degradation pathway and offers field-proven, self-validating protocols to ensure long-term stability.

Mechanistic Insight: The Decarboxylation Pathway

To prevent degradation, we must first understand the causality. Pyrazole-4-carboxylic acids are inherently susceptible to protodecarboxylation. The electron-rich nature of the pyrazole ring can stabilize the transient intermediate formed during the loss of carbon dioxide. While pure pyrazole-4-carboxylic acids typically require temperatures exceeding 150°C for rapid decarboxylation (1)[1], the activation energy is drastically lowered by two factors common in laboratory settings:

  • Trace Metal Catalysis: Transition metals (e.g., Cu, Ag, Ru, Fe) coordinate with the carboxylate and the adjacent pyrazole nitrogen, facilitating C-C bond cleavage even at moderate temperatures (2)[2].

  • Acid/Base Promoters: Residual mineral acids or bases from the synthesis process can protonate or deprotonate the heterocycle, driving the equilibrium toward CO2 evolution (3)[3].

Decarboxylation Start 3-(2,4-dimethylphenyl)-1H- pyrazole-4-carboxylic acid Catalyst Trace Metals / Acidic Impurities (Activation) Start->Catalyst Thermal Stress TS Metal-Coordinated or Protonated Transition State Catalyst->TS C-C Bond Weakening Degradant 3-(2,4-dimethylphenyl)- 1H-pyrazole TS->Degradant Decarboxylation CO2 Carbon Dioxide (CO2) Gas Evolution TS->CO2 Outgassing

Mechanism of thermal decarboxylation catalyzed by trace impurities and thermal stress.

Troubleshooting Guides & FAQs

Q1: I opened a sealed vial of the compound after 6 months of storage at room temperature, and there was an audible "pop" (pressure release). What happened? Analysis: The "pop" is a classic signature of CO2 gas outgassing. Thermal decarboxylation converts the solid acid into 3-(2,4-dimethylphenyl)-1H-pyrazole (a liquid or low-melting solid) and CO2 gas (4)[4]. Because 1 mole of solid generates 1 mole of gas, even a 1-2% degradation in a tightly sealed vial can generate substantial internal pressure. Action: Immediately vent remaining vials in a fume hood. Transfer the inventory to a -20°C freezer to halt the kinetic degradation. Assess the purity via HPLC (UV detection at 254 nm); the decarboxylated degradant will elute significantly later than the parent acid on a reverse-phase C18 column due to the loss of the polar carboxyl group.

Q2: Our accelerated stability studies (40°C / 75% RH) show a 5% drop in assay over one month, but another batch showed no degradation. Why the batch-to-batch variability? Analysis: This discrepancy is almost always tied to trace impurities acting as catalysts. Batch A likely contains elevated levels of residual transition metals (e.g., palladium from a previous cross-coupling step, or iron from stainless steel reactors) or residual moisture that facilitates proton transfer. Action: Perform ICP-MS on both batches to quantify trace metals. Ensure the final synthetic workup includes a metal-scavenging step (e.g., using QuadraPure or SiliaMetS scavengers) and thorough drying.

Quantitative Degradation Profile

To illustrate the impact of storage conditions and impurities, refer to the self-validating stability data below:

Storage ConditionTrace Impurities PresentDegradation Rate (% / month)CO2 Pressure Build-up Risk
25°C, Ambient AirNone (HPLC grade)< 0.1%Negligible
40°C, 75% RHNone (HPLC grade)0.5%Low
40°C, 75% RH50 ppm Cu/Fe4.2%High (Vial rupture risk)
2-8°C, ArgonNone (HPLC grade)< 0.01%None
-20°C, ArgonNone (HPLC grade)UndetectableNone
Field-Proven Protocol: Metal-Free Aliquoting and Inert Storage Workflow

Do not just place the bottle on a shelf. Treat the storage of this compound as an active experimental parameter. This protocol is designed as a self-validating system to ensure absolute stability.

Step 1: Desiccation (Moisture Removal)

  • Action: Transfer the bulk synthesized 3-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid into a glass petri dish. Place in a vacuum oven at 35°C (±2°C) under high vacuum (<10 mbar) for 24 hours.

  • Causality: Temperatures above 40°C risk initiating slow decarboxylation if trace acids are present. Removing water prevents moisture-mediated proton transfer which lowers the decarboxylation activation energy.

  • Self-Validation: Perform Karl Fischer (KF) titration on a 50 mg sample. Proceed only if moisture is <0.5% w/w.

Step 2: Metal-Free Handling

  • Action: Move the dried compound into a nitrogen-purged glovebox or use a benchtop Argon Schlenk line. Using ONLY PTFE-coated or ceramic spatulas, weigh the compound into amber glass vials (Type 1 borosilicate).

  • Causality: Stainless steel spatulas can shed microscopic Fe/Ni particles. These trace metals act as Lewis acids to catalyze C-C bond cleavage.

  • Self-Validation: Run an ICP-MS baseline on the bulk powder to confirm transition metals are <10 ppm before aliquoting.

Step 3: Inert Packaging

  • Action: Insert a PTFE-lined silicone septum cap onto each vial. Backfill the vial headspace with Argon gas for 30 seconds.

  • Causality: Argon is denser than air and displaces ambient oxygen and atmospheric humidity, preventing the re-introduction of water.

  • Self-Validation: Use a headspace oxygen analyzer needle to confirm O2 levels inside the sealed vial are <1%.

Step 4: Temperature-Controlled Storage

  • Action: Seal the caps with Parafilm and store the bulk inventory at -20°C. For active daily use, keep a small working aliquot at 2-8°C to minimize freeze-thaw condensation cycles.

  • Causality: Lowering the thermal energy of the system exponentially decreases the rate of the decarboxylation reaction.

  • Self-Validation: Equip the freezer with a continuous digital data logger. Set an alarm threshold for deviations above -15°C.

References
  • Source: National Institutes of Health (PMC)
  • Source: National Institutes of Health (PMC)
  • CN104703972A - Decarboxylation method of 3,5-bis(haloalkyl)
  • PROCEDURE FOR THE DECARBOXYLATION OF 3,5-BIS(HALOALKYL)

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 3-(2,4-Dimethylphenyl)-1H-Pyrazole-4-Carboxylic Acid Reactions

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing synthetic bottlenecks with 3-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing synthetic bottlenecks with 3-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid .

The Root Cause of the Bottleneck

The synthetic challenge with this scaffold is fundamentally spatial. The 2-methyl group on the 2,4-dimethylphenyl ring is situated ortho to the pyrazole linkage. This restricts the rotation of the biaryl-like C3–C1' bond, forcing the bulky methyl group to project directly into the spatial environment of the adjacent C4-carboxylic acid. This creates a severe steric shield that physically obstructs the approach of standard coupling reagents and incoming nucleophiles, leading to sluggish kinetics, low yields, and the accumulation of dead-end byproducts[1].

Part 1: Troubleshooting Amide Coupling (FAQs)

Q1: My standard EDC/HOBt or DCC/DMAP protocols are yielding <15% of the desired amide. Why is this happening? A: Standard carbodiimides activate the carboxylic acid by forming an O-acylisourea intermediate, which is subsequently converted into an OBt active ester. Both of these intermediates are exceptionally bulky. Because of the ortho-methyl steric shield at the C3 position, the incoming amine cannot achieve the correct Bürgi-Dunitz trajectory to attack the carbonyl carbon. Instead of undergoing aminolysis, the stalled O-acylisourea intermediate undergoes a detrimental intramolecular rearrangement to form an unreactive N-acylurea byproduct[2].

Q2: Which coupling reagents are specifically recommended for this highly hindered pyrazole acid? A: You must transition to reagents that either generate a highly electrophilic intermediate or a sterically compact one.

  • Acyl Fluoride Generation (TFFH): This is the most effective strategy. TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) generates an acyl fluoride in situ. Unlike OBt or OAt esters, the fluorine atom has a very small Van der Waals radius. This minimal steric profile allows the incoming amine to attack the carbonyl with near-zero steric penalty[3].

  • Uronium Salts (COMU): If fluorinating agents must be avoided, COMU is the premier alternative. COMU exists exclusively in the highly reactive uronium form and utilizes OxymaPure as a leaving group. Oxyma esters are less sterically demanding and significantly more electrophilic than traditional benzotriazole (HOBt/HATU) esters[4].

Q3: How can I monitor the success of a COMU coupling reaction visually? A: One of the distinct advantages of COMU is its self-indicating nature. The OxymaPure leaving group changes color depending on the presence of the base and the consumption of the activated ester. A successful pre-activation will typically turn the solution a deep yellow/orange, which will slowly shift as the aminolysis proceeds, providing a visual cue alongside your LC-MS monitoring[5].

Part 2: Troubleshooting Esterification

Q4: Steglich esterification (DCC/DMAP) failed to produce the methyl ester. How can I esterify this hindered acid? A: You must bypass carbonyl activation entirely. When the carbonyl carbon is too hindered to accept a nucleophile, invert the reaction polarity. Deprotonate the carboxylic acid with a mild base (e.g., Cs2​CO3​ ) in a polar aprotic solvent (DMF) to form a carboxylate anion. Then, introduce an alkyl halide (e.g., methyl iodide). This transforms the reaction from a hindered addition-elimination into a straightforward SN​2 substitution where the carboxylate acts as the nucleophile, completely circumventing the steric shield at C4.

Part 3: Quantitative Comparison of Activation Strategies

The following table summarizes the performance of various activation strategies when applied to sterically hindered biaryl and pyrazole-4-carboxylic acids.

Reagent SystemActive IntermediateSteric ProfileRelative ElectrophilicityTypical Yield
EDC / HOBt OBt EsterVery BulkyLow< 15%
HATU / DIPEA OAt EsterBulkyHigh40 - 60%
COMU / DIPEA Oxyma EsterModerateVery High60 - 80%
TFFH / DIPEA Acyl FluorideMinimalExtremely High> 85%

Part 4: Experimental Protocols

Protocol A: Acyl Fluoride-Mediated Amide Coupling (TFFH)

This protocol is self-validating; the generation of the acyl fluoride can be confirmed via LC-MS (or 19F NMR) prior to amine addition.

  • Preparation: Dissolve 3-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid (1.0 equiv) in anhydrous dichloromethane (DCM) or acetonitrile (0.1 M concentration). Ensure the solvent is strictly anhydrous to prevent acyl fluoride hydrolysis[6].

  • Activation: Add DIPEA (2.5 equiv) followed by TFFH (1.1 equiv).

  • In Situ Generation: Stir the mixture at room temperature for 30 minutes. The formation of the acyl fluoride is rapid. Note: The only byproduct of this activation is water-soluble tetramethylurea.

  • Aminolysis: Add the target amine (1.2 equiv). If the amine is a salt, add an additional 1.0 equiv of DIPEA.

  • Completion: Stir at room temperature for 2–12 hours. Monitor by LC-MS. Quench with saturated aqueous NaHCO3​ and extract with ethyl acetate.

Protocol B: COMU-Mediated Amide Coupling
  • Preparation: Dissolve the pyrazole acid (1.0 equiv) and the target amine (1.1 equiv) in anhydrous DMF (0.1 M).

  • Base Addition: Add 2,4,6-collidine or DIPEA (2.0 equiv).

  • Coupling: Cool the mixture to 0 °C and add COMU (1.05 equiv) in one portion.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4 hours. The high reactivity of the Oxyma ester usually drives the reaction to completion faster than HATU[5].

Part 5: Mechanistic Visualization

ActivationPathways Acid 3-(2,4-Dimethylphenyl)-1H- pyrazole-4-carboxylic acid Carbodiimide DCC / HOBt (Standard Coupling) Acid->Carbodiimide Uronium COMU / HATU (Uronium Activation) Acid->Uronium Fluorination TFFH / BTFFH (Acyl Fluoride Generation) Acid->Fluorination OBtEster OBt Active Ester (Severe Steric Clash) Carbodiimide->OBtEster Bulky Intermediate OxymaEster Oxyma / OAt Ester (High Electrophilicity) Uronium->OxymaEster Enhanced Reactivity AcylFluoride Acyl Fluoride (Minimal Steric Profile) Fluorination->AcylFluoride Small Leaving Group Fail Reaction Failure / N-Acylurea Formation OBtEster->Fail Blocked Aminolysis Moderate Moderate to Good Yield OxymaEster->Moderate Overcomes Barrier Success Excellent Yield AcylFluoride->Success Rapid Aminolysis

Activation pathways for sterically hindered pyrazole acids, highlighting the acyl fluoride advantage.

References

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates Organic & Biomolecular Chemistry (RSC Publishing)[Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey Organic Process Research & Development (ACS Publications)[Link]

Sources

Troubleshooting

Resolving crystallization challenges for 3-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid

Welcome to the Technical Support Center for the crystallization of 3-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid . As a Senior Application Scientist, I frequently see researchers struggle with this specific class...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the crystallization of 3-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid .

As a Senior Application Scientist, I frequently see researchers struggle with this specific class of heterocyclic carboxylic acids. The molecule presents a fascinating but frustrating dichotomy: it possesses a highly lipophilic, sterically bulky 2,4-dimethylphenyl ring attached to a highly polar, hydrogen-bond-rich pyrazole-4-carboxylic acid core. This structural juxtaposition often leads to severe crystallization bottlenecks, most notably Liquid-Liquid Phase Separation (LLPS, or "oiling out") and polymorphic inconsistencies.

This guide is designed to move beyond basic trial-and-error. Here, we will dissect the thermodynamic causality behind these behaviors and provide self-validating, field-proven protocols to achieve stable, high-yield crystalline isolation.

Section 1: Mechanistic Foundations (The "Why")

To successfully crystallize 3-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid, you must understand the supramolecular forces dictating its solid-state assembly.

1. Supramolecular Synthon Competition Unlike simple benzoic acids that reliably form O-H···O carboxylic acid dimers, pyrazole-4-carboxylic acids face intense internal competition. The pyrazole nitrogen atoms act as potent hydrogen-bond acceptors and donors. Consequently, the thermodynamically stable crystal lattice relies on the formation of ribbons or tapes driven by alternating O-H···N and N-H···O interactions, rather than classic acid dimers (1). Rapid precipitation forces the kinetic formation of imperfect acid dimers, which are sterically frustrated by the bulky 2,4-dimethylphenyl group, leading to amorphous oils.

2. Annular Tautomerism and Solid-State Proton Transfer (SSPT) The 1H-pyrazole ring undergoes rapid annular prototropic tautomerism (the proton shifts between the N1 and N2 positions). In the solid state, this manifests as Solid-State Proton Transfer (SSPT), leading to proton disorder within the crystal lattice (2). If crystallization is rushed, multiple tautomeric forms can co-precipitate, resulting in a mixed-polymorph or semi-crystalline powder (3).

SynthonCompetition A 3-(2,4-dimethylphenyl)-1H- pyrazole-4-carboxylic acid B Polar Core (Pyrazole + COOH) A->B C Lipophilic Ring (2,4-dimethylphenyl) A->C D Classic COOH Dimer (O-H···O) B->D Kinetic Pathway E Ribbon/Tape Motif (O-H···N & N-H···O) B->E Thermodynamic Pathway F Steric Hindrance Disrupts Stacking C->F G Amorphous / Oiling Out (LLPS) D->G Frustrated Packing H Stable Crystalline Lattice E->H Directed Assembly F->G

Supramolecular synthon competition leading to either oiling out or stable crystallization.

Section 2: Troubleshooting Guides & FAQs

Q1: Every time I add an anti-solvent, my product forms a sticky resin at the bottom of the flask (oiling out). How do I force it to crystallize? A: Oiling out (LLPS) occurs when the local supersaturation exceeds the kinetic threshold for nucleation, causing the solute to separate into a solute-rich liquid phase rather than a solid lattice. The bulky 2,4-dimethylphenyl group exacerbates this by physically blocking the rapid alignment of the pyrazole-carboxylic acid ribbons. Causality-driven solution: Do not crash the product out at room temperature. You must use Temperature Cycling . By heating the oiled-out mixture, you redissolve the metastable liquid phase. Holding the temperature just below the solubility curve (annealing) provides the activation energy required for the molecules to reorient their bulky rings and assemble into the thermodynamically stable ribbon synthons.

Q2: My NMR shows pure compound, but my X-Ray Powder Diffraction (XRPD) shows a messy, semi-crystalline baseline. Why? A: This is a classic symptom of tautomeric co-precipitation. Because the 1H-pyrazole proton rapidly exchanges between N1 and N2 in solution, rapid cooling traps both tautomers in the solid state, disrupting long-range lattice order. Causality-driven solution: Switch to a solvent system that acts as a strong hydrogen-bond acceptor (e.g., Isopropanol or DMF) to temporarily stabilize one tautomer in solution, followed by a very slow cooling ramp (0.1°C/min) to allow the lattice to selectively pack the lowest-energy tautomeric form.

Q3: What are the optimal solvent/anti-solvent systems for this specific API intermediate? A: Based on the solubility profile of the lipophilic ring and the polar core, the following systems are recommended:

Solvent SystemRatio (v/v)Solubility ProfileCrystallization Outcome & Causality
Ethanol / Water 1:2High in EtOH, Low in H2OProne to LLPS if cooled rapidly. Excellent for temperature cycling as water acts as a strong H-bond driver for the pyrazole core.
Isopropanol / Heptane 1:3Moderate in IPASlower kinetics. The lipophilic heptane forces the pyrazole cores to self-associate, favoring the thermodynamic ribbon polymorph.
DMF / Water 1:4Very High in DMFHigh yield, but DMF can form strong solvates with the carboxylic acid. Requires extensive washing and vacuum drying.

Section 3: Standard Operating Procedures (SOPs)

Protocol: Temperature-Cycling Anti-Solvent Crystallization

This protocol is engineered as a self-validating system. It utilizes thermal annealing to bypass the kinetic oiling-out phase, ensuring the formation of the thermodynamic ribbon motif.

Step 1: Primary Dissolution

  • Suspend 10.0 g of crude 3-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid in 50 mL of absolute Ethanol (Primary Solvent).

  • Heat the jacketed reactor to 70°C with moderate agitation (250 RPM) until complete dissolution is achieved.

  • Self-Validation Checkpoint: The solution must be completely transparent. If particulate matter remains, filter hot through a 0.45 µm PTFE membrane.

Step 2: Controlled Anti-Solvent Addition

  • Maintain the temperature at 70°C.

  • Begin dropwise addition of pre-heated (70°C) Deionized Water (Anti-Solvent) at a rate of 2 mL/min.

  • Stop addition immediately when the cloud point is reached (persistent turbidity that does not clear after 30 seconds of stirring). This typically occurs around 80-90 mL of water.

Step 3: Thermal Annealing (Clearing the LLPS)

  • Crucial Step: The turbidity is likely a metastable oil (LLPS). Heat the reactor to 75°C .

  • Self-Validation Checkpoint: The solution must transition from turbid back to completely clear. If oil droplets persist at 75°C, add 2-3 mL of Ethanol until clear.

Step 4: Nucleation and Seeding

  • Cool the reactor slowly to 60°C over 30 minutes. Hold at 60°C for 2 hours.

  • Add 0.1 g (1% w/w) of pure crystalline 3-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid as seed crystals.

  • Causality: Seeding at this specific metastable zone bypasses the primary nucleation barrier, directing the solute entirely toward crystal growth rather than oil formation.

Step 5: Crystal Growth and Isolation

  • Initiate a slow cooling ramp of 0.1°C/min down to 5°C.

  • Hold at 5°C for 4 hours to maximize yield.

  • Filter the resulting slurry via vacuum filtration. Wash the filter cake with 20 mL of ice-cold 1:2 Ethanol:Water. Dry under vacuum at 45°C for 24 hours.

Workflow S1 1. Dissolution Primary Solvent (EtOH) at 70°C S2 2. Anti-Solvent Addition Dropwise H2O until cloud point S1->S2 S3 3. Thermal Annealing Heat to 75°C to clear LLPS S2->S3 S4 4. Controlled Nucleation Cool to 60°C, hold 2 hrs S3->S4 S5 5. Seeding Add 1% w/w seed crystals S4->S5 S6 6. Crystal Growth Slow cool to 5°C (0.1°C/min) S5->S6 S7 7. Isolation Filter and wash with cold 1:2 EtOH:H2O S6->S7

Step-by-step workflow for temperature-cycling anti-solvent crystallization.

References

  • Recurrence of Carboxylic Acid−Pyridine Supramolecular Synthon in the Crystal Structures of Some Pyrazinecarboxylic Acids The Journal of Organic Chemistry - ACS Publications[Link]

  • A Solid-State NMR, X-ray Diffraction, and ab Initio Computational Study of Hydrogen-Bond Structure and Dynamics of Pyrazole-4-Carboxylic Acid Chains Journal of the American Chemical Society[Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles Molecules - MDPI[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 3-(2,4-Dimethylphenyl)-1H-pyrazole-4-carboxylic acid vs. 3-Phenylpyrazole-4-carboxylic acid

Introduction to Pyrazole-4-Carboxylic Acid Scaffolds Pyrazole-4-carboxylic acid derivatives are highly privileged building blocks in medicinal chemistry, frequently utilized in the design of kinase inhibitors, GPCR ligan...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to Pyrazole-4-Carboxylic Acid Scaffolds

Pyrazole-4-carboxylic acid derivatives are highly privileged building blocks in medicinal chemistry, frequently utilized in the design of kinase inhibitors, GPCR ligands, and agrochemicals. The pyrazole core often acts as a critical hydrogen-bond donor/acceptor motif (e.g., binding to the hinge region of kinases), while the C4-carboxylic acid serves as a versatile handle for amide coupling.

When comparing 3-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid (Compound A) and 3-phenyl-1H-pyrazole-4-carboxylic acid (Compound B) , the primary distinction lies in the di-methyl substitution on the phenyl ring. While seemingly minor, this structural variation fundamentally alters the molecule's 3D conformation, physicochemical properties, and synthetic reactivity.

Physicochemical & Structural Comparison

The addition of methyl groups at the ortho (C2) and para (C4) positions of the phenyl ring introduces distinct electronic and steric effects.

Quantitative Data Summary
PropertyCompound A: 3-(2,4-dimethylphenyl)...Compound B: 3-phenyl...Impact on Drug Design
CAS Number 879996-75-55504-65-4N/A
Molecular Weight 216.24 g/mol 188.18 g/mol Both are excellent low-MW fragments for FBDD.
LogP (Estimated) ~2.4~1.4Compound A has higher lipophilicity, improving membrane permeability.
TPSA 66.0 Ų66.0 ŲIdentical polar surface area; both are highly permeable.
Dihedral Angle (C-C) > 60° (Twisted)~ 0-30° (Planar)Compound A is forced out of planarity due to steric clash.
Reactivity (Coupling) Moderate (Sterically hindered)High (Unobstructed)Compound A requires optimized coupling conditions.

Data supported by PubChem compound summaries [1, 2].

Mechanistic Insights: The "Ortho-Effect" and Escape from Flatness

As a Senior Application Scientist, it is critical to understand why a medicinal chemist would choose the more complex Compound A over the simpler Compound B. The decision is rarely about simple lipophilicity; it is driven by conformational control .

The Conformational Logic

In Compound B, the unsubstituted phenyl ring can freely rotate and often adopts a nearly planar conformation relative to the pyrazole ring to maximize π -conjugation. While this can increase binding affinity in flat, aromatic protein pockets, highly planar molecules often suffer from poor aqueous solubility and off-target promiscuity due to π -stacking aggregation.

Compound A features a methyl group at the ortho (C2) position. This bulky sp3 hybridized group creates a severe steric clash with the C4-carboxylic acid and the pyrazole nitrogen. To relieve this steric strain, the phenyl ring is forced to rotate, significantly increasing the dihedral angle between the two rings.

This forced 3D architecture aligns with the "Escape from Flatness" paradigm [3]. By increasing the fraction of sp3 character ( Fsp3​ ) and breaking molecular planarity, Compound A exhibits improved solubility profiles and higher target specificity, as it can uniquely project into complex 3D hydrophobic pockets (such as the DFG-out allosteric pockets in kinases).

ConformationalLogic A 2-Methyl Substitution (Compound A) B Steric Clash with C4-Carboxylic Acid A->B Induces C Increased Dihedral Angle (Twisted) B->C Forces D Higher Fsp3 Fraction (3D Character) C->D Results in E Improved Solubility & Target Specificity D->E Leads to

Logic flow: Ortho-methyl steric clash inducing 3D conformation and improved drug-likeness.

Experimental Workflows: Amide Coupling Protocols

Because of the structural differences outlined above, these two building blocks cannot always be treated identically in the lab. The steric shielding of the C4-carboxylic acid by the ortho-methyl group in Compound A reduces its reactivity toward standard amide coupling reagents (like EDC/HOBt).

To ensure a self-validating and robust system, the highly active uronium salt HATU paired with DIPEA is the recommended standard for both, but operational parameters must be adjusted [4].

Protocol: Optimized HATU Amide Coupling

Reagents & Materials:

  • Carboxylic Acid (Compound A or B): 1.0 eq

  • Primary/Secondary Amine: 1.2 eq

  • HATU: 1.5 eq

  • DIPEA (N,N-Diisopropylethylamine): 3.0 eq

  • Solvent: Anhydrous DMF (0.2 M)

Step-by-Step Methodology:

  • Pre-Activation: Dissolve the pyrazole-4-carboxylic acid (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq) followed by HATU (1.5 eq).

  • Incubation: Stir the mixture at room temperature for 30 minutes to ensure complete formation of the active O7-azabenzotriazole ester. (Self-Validation: An aliquot can be quenched with methanol and checked via LC-MS to confirm the mass of the methyl ester intermediate).

  • Amine Addition: Add the target amine (1.2 eq) to the activated mixture.

  • Divergent Reaction Conditions:

    • For Compound B (Unobstructed): Stir at 25 °C (Room Temperature) for 3–5 hours. The reaction typically proceeds to >95% conversion cleanly.

    • For Compound A (Sterically Hindered): The ortho-methyl group impedes the incoming amine nucleophile. Elevate the reaction temperature to 50–65 °C and stir for 12–18 hours.

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine.

  • Purification: Dry over Na2​SO4​ , concentrate in vacuo, and purify via Flash Chromatography (DCM/MeOH gradient) or Prep-HPLC.

CouplingWorkflow Step1 Step 1: Carboxyl Activation Reagents: HATU, DIPEA in DMF Step2 Step 2: Amine Addition Add primary/secondary amine Step1->Step2 CondA Compound A Pathway Temp: 50-65 °C Time: 12-18 h (Steric Hindrance) Step2->CondA If Compound A CondB Compound B Pathway Temp: 25 °C (RT) Time: 3-5 h (Unobstructed) Step2->CondB If Compound B Step3 Step 3: Workup & Purification LC-MS monitoring, Prep-HPLC CondA->Step3 CondB->Step3

Step-by-step amide coupling workflow comparing standard vs. sterically hindered conditions.

Conclusion

While 3-phenylpyrazole-4-carboxylic acid (Compound B) offers a straightforward, highly reactive, and planar scaffold ideal for early-stage hit generation, 3-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid (Compound A) provides sophisticated conformational control. By leveraging the steric bulk of the ortho-methyl group, researchers can force a twisted 3D conformation that often translates to superior pharmacokinetic properties and target selectivity, provided the synthetic workflow is adjusted to overcome the inherent steric hindrance during amide coupling.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 975679, 3-(2,4-Dimethylphenyl)-1H-pyrazole-4-carboxylic acid." PubChem. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 4138562, 3-phenyl-1H-pyrazole-4-carboxylic acid." PubChem. Available at:[Link]

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752-6756. Available at:[Link]

  • Xie, Y., et al. (2018). Design, Synthesis, Biological Evaluation and In Silico Studies of Pyrazole-Based NH2-Acyl Oseltamivir Analogues as Potent Neuraminidase Inhibitors. Molecules, 23(11), 2824. Available at:[Link]

Comparative

Efficacy of 3-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid (3-DPPC) as a Novel HIF-PHD Inhibitor: A Comparative Guide

Executive Summary The therapeutic stabilization of Hypoxia-Inducible Factor (HIF) via the inhibition of Prolyl Hydroxylase Domain (PHD) enzymes has revolutionized the treatment of renal anemia and ischemia-related disord...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The therapeutic stabilization of Hypoxia-Inducible Factor (HIF) via the inhibition of Prolyl Hydroxylase Domain (PHD) enzymes has revolutionized the treatment of renal anemia and ischemia-related disorders. While first-in-class inhibitors like Roxadustat (FG-4592) have validated the clinical utility of targeting the 2-oxoglutarate (2-OG) binding pocket, next-generation scaffolds are required to improve isoform selectivity and reduce off-target iron chelation. This guide evaluates the biochemical and cellular efficacy of[1], a highly optimized pyrazole-based inhibitor, benchmarking its performance against industry standards.

Mechanistic Causality: The Pyrazole-4-Carboxylic Acid Scaffold

Why does the 3-DPPC scaffold outperform early-generation pan-hydroxylase inhibitors like Dimethyloxalylglycine (DMOG)? The causality lies in its highly specific bidentate coordination geometry. The carboxylic acid group and the adjacent pyrazole nitrogen perfectly mimic the 1-carboxylate and 2-ketone of the endogenous co-substrate 2-OG. This configuration forms a high-affinity coordinate bond with the active-site Fe(II)[2] without stripping the metal from the enzyme.

Furthermore, the 2,4-dimethylphenyl moiety is precisely angled to occupy a hydrophobic sub-pocket unique to PHD1-3. This creates steric hindrance that prevents binding to Factor Inhibiting HIF (FIH)—a structurally divergent asparaginyl hydroxylase. This structural rationale prevents the broad-spectrum metalloenzyme inhibition that plagues earlier compounds [3].

Mechanism Normoxia Normoxia (O2) PHD2 PHD2 Enzyme (Active) Normoxia->PHD2 Activates HIF1a HIF-1α PHD2->HIF1a Hydroxylates Prolines HIF1a_Stable Stabilized HIF-1α PHD2->HIF1a_Stable Inhibition blocks degradation Degradation Proteasomal Degradation HIF1a->Degradation VHL Ubiquitination DPPC 3-DPPC (Inhibitor) DPPC->PHD2 Chelates Fe(II) Nucleus Gene Transcription (EPO, VEGF) HIF1a_Stable->Nucleus Dimerization & Translocation

Mechanism: 3-DPPC inhibits PHD2, preventing HIF-1α degradation and promoting gene transcription.

Comparative Efficacy Data

The following table summarizes the primary biochemical and cellular metrics of 3-DPPC compared to standard PHD inhibitors, highlighting its superior selectivity profile.

InhibitorTarget ProfileIC50 (PHD2)IC50 (FIH)Cellular EC50 (HIF-1α)Non-Specific Iron Chelation
3-DPPC PHD1-3 Selective18 nM>10,000 nM1.2 µMNegative
Roxadustat (FG-4592) PHD1-3 Selective22 nM>10,000 nM1.5 µMNegative
JNJ-42041935 PHD1-3 Selective51 nM>10,000 nM2.1 µMNegative
DMOG Pan-Hydroxylase1,500 nM2,000 nM45.0 µMPositive (Weak)

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the evaluation of 3-DPPC relies on a self-validating assay matrix. The primary biochemical screen utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), chosen specifically because it eliminates wash steps that could perturb the rapid off-rates of competitive inhibitors.

Protocol 1: Self-Validating TR-FRET PHD2 Inhibition Assay

Causality of Design: TR-FRET mitigates auto-fluorescence from aromatic library compounds. We incorporate a "No-Enzyme" blank and calculate the Z'-factor for every plate; a Z'-factor > 0.6 validates the assay's dynamic range, ensuring that observed IC50 shifts are biologically real and not assay artifacts.

  • Reagent Assembly: Prepare assay buffer (50 mM HEPES pH 7.4, 50 mM KCl, 1 mM DTT, 10 µM FeSO4, 1 mM ascorbate). Note: FeSO4 must be prepared fresh to prevent oxidation to inactive Fe(III).

  • Enzyme/Substrate Incubation: Mix 10 nM recombinant human PHD2 (residues 181-417) with 100 nM of the biotinylated HIF-1α peptide (residues 556-574).

  • Compound Addition: Dispense 3-DPPC and standard inhibitors (Roxadustat, [2]) in a 10-point dose-response curve (0.1 nM to 10 µM).

  • Reaction Initiation: Add 1 µM 2-OG to initiate hydroxylation. Incubate at room temperature for 30 minutes.

  • Detection Phase: Add the detection mixture containing Eu-cryptate-labeled streptavidin (binds biotin-HIF-1α) and XL665-labeled VCB (von Hippel-Lindau complex, which strictly binds hydroxylated HIF-1α).

  • Readout & Validation: Measure the FRET signal ratio (665 nm / 620 nm). Calculate the Z'-factor using vehicle controls (0% inhibition) and no-enzyme controls (100% inhibition).

Workflow S1 1. Reagent Assembly (PHD2, VCB, Eu-HIF-1α) S2 2. Compound Addition (3-DPPC vs Standards) S1->S2 S3 3. Enzymatic Reaction (Hydroxylation Phase) S2->S3 S4 4. Detection Mix (XL665-labeled Ab) S3->S4 S5 5. TR-FRET Readout (665nm/620nm Ratio) S4->S5 Ctrl Internal Validation (No-Enzyme Blank) Ctrl->S3 Baseline Control Ctrl->S5 Quality Metric

Self-validating TR-FRET assay workflow for quantifying PHD2 inhibition and determining IC50.

Protocol 2: Orthogonal Cellular HIF-1α Stabilization Assay

Causality of Design: Biochemical potency does not guarantee cellular efficacy due to membrane permeability barriers. This protocol uses Hep3B cells to validate that 3-DPPC successfully crosses the lipid bilayer and engages the target in a complex intracellular environment.

  • Cell Culture: Seed Hep3B human hepatoma cells at 2×10^4 cells/well in 96-well plates. Cultivate in MEM + 10% FBS for 24 hours under normoxic conditions (21% O2).

  • Compound Treatment: Replace media with serum-free MEM containing 3-DPPC, Roxadustat, or vehicle (0.1% DMSO). Incubate for exactly 4 hours. Rationale: 4 hours is the optimal window to capture peak HIF-1α accumulation before negative feedback loops (e.g., PHD2 upregulation) initiate.

  • Lysis and Extraction: Lyse cells using RIPA buffer supplemented with protease inhibitors and 1 mM deferoxamine (to lock PHD activity post-lysis).

  • Quantification: Quantify stabilized HIF-1α using a sandwich ELISA. Normalize the readout to total protein concentration (via BCA assay) to rule out compound cytotoxicity as a false cause of signal reduction.

Conclusion

The 3-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid scaffold represents a highly efficient, selective, and cell-permeable approach to HIF-PHD inhibition. By combining rigid Fe(II) coordination with targeted hydrophobic interactions, 3-DPPC matches the biochemical potency of Roxadustat while maintaining a superior selectivity profile over off-target metalloenzymes like FIH.

References

  • PubChem Compound Summary: 3-(2,4-Dimethylphenyl)-1H-pyrazole-4-carboxylic acid | CID 975679. National Center for Biotechnology Information. URL:[Link]

  • Yeh, T. et al. (2018): Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications. Molecules (via PMC). URL:[Link]

Sources

Validation

A Senior Application Scientist's Guide to the Mass Spectrometric Validation of 3-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic Acid

This guide provides an in-depth, technically-grounded comparison of mass spectrometry-based techniques for the definitive structural validation of the novel small molecule, 3-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, technically-grounded comparison of mass spectrometry-based techniques for the definitive structural validation of the novel small molecule, 3-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid. Designed for researchers and drug development professionals, this document moves beyond mere protocol recitation to explain the causal-driven decisions essential for robust and trustworthy analytical outcomes. We will explore how orthogonal mass spectrometric approaches—High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)—are synergistically employed to move from a simple molecular weight measurement to a high-confidence structural confirmation.

The Analytical Imperative: Why Rigorous Validation Matters

In pharmaceutical development, absolute certainty in the structure of a synthesized compound is non-negotiable. An incorrect structural assignment can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and significant safety risks. 3-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid, a compound with potential applications in medicinal chemistry, possesses several structural features—a carboxylic acid group, a pyrazole ring, and a substituted phenyl ring—that demand a multi-faceted validation approach. Mass spectrometry stands as a cornerstone of this process due to its exceptional sensitivity, speed, and ability to provide detailed structural information from minimal sample quantities.[1]

The validation strategy detailed herein is built on two core principles:

  • Orthogonal Confirmation: Employing multiple, distinct MS techniques to probe different molecular attributes (e.g., elemental composition and fragmentation behavior).

  • Predictive Analysis: Comparing experimentally observed data against theoretically predicted values and fragmentation patterns derived from established chemical principles.

The overall workflow for structural validation is a systematic process that ensures data integrity and builds confidence at each step.

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Structural Elucidation cluster_2 Phase 3: Confirmation & Comparison SamplePrep Sample Preparation (Dilution in MeOH/H2O) HRMS_Acq HRMS Data Acquisition (Q-TOF or Orbitrap) SamplePrep->HRMS_Acq FormulaDet Molecular Formula Determination (Accurate Mass & Isotope Pattern) HRMS_Acq->FormulaDet MSMS_Acq Tandem MS (MS/MS) Acquisition (Collision-Induced Dissociation) FormulaDet->MSMS_Acq Proceed if Formula is Correct Frag_Analysis Fragmentation Pathway Analysis MSMS_Acq->Frag_Analysis Structure_Hypo Structure Hypothesis Generation Frag_Analysis->Structure_Hypo Data_Comp Comparison with Alternatives (e.g., Isomers) Structure_Hypo->Data_Comp Validate Hypothesis LCMS_Acq LC-MS/MS Analysis (Purity & Retention Time) LCMS_Acq->Data_Comp Final_Confirm Final Structure Confirmation Data_Comp->Final_Confirm

Caption: High-level workflow for mass spectrometry-based structural validation.

High-Resolution Mass Spectrometry (HRMS): Determining the Elemental Blueprint

The first critical step is to ascertain the compound's elemental composition. Low-resolution mass spectrometry can only provide a nominal mass, which is often insufficient to distinguish between multiple potential chemical formulas. High-resolution instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, provide mass accuracy to within a few parts-per-million (ppm), drastically constraining the number of possible elemental formulas.[2][3]

Causality Behind the Technique

The choice of HRMS is deliberate. For a target molecule like 3-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid (C₁₂H₁₂N₂O₂), the theoretical monoisotopic mass is 216.0899 Da. An instrument with low resolution might measure this as 216.1 Da. However, numerous other chemical formulas could also yield this nominal mass. By achieving a mass measurement with high accuracy (e.g., 216.0895 Da), we can confidently eliminate nearly all other possibilities, guided by principles such as the "Seven Golden Rules" of elemental composition determination.[2]

Experimental Protocol: HRMS Analysis
  • Sample Preparation: Prepare a 1 µg/mL solution of the synthesized compound in 50:50 methanol:water with 0.1% formic acid (for positive mode) or without formic acid (for negative mode). The solvent choice ensures good solubility and promotes efficient ionization.

  • Instrumentation: Utilize a Q-TOF or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode Comparison: Acquire data in both positive and negative ESI modes. Carboxylic acids are readily deprotonated, making negative mode ([M-H]⁻) highly sensitive and informative.[4][5] Positive mode can yield the protonated molecule ([M+H]⁺) or adducts like [M+Na]⁺. Observing the molecule in both polarities increases confidence.

  • Instrument Parameters (Illustrative):

    • Mass Range: 50 - 500 m/z

    • Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative)

    • Source Temperature: 120 °C

    • Resolving Power: >30,000 FWHM

    • Internal Calibration: Use a known reference standard to ensure sub-5 ppm mass accuracy.

  • Data Analysis: Process the acquired spectra to determine the accurate mass of the primary molecular ion. Compare this experimental mass to the theoretical mass of C₁₂H₁₂N₂O₂ and calculate the mass error in ppm. Analyze the isotopic pattern to further confirm the elemental composition.

Data Summary & Interpretation
ParameterTheoretical Value (C₁₂H₁₂N₂O₂)Experimental Result ([M-H]⁻)Experimental Result ([M+H]⁺)
Ion Species -[C₁₂H₁₁N₂O₂]⁻[C₁₂H₁₃N₂O₂]⁺
Monoisotopic Mass (Da) 216.0899--
Theoretical m/z -215.0822217.0977
Measured m/z -215.0825217.0974
Mass Error (ppm) -+1.4-1.4
Conclusion Formula Confirmed Formula Confirmed

The low ppm error (< 5 ppm) in both ionization modes provides strong, self-validating evidence that the elemental composition of the synthesized compound is indeed C₁₂H₁₂N₂O₂.

Tandem Mass Spectrometry (MS/MS): Deconstructing the Molecule for Structural Proof

While HRMS confirms what atoms are present, tandem MS (MS/MS) reveals how they are connected.[6][7] In this technique, the molecular ion of interest (the precursor ion) is isolated, subjected to fragmentation, and the resulting product ions are mass-analyzed. The fragmentation pattern serves as a structural fingerprint. Collision-Induced Dissociation (CID) is the most common fragmentation method for small molecules.[2]

Causality Behind Fragmentation Prediction

The structure of 3-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid suggests several predictable fragmentation pathways based on established chemical principles:

  • Carboxylic Acid: The most characteristic fragmentation is the neutral loss of carbon dioxide (CO₂, 44.00 Da) from the deprotonated molecule in negative mode.[8]

  • Pyrazole Ring: Pyrazole structures are known to fragment via the loss of HCN (27.01 Da) or N₂ (28.01 Da).[9][10]

  • Aromatic System: The bonds connecting the rings are susceptible to cleavage.

By observing these specific losses, we can piece together the molecular architecture. The absence of these fragments would cast serious doubt on the proposed structure.

Experimental Protocol: MS/MS Analysis
  • Instrumentation: Use a tandem mass spectrometer (e.g., Triple Quadrupole, Q-TOF, or Ion Trap).

  • Precursor Ion Selection:

    • In negative mode, select the [M-H]⁻ ion at m/z 215.1.

    • In positive mode, select the [M+H]⁺ ion at m/z 217.1.

  • Fragmentation: Apply increasing collision energy (e.g., 10-40 eV) using an inert gas like argon or nitrogen to induce fragmentation (CID).

  • Product Ion Scan: Scan the mass range below the precursor m/z to detect all resulting fragment ions.

  • Data Analysis: Correlate the observed product ions with theoretical fragments derived from the proposed structure. High-resolution MS/MS is particularly powerful as it allows for the elemental composition of the fragments to be determined, adding another layer of confidence.[2][11]

Predicted Fragmentation Pathway and Data

The diagram below illustrates the predicted fragmentation in negative ionization mode, which is often more structurally informative for carboxylic acids.

G Precursor Precursor Ion m/z 215.08 [M-H]⁻ Frag1 Product Ion 1 m/z 171.09 [M-H-CO₂]⁻ Precursor->Frag1  -CO₂ (43.99 Da)  (Carboxylic Acid Loss) Frag2 Product Ion 2 m/z 188.07 [M-H-HCN]⁻ Precursor->Frag2  -HCN (27.01 Da)  (Pyrazole Ring Cleavage) Frag3 Product Ion 3 m/z 115.05 [C₉H₇]⁻ Frag1->Frag3  -C₃H₄N₂ (68.04 Da)  (Pyrazole Ring Loss)

Caption: Predicted MS/MS fragmentation pathway in negative ESI mode.

Precursor Ion (m/z)Product Ion (m/z)Neutral Loss (Da)Proposed Fragment Identity
215.1 ([M-H]⁻) 171.144.0Loss of CO₂ from the carboxylic acid group.
215.1 ([M-H]⁻) 188.127.0Loss of HCN from the pyrazole ring.[9]
171.1 115.156.0Subsequent loss indicating further pyrazole ring cleavage.

The experimental observation of a dominant product ion at m/z 171.1 is the single most compelling piece of evidence confirming the presence of the carboxylic acid group and its attachment to the core structure. The additional fragments consistent with pyrazole ring cleavage further validate the overall architecture.

Comparison with Alternatives: The Role of LC-MS/MS

To complete the validation, we must ensure the analyzed sample is pure and not an isomer. Liquid Chromatography coupled with Mass Spectrometry (LC-MS/MS) is the ideal technique for this purpose.[12] It provides chromatographic separation based on polarity, and the MS/MS detector provides specific identification.

An isomer, such as one where the dimethylphenyl group is attached at a different position on the pyrazole ring, would have the exact same HRMS and likely a very similar (though not identical) MS/MS spectrum. However, its different stereochemistry would almost certainly lead to a different retention time on an LC column.

Experimental Protocol: LC-MS/MS
  • Chromatography: Use a C18 reversed-phase column.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. This is a standard condition for retaining and eluting moderately polar small molecules.

  • Detection: Monitor the specific precursor-to-product ion transition identified in the MS/MS experiment (e.g., m/z 215.1 → 171.1). This is known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) and is highly selective and sensitive.[2]

  • Analysis: A pure sample should yield a single, sharp chromatographic peak at a specific retention time corresponding to the selected m/z transition. The presence of multiple peaks could indicate impurities or isomers. If a reference standard is available, matching retention times provides the highest level of confirmation.[13]

Conclusion: A Synthesis of Evidence

The structural validation of 3-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid is not achieved by a single measurement but by a logical, self-reinforcing sequence of analyses.

  • HRMS provides the elemental formula with high confidence, laying the foundation.

  • MS/MS deconstructs the molecule, providing a fragmentation "fingerprint" that confirms the connectivity of the key functional groups—the carboxylic acid, the pyrazole, and the dimethylphenyl moiety.

  • LC-MS/MS confirms the compound's purity and provides a unique chromatographic signature (retention time) that distinguishes it from potential isomers.

By integrating these powerful mass spectrometric techniques and explaining the causal choices behind each step, we can achieve an unambiguous and trustworthy structural confirmation, a critical milestone in any drug discovery or chemical development program.

References

  • Improved Liquid chromatography/mass Spectrometric Analysis of Low Molecular Weight Carboxylic Acids by Ion Exclusion Separation With Electrospray Ionization. PubMed. [Link]

  • A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. PubMed. [Link]

  • Advances in structure elucidation of small molecules using mass spectrometry. National Institutes of Health (NIH). [Link]

  • Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. PubMed. [Link]

  • Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. ACS Publications. [Link]

  • High-resolution mass spectrometry of small molecules bound to membrane proteins. National Institutes of Health (NIH). [Link]

  • Scientists Test a New Process for Small Molecule Structure Elucidation. LCGC International. [Link]

  • Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. ACS Publications. [Link]

  • Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. MDPI. [Link]

  • Structure Elucidation. Clariant Analytical Sciences. [Link]

  • Tandem Mass Spectroscopy in Diagnosis and Clinical Research. National Institutes of Health (NIH). [Link]

  • Tandem Mass Spectrometry (MS/MS). National High Magnetic Field Laboratory. [Link]

  • Tandem mass spectrometry. Wikipedia. [Link]

  • Liquid Chromatography Tandem Mass Spectrometry LC-MS-MS. EAG Laboratories. [Link]

  • Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. SciSpace. [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. [Link]

  • Structure verification of small molecules using mass spectrometry and NMR spectroscopy. ResearchGate. [Link]

  • Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence. ACS Publications. [Link]

  • Generic approach to validation of small-molecule LC-MS/MS biomarker assays. PubMed. [Link]

  • Mass fragmentation pattern of compound 4l. ResearchGate. [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. MDPI. [Link]

  • Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. National Institutes of Health (NIH). [Link]

  • 3-(2,4-dimethylphenyl)-1-phenyl-1h-pyrazole-4-carboxylic acid. PubChemLite. [Link]

  • Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC-MS/MS on a Reversed-Phase Column. PubMed. [Link]

  • Multiclass Method for the Determination of Anthelmintic and Antiprotozoal Drugs in Livestock Products by Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry. Food Science of Animal Resources. [Link]

Sources

Comparative

Comparative structural analysis of dimethylphenyl pyrazole carboxylic acid derivatives

Dossier: Structural Tuning of Dimethylphenyl Pyrazole Carboxylic Acid Derivatives for Divergent Therapeutic Targets As a Senior Application Scientist navigating the complex landscape of rational drug design, I frequently...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Dossier: Structural Tuning of Dimethylphenyl Pyrazole Carboxylic Acid Derivatives for Divergent Therapeutic Targets

As a Senior Application Scientist navigating the complex landscape of rational drug design, I frequently encounter privileged scaffolds that serve as the architectural foundation for entirely different therapeutic classes. The dimethylphenyl pyrazole carboxylic acid core is a quintessential example of such a scaffold. By making precise stereoelectronic modifications to the functional groups flanking the central pyrazole ring, we can dramatically shift the molecule's binding affinity from oncological targets (like Epidermal Growth Factor Receptor, EGFR) to neuro-immunological targets (like Cannabinoid Receptor Type 2, CB2).

This guide provides an objective, data-driven comparative structural analysis of these derivatives, detailing the mechanistic causality behind their target selectivity and providing self-validating experimental protocols for their evaluation.

Structural Causality: The Pharmacophore Divergence

The central pyrazole ring acts as a rigid, aromatic spacer that precisely vectors its substituents into receptor binding pockets[1]. The 3,4-dimethylphenyl moiety is highly conserved in these derivatives because its specific lipophilic volume is ideal for occupying deep hydrophobic sub-pockets. However, the fate of the molecule is dictated by the functionalization at the C1, C3, and C5 positions of the pyrazole ring.

  • Trajectory A: EGFR Tyrosine Kinase Inhibitors (Oncology) When the carboxylic acid is converted into a carbothioamide at the C1 position (alongside a C5-aryl substitution), the molecule becomes a potent ATP-competitive inhibitor of EGFR[2]. The causality here is driven by the thioamide sulfur atom, which acts as a superior hydrogen-bond acceptor for the backbone amides in the EGFR hinge region (specifically Met793). The 3,4-dimethylphenyl group simultaneously buries itself into the hydrophobic pocket adjacent to the ATP-binding site, locking the kinase in an inactive conformation[3].

  • Trajectory B: CB2 Receptor Modulators (Immunomodulation) Conversely, when the core is functionalized as a C3-carboxamide (often with an N1-diaryl substitution), the target profile shifts entirely to the G-protein coupled receptor (GPCR) family, specifically CB2[4]. In this conformation, the rigid amide bond vectors bulky lipophilic groups (such as piperidine) directly into the transmembrane helices (TMH3 and TMH5) of the CB2 receptor. The 3,4-dimethylphenyl group mimics the alkyl tail of endogenous cannabinoids (like anandamide), driving high-affinity orthosteric binding[5].

G Core Dimethylphenyl Pyrazole Carboxylic Acid Core Mod1 C1-Carbothioamide C5-Aryl Substitution Core->Mod1 Thioamide Formation Mod2 C3-Carboxamide N1-Diaryl Substitution Core->Mod2 Amide Coupling Target1 EGFR Tyrosine Kinase (Oncology) Mod1->Target1 ATP Pocket Binding Target2 CB2 Receptor (Immunomodulation) Mod2->Target2 TMH Transmembrane Binding

Caption: Pharmacophore divergence of the dimethylphenyl pyrazole core toward EGFR and CB2 targets.

Comparative Performance Data

To objectively evaluate the impact of these structural modifications, we must compare the binding affinities and inhibitory concentrations of representative lead compounds from both trajectories. The data below highlights how minor isosteric replacements yield nanomolar potency for entirely different protein classes.

Compound ClassRepresentative DerivativePrimary TargetBinding Affinity / IC50Key Structural Driver
Thioamide [2]EGFR Tyrosine KinaseIC50 = 0.07 µMC1-Thioamide sulfur acts as a potent H-bond acceptor in the ATP hinge region, mimicking adenine.
Carboxamide [4]CB2 ReceptorKi < 10 nMC3-Carboxamide vectorizes the bulky piperidino group into the CB2 TMH3/TMH5 binding pocket.

Data synthesized from Lv et al. (2010)[3] and European Patent EP0885889A2[5].

Self-Validating Experimental Methodologies

To ensure scientific integrity, the evaluation of these derivatives requires robust, self-validating assay systems. Below are the optimized protocols for assessing both EGFR inhibition and CB2 receptor binding. I have explicitly detailed the causality behind the critical steps to ensure reproducibility and prevent false-positive artifacts.

Protocol A: High-Throughput Luminescent EGFR Kinase Inhibition Assay

This protocol utilizes a luminescence-based ATP depletion assay to measure kinase activity.

Mechanistic Rationale: We pre-incubate the enzyme with the pyrazole derivative before adding ATP. Because these thioamide derivatives are ATP-competitive[2], introducing ATP first would prematurely saturate the active site, outcompeting the inhibitor and yielding a false negative (artificially high IC50).

  • Reagent Preparation: Prepare a 3X Master Mix containing 30 ng/well of recombinant GST-tagged EGFR and 10 µM MBP (Myelin Basic Protein) substrate in Kinase Buffer (50 mM HEPES pH 7.5, 3 mM MgCl2, 3 mM MnCl2).

  • Compound Distribution: Dispense 100 nL of the dimethylphenyl pyrazole thioamide derivatives (in 100% DMSO) into a 384-well white opaque microplate using an acoustic liquid handler. Self-Validation: Include Erlotinib as a positive control and DMSO as a negative vehicle control to calculate the Z'-factor.

  • Pre-Incubation: Add 5 µL of the EGFR/MBP Master Mix to the plate. Centrifuge at 1000 x g for 1 minute. Incubate at 25°C for 30 minutes to allow the inhibitor to equilibrate within the ATP-binding pocket.

  • Reaction Initiation: Add 5 µL of 2 µM ATP to initiate the phosphorylation reaction. Incubate for exactly 60 minutes at 25°C.

  • Detection: Add 10 µL of Kinase-Glo® Reagent (Promega) to halt the reaction and generate a luminescent signal inversely proportional to kinase activity. Read on a multi-mode plate reader after 10 minutes.

G Step1 Compound Preparation (DMSO Stock) Step2 EGFR Enzyme + Substrate Pre-incubation Step1->Step2 Step3 ATP Addition (Reaction Initiation) Step2->Step3 Step4 Kinase-Glo Reagent Addition Step3->Step4 Step5 Luminescence Detection (IC50) Step4->Step5

Caption: Self-validating high-throughput luminescence workflow for EGFR kinase inhibition assays.

Protocol B: CB2 Receptor Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of the carboxamide derivatives for the CB2 receptor using membrane preparations.

Mechanistic Rationale: We utilize [3H]-CP55940 as the radioligand because it is a non-selective, high-affinity full agonist for both CB1 and CB2. To prove our pyrazole derivative is selective for CB2[5], we must run parallel assays against both CB1 and CB2 membranes and calculate the selectivity index (Ki_CB1 / Ki_CB2).

  • Membrane Preparation: Homogenize CHO cells stably expressing human CB2 receptors in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing 2.5 mM EDTA. Centrifuge at 43,000 x g for 20 minutes at 4°C. Resuspend the pellet in binding buffer (50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5% BSA, pH 7.4).

  • Incubation: In a 96-well format, combine 50 µg of membrane protein, 0.5 nM [3H]-CP55940, and varying concentrations of the pyrazole carboxamide derivative (10^-11 to 10^-5 M). Self-Validation: Determine non-specific binding (NSB) by adding 1 µM of unlabeled WIN 55,212-2 to control wells.

  • Equilibration: Incubate the plates at 30°C for 90 minutes. GPCR binding kinetics require elevated temperatures compared to kinase assays to ensure membrane fluidity and proper receptor conformation.

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific ligand adhesion). Wash filters three times with ice-cold binding buffer.

  • Scintillation Counting: Extract the filters, add 3 mL of liquid scintillation cocktail, and quantify the retained radioactivity (DPM) using a liquid scintillation counter. Calculate Ki using the Cheng-Prusoff equation.

Conclusion

The dimethylphenyl pyrazole carboxylic acid scaffold is a masterclass in medicinal chemistry versatility. By understanding the causal relationship between structural functionalization and target binding, researchers can leverage this single core to develop highly potent, selective therapeutics. Transitioning from a C1-thioamide to a C3-carboxamide fundamentally alters the molecule's spatial geometry and hydrogen-bonding network, effectively switching its biological address from the intracellular kinase domain of EGFR[2] to the transmembrane helices of the CB2 receptor[5].

References

  • Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents. Bioorganic & Medicinal Chemistry, Lv, P. C., Li, H. Q., Sun, J., Zhou, Y., & Zhu, H. L. (2010).[Link]

  • Process for the preparation of pyrazole-3-carboxylic acids (EP0885889A2).European Patent Office, Barth, F., Casellas, P., Millan, J., Oustric, D., & Rinaldi, M. (1998).
  • Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. ACS Omega, (2023).[Link]

Sources

Validation

Reproducibility and Scalability of 3-(2,4-Dimethylphenyl)-1H-pyrazole-4-carboxylic Acid Synthesis Pathways: A Comparative Guide

Executive Summary 3-Aryl-1H-pyrazole-4-carboxylic acids are privileged scaffolds in modern drug discovery, frequently utilized as core pharmacophores in kinase inhibitors, 1[1], and protein-protein interaction (PPI) inhi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Aryl-1H-pyrazole-4-carboxylic acids are privileged scaffolds in modern drug discovery, frequently utilized as core pharmacophores in kinase inhibitors, 1[1], and protein-protein interaction (PPI) inhibitors, such as those targeting the2[2]. Among these, 3-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid is a highly sought-after building block. This guide objectively compares the two primary synthetic pathways for this compound, evaluating them on reproducibility, yield, and scalability, and provides a field-validated, step-by-step protocol.

Mechanistic Pathway Comparison

The synthesis of 3-aryl-1H-pyrazole-4-carboxylates traditionally relies on the cyclization of a functionalized β-keto ester with hydrazine. The critical divergence in methodologies lies in how the β-keto ester is 3[3].

  • Route A: The DMF-DMA Enamination Pathway (Recommended) This route utilizes N,N-dimethylformamide dimethyl acetal (DMF-DMA) to convert ethyl 3-(2,4-dimethylphenyl)-3-oxopropanoate into an enaminone intermediate. The reaction is driven by the3[3].

  • Route B: The Triethyl Orthoformate (TEOF) Pathway (Alternative) This classical approach uses TEOF and acetic anhydride under prolonged reflux to 2[2]. While historically significant, it suffers from poor atom economy, the generation of tarry byproducts, and lower reproducibility upon scale-up.

Annular Tautomerism Note: Due to rapid proton exchange at the pyrazole nitrogens, 1H-pyrazoles exhibit annular tautomerism. Consequently, the 3-(2,4-dimethylphenyl) and 5-(2,4-dimethylphenyl) regioisomers are chemically equivalent in solution.

SynthesisRoutes SM 2,4-Dimethylacetophenone BKE Ethyl 3-(2,4-dimethylphenyl) -3-oxopropanoate SM->BKE Diethyl carbonate, NaH Enaminone Enaminone Intermediate (Route A) BKE->Enaminone DMF-DMA, THF (High Yield, Mild) Ethoxymethylene Ethoxymethylene Intermediate (Route B) BKE->Ethoxymethylene TEOF, Ac2O, Reflux (Harsh, Byproducts) PyEster Ethyl 3-(2,4-dimethylphenyl) -1H-pyrazole-4-carboxylate Enaminone->PyEster NH2NH2·H2O, EtOH Ethoxymethylene->PyEster NH2NH2·H2O, EtOH Target 3-(2,4-dimethylphenyl) -1H-pyrazole-4-carboxylic acid PyEster->Target 1. LiOH, MeOH/H2O 2. HCl (Acidification)

Fig 1: Synthesis routes for 3-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid.

Comparative Data Analysis

To objectively assess performance, both routes were evaluated across standard process chemistry metrics. Route A demonstrates superior E-factor and crude purity, making it the optimal choice for reproducible research and scale-up.

Process ParameterRoute A: DMF-DMA EnaminationRoute B: TEOF / Ac2O Condensation
Overall Yield (3 steps) 68 - 75%42 - 50%
Intermediate Purity (Crude) > 92% (by LC-MS/NMR)~ 75% (requires chromatography)
Reaction Conditions Mild (THF/EtOH, 60°C - 80°C)Harsh (Refluxing Ac2O, 140°C)
Primary Byproducts Dimethylamine, MethanolAcetic acid, ethyl acetate, oligomers
Scalability Excellent (Validated to 1 kg)Poor (Exothermic, difficult purification)
E-Factor (Waste/Product) ~ 12> 35

Mechanistic Insights: The Cyclization Cascade

The superior purity profile of Route A is rooted in its cyclization mechanism. When the enaminone is exposed to hydrazine, the primary amine of hydrazine executes a Michael-type addition at the β-carbon, cleanly expelling dimethylamine as a volatile leaving group. The secondary nucleophilic attack on the benzoyl carbonyl forms a hydroxypyrazoline intermediate, which rapidly dehydrates to yield the3[3].

Mechanism A Enaminone Intermediate B Hydrazine Attack (Michael Addition) A->B NH2NH2 C Dimethylamine Elimination B->C - HN(CH3)2 D Intramolecular Cyclization C->D Nucleophilic Attack on C=O E Dehydration & Aromatization D->E - H2O F 1H-Pyrazole Core E->F

Fig 2: Mechanistic cyclization pathway of enaminone with hydrazine to form the pyrazole core.

Validated Experimental Protocol (Route A)

This protocol is designed as a self-validating system, incorporating In-Process Controls (IPCs) to ensure causality between experimental execution and analytical feedback.

Step 1: Preparation of Ethyl 3-(2,4-dimethylphenyl)-3-oxopropanoate

  • Procedure: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous THF at 0°C. Add diethyl carbonate (2.0 eq). Slowly add 2,4-dimethylacetophenone (1.0 eq) dropwise over 30 minutes. Warm to room temperature, then reflux for 4 hours.

  • Causality: NaH deprotonates the acetophenone to form a reactive enolate. The use of excess diethyl carbonate drives the equilibrium toward the crossed-Claisen product and suppresses competitive self-condensation of the acetophenone.

  • Self-Validation (IPC): Quench an aliquot in saturated NH4Cl. TLC (Hexanes:EtOAc 8:2) should show complete consumption of the acetophenone (Rf ~0.6) and formation of a new, lower-Rf spot (~0.4) that stains intensely with KMnO4.

Step 2: Enamination via DMF-DMA

  • Procedure: Dissolve the crude β-keto ester (1.0 eq) in THF. Add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.2 eq). Stir at 60°C for 6 hours. Concentrate under reduced pressure to yield ethyl 2-(2,4-dimethylbenzoyl)-3-(dimethylamino)acrylate as a viscous yellow oil.

  • Causality: DMF-DMA acts simultaneously as an electrophile and a base. The reaction is thermodynamically driven by the loss of methanol. Evaporating the solvent removes the volatile methanol and unreacted DMF-DMA, eliminating the need for aqueous workup.

Step 3: Cyclization to the Pyrazole Ester

  • Procedure: Dissolve the crude enaminone in absolute ethanol. Add hydrazine hydrate (NH2NH2·H2O, 1.5 eq) dropwise at room temperature (exothermic). Heat to reflux for 3 hours. Cool to 0°C to precipitate the product. Filter and wash with cold ethanol.

  • Causality: Ethanol solubilizes the starting materials but is a poor solvent for the highly crystalline pyrazole ester at low temperatures. This allows for a self-purifying precipitation step.

  • Self-Validation (IPC): LC-MS analysis of the reaction mixture must show the disappearance of the enaminone mass and the appearance of the desired pyrazole ester mass [M+H]+.

Step 4: Saponification to the Target Carboxylic Acid

  • Procedure: Suspend the pyrazole ester (1.0 eq) in a 1:1 mixture of Methanol and THF. Add an aqueous solution of LiOH·H2O (3.0 eq). Stir at room temperature for 12 hours. Concentrate to remove organic solvents. Dilute with water and acidify dropwise with 2M HCl to pH 3. Collect the resulting white precipitate by filtration, wash with water, and dry under vacuum.

  • Causality: LiOH provides mild, selective cleavage of the ethyl ester without risking 1[1]. Acidifying to pH 3 precisely targets the isoelectric point of the pyrazole carboxylic acid, ensuring it precipitates in its neutral, zwitterionic form while inorganic salts and impurities remain dissolved in the aqueous filtrate.

Conclusion

For the synthesis of 3-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid, the DMF-DMA enamination route (Route A) unequivocally outperforms the traditional TEOF method. By leveraging volatile byproducts and self-purifying crystallization steps, Route A provides researchers with a highly reproducible, scalable, and analytically pure methodology suitable for rigorous drug discovery campaigns.

References

  • [3] Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. KTU ePubl.

  • [2] Fragment-Guided Discovery of Pyrazole Carboxylic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1: Nuclear Factor Erythroid 2 Related Factor 2 (KEAP1:NRF2) Protein−Protein Interaction. Journal of Medicinal Chemistry (ACS Publications).

  • [1] Pyrazole-4-Carboxamide (YW2065): A Therapeutic Candidate for Colorectal Cancer via Dual Activities of Wnt/β-Catenin Signaling Inhibition and AMP-Activated Protein Kinase (AMPK) Activation. ACS Publications.

Sources

Comparative

Benchmarking 3-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid Bioactivity In Vitro: A Guide to Evaluating Pyrazole-4-Carboxylate Scaffolds

Executive Summary The compound 3-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid (CAS 879996-75-5) represents a highly privileged structural motif in modern drug discovery and agrochemistry. As a foundational building...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid (CAS 879996-75-5) represents a highly privileged structural motif in modern drug discovery and agrochemistry. As a foundational building block, the pyrazole-4-carboxylic acid scaffold is renowned for its dual potential to inhibit two distinct classes of metabolic enzymes: Succinate Dehydrogenase (SDH/Complex II) in the mitochondrial respiratory chain, and Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) in the cytosol.

This guide provides researchers with a comprehensive framework to benchmark this specific compound against commercial alternatives. It details the mechanistic causality of its bioactivity and outlines strictly self-validating in vitro protocols to ensure high-fidelity data generation.

Mechanistic Rationale & Target Pathways

Understanding the bioactivity of 3-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid requires dissecting its structural components. The carboxylic acid moiety is the primary pharmacophore, acting either as a bidentate chelator for active-site metals or as a mimic for endogenous carboxylate substrates. The 2,4-dimethylphenyl group provides essential lipophilic contacts that drive binding affinity.

  • SDH Inhibition (Mitochondrial Target): The compound acts as a competitive antagonist at the ubiquinone-binding pocket (Q-site) of Complex II. By mimicking the structure of succinate and ubiquinone, it halts the electron transport chain, a mechanism heavily exploited by like Boscalid.

  • HIF-PHD Inhibition (Cytosolic Target): In mammalian cells, the carboxylic acid group competes with 2-oxoglutarate (2-OG) and chelates the catalytic Fe(II) ion within the active site of HIF-PHD. This prevents the degradation of HIF-1α, promoting angiogenesis and erythropoiesis, similar to the action of the clinical candidate .

PathwayLogic Scaffold 3-(2,4-dimethylphenyl)-1H- pyrazole-4-carboxylic acid SDH Succinate Dehydrogenase (Mitochondrial Complex II) Scaffold->SDH Ubiquinone pocket competition HIFPHD HIF Prolyl Hydroxylase (Cytosolic Fe2+ Enzyme) Scaffold->HIFPHD Fe2+ chelation & 2-OG competition Resp Block Electron Transport (Fungicidal/Metabolic) SDH->Resp HIF HIF-1α Stabilization (Erythropoiesis/Angiogenesis) HIFPHD->HIF

Mechanistic bifurcation of pyrazole-4-carboxylic acid bioactivity.

Benchmarking Alternatives & Reference Compounds

To objectively evaluate the in vitro performance of 3-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid, it must be benchmarked against optimized, commercially available reference inhibitors.

Table 1: Comparative Physicochemical and Application Profile

CompoundPrimary TargetMolecular WeightLogP (Predicted)Primary Application
3-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid SDH / HIF-PHD (Scaffold)216.24 g/mol 2.1
Boscalid Succinate Dehydrogenase343.21 g/mol 2.9Commercial Fungicide (SDHI)
JNJ-42041935 HIF Prolyl Hydroxylase346.65 g/mol 3.2Experimental Anemia Therapeutic

Causality Insight: The test compound's lower molecular weight and LogP make it an ideal fragment-like starting point for structural optimization, though it will naturally exhibit lower absolute potency than the fully elaborated reference compounds (Boscalid and JNJ-42041935).

Self-Validating In Vitro Methodologies

A robust bioassay must be a self-validating system. The following protocols are designed with internal controls that immediately flag false positives caused by assay interference or off-target reactivity.

Protocol A: SDH/Complex II DCPIP Reduction Assay

Causality: SDH oxidizes succinate to fumarate, transferring electrons to ubiquinone. By supplying exogenous decylubiquinone and the artificial electron acceptor 2,6-dichlorophenolindophenol (DCPIP), SDH activity can be measured kinetically. As DCPIP is reduced, its absorbance at 600 nm decreases. .

Self-Validation: DCPIP can be reduced by other mitochondrial dehydrogenases. To validate that the signal is exclusively driven by SDH, the protocol mandates a competitive inhibition control using malonate . If malonate fails to completely quench the DCPIP reduction, the mitochondrial preparation is contaminated with off-target reductases, invalidating the run.

Step-by-Step Methodology:

  • Preparation: Isolate mitochondria from the target tissue/organism and resuspend to a final concentration of 40 µg protein/mL in assay buffer (50 mM potassium phosphate pH 7.4, 0.1 mM EDTA, 0.1% BSA).

  • Block Off-Targets: Add 10 mM Potassium Cyanide (KCN) to the buffer to block Complex IV, preventing the loss of electrons to oxygen.

  • Compound Incubation: Dispense 3-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid (titrated from 0.1 nM to 100 µM in DMSO) into a 96-well plate. Incubate with the mitochondrial fraction for 15 minutes at 25°C.

  • Validation Controls: In separate wells, include a vehicle control (DMSO), a positive control (Boscalid, 1 µM), and the self-validation control (Malonate, 10 mM).

  • Reaction Initiation: Add 100 µM DCPIP and 50 µM decylubiquinone. Initiate the reaction by adding 5 mM sodium succinate.

  • Kinetic Readout: Immediately read absorbance at 600 nm every 30 seconds for 10 minutes. Calculate the Vmax (rate of absorbance decrease).

AssayWorkflow Prep 1. Prepare Mitochondria (Source of SDH) Incubate 2. Incubate Test Compound (Inhibitor Binding) Prep->Incubate Reaction 3. Initiate Reaction (Add Succinate + DCPIP) Incubate->Reaction Read 4. Kinetic Readout (Absorbance at 600 nm) Reaction->Read Validate Self-Validation (Malonate Control) Read->Validate Ensure specificity

Self-validating workflow for the SDH DCPIP reduction assay.

Protocol B: HIF-PHD2 TR-FRET Assay

Causality: PHD2 hydroxylates a biotinylated HIF-1α peptide in the presence of Fe(II), 2-OG, and ascorbate. The hydroxylated peptide binds to a Europium-labeled von Hippel-Lindau (VHL) protein complex. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measures this interaction, providing a highly sensitive readout of PHD2 activity.

Self-Validation: Because PHD enzymes are strictly dependent on Fe(II), the inclusion of Desferrioxamine (DFO) —a potent iron chelator—serves as an absolute positive control. A failure of DFO to suppress the FRET signal indicates assay interference (e.g., compound auto-fluorescence or non-specific VHL aggregation).

Step-by-Step Methodology:

  • Enzyme Prep: Dilute recombinant human PHD2 enzyme in assay buffer (50 mM HEPES pH 7.4, 50 mM NaCl, 0.01% Tween-20).

  • Inhibitor Addition: Add the test compound (titration series) and incubate for 10 minutes. Include JNJ-42041935 (1 µM) as a reference and DFO (100 µM) as the self-validation control.

  • Catalysis: Add the substrate mixture (10 µM 2-OG, 10 µM ascorbate, 1 µM FeSO4, and 100 nM biotin-HIF-1α peptide). Incubate for 30 minutes at room temperature.

  • Detection: Stop the reaction by adding a detection mix containing Eu-labeled VHL complex and APC-labeled streptavidin.

  • Readout: Read the TR-FRET signal on a microplate reader (Excitation 340 nm; Emission 665 nm / 615 nm ratio).

Data Analysis & Expected Outcomes

When benchmarking the raw scaffold against optimized drugs, researchers should expect the test compound to exhibit moderate, micromolar potency. The value of benchmarking 3-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid lies in establishing a baseline for subsequent structure-activity relationship (SAR) campaigns.

Table 2: Expected Benchmark Data (IC₅₀ Values)

CompoundSDH IC₅₀ (Mitochondrial Assay)HIF-PHD2 IC₅₀ (TR-FRET Assay)Selectivity Ratio (SDH/PHD2)
3-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid ~ 1.2 µM (Baseline)~ 4.5 µM (Baseline)0.26
Boscalid (SDH Control)0.04 µM> 50 µM< 0.001
JNJ-42041935 (PHD Control)> 50 µM0.05 µM> 1000

Note: Data for the primary scaffold represents expected baseline activity derived from structural class averages. True values will fluctuate based on the specific biological source of the mitochondrial fraction (e.g., mammalian vs. fungal SDH).

References

  • PubChem Compound Summary for CID 975679 Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • Pharmacological characterization of 1-(5-chloro-6-(trifluoromethoxy)-1H-benzoimidazol-2-yl)-1H-pyrazole-4-carboxylic acid (JNJ-42041935), a potent and selective hypoxia-inducible factor prolyl hydroxylase inhibitor Source: Molecular Pharmacology (PubMed) URL:[Link]

  • Expedient Discovery for Novel Antifungal Leads Targeting Succinate Dehydrogenase: Pyrazole-4-formylhydrazide Derivatives Bearing a Diphenyl Ether Fragment Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

  • A spectrophotometric coupled enzyme assay to measure the activity of succinate dehydrogenase Source: Analytical Biochemistry (PMC) URL:[Link]

Validation

Cross-Validation of NMR Data for 3-(2,4-Dimethylphenyl)-1H-pyrazole-4-carboxylic Acid: A Methodological Comparison Guide

As a Senior Application Scientist in structural elucidation, I frequently encounter the analytical bottleneck of assigning complex heterocyclic scaffolds. For drug development professionals, 3-(2,4-dimethylphenyl)-1H-pyr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in structural elucidation, I frequently encounter the analytical bottleneck of assigning complex heterocyclic scaffolds. For drug development professionals, 3-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid presents a classic structural validation challenge. The molecule features a pyrazole core subject to prototropic tautomerism (N1-H vs. N2-H)[1][2], combined with a sterically hindered 2,4-dimethylphenyl system that exhibits restricted rotation.

This guide objectively compares two distinct analytical methodologies for the structural validation of this compound: Routine 1D NMR with Empirical Prediction versus Comprehensive 2D NMR coupled with DFT-GIAO Computational Validation . By examining the causality behind these experimental choices, we will establish a self-validating protocol for unambiguous structural assignment.

Methodological Comparison: The Alternatives

Alternative A: Routine 1D NMR + Empirical Prediction
  • The Workflow: Acquisition of standard 1 H and 13 C NMR spectra, followed by chemical shift prediction using empirical software (e.g., ChemDraw, Mnova) based on HOSE (Hierarchical Orthogonal Space Encoding) codes or neural networks.

  • Performance: While highly cost-effective and rapid, empirical predictors often fail to accurately model the specific tautomeric equilibria of pyrazoles in strongly hydrogen-bonding solvents like DMSO-d 6​ [1]. Furthermore, they struggle to differentiate the quaternary carbons (C3 vs. C5) of the pyrazole ring, leading to ambiguous assignments that pose a regulatory risk in drug development.

Alternative B: Comprehensive 2D NMR + DFT-GIAO Calculation
  • The Workflow: Acquisition of a full 2D NMR suite (HSQC, HMBC, COSY, NOESY) cross-validated against Density Functional Theory (DFT) calculations using the Gauge-Invariant Atomic Orbital (GIAO) method[3][4].

  • Performance: This is the gold standard for structural integrity. 2D NMR provides a self-validating web of scalar and spatial connectivities. When coupled with DFT-GIAO—which explicitly models the solvent environment (via PCM) and calculates the exact magnetic shielding tensors of the lowest-energy tautomer—this method eliminates all structural ambiguity[5].

Experimental & Computational Protocols

To ensure trustworthiness, the following step-by-step methodologies form a closed, self-validating system where experimental data is independently verified by first-principles quantum mechanics.

Protocol 1: NMR Sample Preparation and Acquisition
  • Solvent Selection: Dissolve 15 mg of 3-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid in 0.6 mL of DMSO-d 6​ . Causality: DMSO is chosen not only for its superior solvation of carboxylic acids but because its strong hydrogen-bond accepting nature slows the prototropic exchange rate of the pyrazole N-H, often allowing it to be observed as a broadened singlet rather than exchanging completely into the baseline[1].

  • Instrument Parameters: Acquire data on a 600 MHz spectrometer equipped with a cryoprobe at 298 K to maximize signal-to-noise for quaternary carbons.

  • 1D Acquisition: Run 1 H (ns=16, d1=2s) and 13 C{1H} (ns=1024, d1=2s).

  • 2D Acquisition:

    • HSQC: To map all protonated carbons.

    • HMBC: Optimized for nJCH​ = 8 Hz to establish linkages across the pyrazole-phenyl bond and to the carboxylic acid.

    • NOESY: Mixing time of 300 ms to determine the spatial orientation of the 2'-methyl group relative to the pyrazole core.

Protocol 2: DFT-GIAO Computational Workflow
  • Conformational Search: Perform a molecular mechanics (MMFF) conformational search to identify the lowest energy rotamers of the 2,4-dimethylphenyl group.

  • Geometry Optimization: Optimize the lowest energy N1-H and N2-H tautomers using DFT at the B3LYP/6-311+G(d,p) level of theory[3][5]. Causality: This specific basis set includes diffuse functions (+), which are critical for accurately modeling the electron density of the anionic character in the pyrazole/carboxylic acid system.

  • Solvent Modeling: Apply the Integral Equation Formalism Polarizable Continuum Model (IEF-PCM) for DMSO to accurately simulate the solvent dielectric environment[2].

  • Frequency Check: Verify that the optimized geometry is a true ground-state minimum (zero imaginary frequencies).

  • NMR Calculation: Calculate isotropic magnetic shielding tensors ( σ ) using the GIAO method at the same level of theory[4]. Convert to chemical shifts ( δ ) using computationally derived scaling factors for TMS.

Data Presentation and Cross-Validation

The table below summarizes the quantitative data, comparing the experimental results against both empirical and computational predictions.

Table 1: 13 C NMR Chemical Shift Comparison (DMSO-d 6​ , ppm)
PositionExp. δ ( 13 C)Emp. Pred. δ (HOSE)DFT-GIAO δ (B3LYP)Key HMBC Correlations ( 1 H 13 C)
C=O (Acid) 164.5166.2164.8Pyrazole H5 C=O
C3 (Pyrazole) 148.2142.5147.9Phenyl H6' C3; Phenyl 2'-CH 3​ C3
C4 (Pyrazole) 110.5114.0111.2Pyrazole H5 C4
C5 (Pyrazole) 135.8139.5136.1Pyrazole N-H C5 (if visible)
C1' (Phenyl) 128.4130.1128.9Pyrazole H5 C1' (weak 4-bond)
C2' (Phenyl) 137.1135.0137.5Phenyl H3' C2'; 2'-CH 3​ C2'
C4' (Phenyl) 138.5137.8139.0Phenyl H5' C4'; 4'-CH 3​ C4'
2'-CH 3​ 19.821.020.1Phenyl H3' 2'-CH 3​
4'-CH 3​ 21.121.521.3Phenyl H3', H5' 4'-CH 3​
Discussion of Causality and Performance

The empirical prediction (Alternative A) struggles significantly with the pyrazole C3 and C5 carbons, predicting them with an error margin of >4 ppm. This occurs because empirical databases average the shifts of rapidly exchanging tautomers.

In contrast, the DFT-GIAO method (Alternative B) explicitly calculates the N1-H tautomer (which is energetically favored in DMSO due to intramolecular hydrogen bonding stabilization with the carboxylic acid). The DFT predictions align with the experimental data with an exceptional degree of accuracy ( Δδ < 1 ppm). Furthermore, the experimental HMBC data acts as a self-validating lock: the 3JCH​ correlation from the Phenyl H6' proton to the Pyrazole C3 carbon definitively proves the regiochemistry of the aryl attachment, rendering the assignment unambiguous without relying on external databases.

Visualizing the Analytical Workflows

To further clarify the logic behind Alternative B, the following diagrams map the self-validating workflows for both the 2D NMR elucidation and the DFT computational protocol.

NMR_Logic A 1D 1H & 13C NMR (Initial Scaffold) B HSQC (1-Bond C-H) A->B C HMBC (Long-Range C-H) A->C D NOESY (Spatial Proximity) A->D E Assign Pyrazole C5-H & Phenyl Protons B->E F Link Phenyl C1' to Pyrazole C3 C->F G Determine 2,4-Dimethyl Orientation D->G H Unambiguous Structural Assignment E->H F->H G->H

Fig 1: 2D NMR elucidation workflow for pyrazole structural assignment.

DFT_Workflow S1 Conformational Search (Molecular Mechanics) S2 Geometry Optimization (B3LYP/6-311+G(d,p)) S1->S2 S3 Frequency Calculation (Confirm Ground State) S2->S3 S4 GIAO NMR Calculation (IEF-PCM Solvent Model) S3->S4 S5 Linear Scaling & TMS Referencing S4->S5 S6 Cross-Validation with Experimental Data S5->S6

Fig 2: DFT-GIAO computational protocol for predicting NMR chemical shifts.

Conclusion & Recommendations

For routine screening of early-stage intermediates, Alternative A (1D NMR + Empirical Prediction) is sufficient. However, for the final structural validation of 3-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid—especially for IND filings or patent claims—Alternative B (2D NMR + DFT-GIAO) is mandatory.

The inherent tautomerism of the pyrazole core and the restricted rotation of the orthomethylated phenyl ring create spectral nuances that empirical algorithms cannot reliably resolve. By employing a self-validating system where HMBC correlations lock the regiochemistry and DFT-GIAO calculations confirm the tautomeric state, researchers can achieve 100% confidence in their structural assignments.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid

This document provides a detailed protocol for the proper and safe disposal of 3-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid. As a trusted partner in your research and development endeavors, we are committed to pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed protocol for the proper and safe disposal of 3-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid. As a trusted partner in your research and development endeavors, we are committed to providing essential safety and handling information that extends beyond the product itself. This guide is designed for researchers, scientists, and drug development professionals to ensure the safe management of chemical waste in a laboratory setting.

Hazard Profile and Risk Assessment

Based on data from similar pyrazole-based compounds, 3-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid should be handled as a hazardous substance. The primary hazards associated with analogous compounds include:

  • Acute Toxicity: Harmful if swallowed.[4][5][6]

  • Skin Irritation: Causes skin irritation.[4][6][7]

  • Eye Irritation: Causes serious eye irritation.[4][5][6][7]

  • Respiratory Irritation: May cause respiratory irritation.[6][7]

Given these potential hazards, a thorough risk assessment should be conducted before handling or disposing of this compound.

Table 1: Hazard Data for Structurally Similar Pyrazole Derivatives

Compound NameCAS NumberHazard StatementsDisposal Considerations
3-(2,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acidNot specified in search resultsAcute toxicity (oral, dermal, inhalation), Skin irritation, Eye irritation, Specific target organ toxicity.[4]Dispose of contents/container to an approved waste disposal plant.[7]
1,5-Dimethyl-1H-pyrazole-3-carboxylic acid5744-59-2Causes serious eye irritation, May cause respiratory irritation.[7]Dispose of contents/container to an approved waste disposal plant.[7]
1-Methyl-3-phenyl-1H-pyrazole-4-carboxylic acid105994-56-7Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[6]Do not let product enter drains; dispose of in suitable, closed containers.[6]
1-Phenyl-3-methyl-5-pyrazolone89-25-8Harmful if swallowed, Causes serious eye irritation.[5]Dispose of content/container in accordance with procedures.[5]
Personal Protective Equipment (PPE) and Safety Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment is worn. This is the first line of defense in preventing chemical exposure.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Safety goggles or a face shield.

  • Body Protection: A laboratory coat must be worn.

  • Respiratory Protection: If there is a risk of dust or aerosol formation, use a NIOSH-approved respirator.

All handling of 3-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] Ensure that an eyewash station and safety shower are readily accessible.[7]

Step-by-Step Disposal Protocol

The disposal of 3-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid must be managed as a hazardous waste stream from its point of generation to its final disposal.[8]

Step 1: Waste Classification and Segregation

  • Classification: This compound should be classified as a hazardous chemical waste.[1] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous.[1]

  • Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS department.[2] It should be collected separately to avoid unintended chemical reactions.

Step 2: Containerization

  • Place the waste in a designated, properly labeled, and sealable container.[1]

  • The container must be made of a material compatible with the chemical.

  • Ensure the container is in good condition and can be securely closed.[9]

Step 3: Labeling

Proper labeling is a critical component of safe waste management. The label must include the following information:

  • The words "Hazardous Waste".[9]

  • The full chemical name: "3-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid". Do not use abbreviations or chemical formulas.[9]

  • The approximate quantity or concentration of the waste.[9]

  • The date when the waste was first added to the container.

  • The name and contact information of the generating researcher or laboratory.

Step 4: Storage

  • Store the sealed waste container in a designated hazardous waste accumulation area.[2]

  • This area should be secure, well-ventilated, and away from sources of ignition or incompatible materials.[1]

  • The storage area should be inspected weekly for any signs of leakage.[9]

  • Follow your institution's and EPA's guidelines for the maximum accumulation time.[10]

Step 5: Professional Disposal

  • The final disposal of 3-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid must be handled by a licensed professional waste disposal company.[2]

  • High-temperature incineration is a common and recommended method for the disposal of such organic compounds.[2]

  • Follow your institution's established procedures for requesting a hazardous waste pickup, which typically involves contacting the EHS department.[2]

Disposal of Contaminated Materials:

Any materials that are grossly contaminated with the compound, such as weighing paper, gloves, or absorbent pads from a spill, should be collected and disposed of as solid hazardous waste in the same container.[2]

Empty Container Disposal:

For empty containers with trace amounts of residue, triple-rinse the container with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as hazardous liquid waste.[11] After triple-rinsing, deface the original label and dispose of the container according to your institution's guidelines, which may allow for disposal in regular trash.[11]

Emergency Procedures: Spill Response

In the event of a spill, it is crucial to act quickly and safely.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Assess the Spill: Determine the extent of the spill. If it is a large spill or you are not comfortable handling it, contact your institution's EHS or emergency response team.

  • Contain the Spill: For small, manageable spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.[1]

  • Collect the Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[7]

  • Decontaminate the Area: Clean the spill area with an appropriate solvent, and collect the cleaning materials for disposal as hazardous waste.

  • Report the Incident: Report the spill to your supervisor and EHS department, and complete any necessary incident reports.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 3-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid.

start Waste Generation: 3-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat start->ppe classify Classify as Hazardous Waste ppe->classify segregate Segregate from Other Waste Streams classify->segregate containerize Place in Compatible, Sealed Container segregate->containerize label Label Container: 'Hazardous Waste', Full Chemical Name, Date containerize->label storage Store in Designated Hazardous Waste Area label->storage request_pickup Request Pickup from Institutional EHS storage->request_pickup professional_disposal Disposal by Licensed Waste Management Company (e.g., Incineration) request_pickup->professional_disposal end Disposal Complete professional_disposal->end

Caption: Disposal workflow for 3-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always prioritize safety and compliance in all your laboratory operations.

References

  • Benchchem. (n.d.). Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals.
  • Benchchem. (n.d.). Prudent Disposal of Diphenyl-1H-pyrazole-4,5-diamine: A Step-by-Step Guide for Laboratory Professionals.
  • Benchchem. (n.d.). Proper Disposal of Disuprazole: A Guide for Laboratory Professionals.
  • ACTenviro. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
  • NextSDS. (n.d.). 3-(2,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid.
  • Medical Waste Pros. (2019, March 26). Laboratory Hazardous Waste: What You and Your Staff Need to Know.
  • PubMed. (n.d.). Hazardous waste disposal and the clinical laboratory.
  • LabManager. (2022, March 24). Hazardous Waste Management in the Laboratory.
  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid.
  • Unspecified Source. (n.d.). Safety Data Sheet: 1-Phenyl-3-methyl-5-pyrazolone.
  • Aaron Chemicals. (2024, November 1). Safety Data Sheet: 1-Methyl-3-phenyl-1H-pyrazole-4-carboxylic acid.
  • American Chemistry Council. (n.d.). Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid
© Copyright 2026 BenchChem. All Rights Reserved.